molecular formula C18H25Cl3O10 B1263372 Secologanin

Secologanin

Cat. No.: B1263372
M. Wt: 507.7 g/mol
InChI Key: VQEZNDFCWHOGTG-DMYJQGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secologanin (CAS 19351-63-4) is a secoiridoid monoterpene that serves as an essential analytical standard and biosynthetic precursor in plant specialized metabolism research. It is synthesized from geranyl pyrophosphate via the mevalonate pathway and is characterized by its crucial secoiridoid glucoside structure. This compound is a fundamental building block in the biosynthesis of over 3,000 monoterpenoid indole alkaloids (MIAs). Its primary research value lies in its condensation with tryptamine, catalyzed by strictosidine synthase, to form strictosidine, which is the universal precursor for a vast array of complex alkaloids. This pathway is critical for producing valuable bioactive compounds such as the anticancer drugs vinblastine and vincristine, as well as reserpine, ajmaline, and many others. The compound's mechanism of action within research settings involves its role as a key intermediate in an intricately compartmentalized biosynthetic pathway, which requires specific transporter proteins, such as the vacuolar importer CrMATE1, for its proper cellular localization and subsequent utilization. Recent studies continue to elucidate the complex enzymatic reactions, including the oxidative cleavage of loganin by this compound synthase (CYP72A1), that define its biosynthesis and function. This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H25Cl3O10

Molecular Weight

507.7 g/mol

IUPAC Name

chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C17H24O10.CHCl3/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17;2-1(3)4/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3;1H/t8-,9+,11-,12-,13+,14-,16+,17+;/m1./s1

InChI Key

VQEZNDFCWHOGTG-DMYJQGTGSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.C(Cl)(Cl)Cl

Canonical SMILES

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O.C(Cl)(Cl)Cl

Synonyms

secologanin

Origin of Product

United States

Foundational & Exploratory

The Central Role of Secologanin in Alkaloid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secologanin (B1681713), a secoiridoid monoterpene, stands as a pivotal precursor in the biosynthesis of a vast and structurally diverse group of over 3,000 monoterpenoid indole (B1671886) alkaloids (MIAs). This technical guide provides an in-depth exploration of the mechanism of action of this compound in alkaloid production, detailing its intricate biosynthetic pathway, the kinetics of the key enzymes involved, and the experimental protocols for their analysis. A thorough understanding of this pathway is critical for the metabolic engineering of plants and microorganisms to enhance the production of high-value pharmaceutical compounds, including the anticancer agents vinblastine (B1199706) and vincristine. This document summarizes the current state of knowledge, presenting quantitative data in accessible formats and providing detailed methodologies to aid in future research and development.

The this compound Biosynthetic Pathway: A Gateway to Alkaloid Diversity

The journey to complex alkaloids begins with the synthesis of this compound from geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway. This multi-step enzymatic cascade, known as the iridoid pathway, is spatially organized within the plant cell, involving both the internal phloem-associated parenchyma (IPAP) cells and the leaf epidermis.[1][2]

The key enzymatic steps leading to this compound are:

  • Geraniol (B1671447) Synthesis: Geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.

  • Hydroxylation of Geraniol: The cytochrome P450 enzyme geraniol-10-hydroxylase (G10H) hydroxylates geraniol to 10-hydroxygeraniol.[3]

  • Oxidation and Cyclization: A series of oxidation and reduction reactions, followed by cyclization, leads to the formation of the iridoid scaffold.

  • Formation of Loganic Acid: 7-deoxyloganic acid is hydroxylated by 7-deoxyloganic acid 7-hydroxylase (7DLH) to yield loganic acid.[3]

  • Methylation to Loganin (B1675030): Loganic acid O-methyltransferase (LAMT) catalyzes the methylation of loganic acid to form loganin.

  • Oxidative Cleavage to this compound: The final and crucial step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, a reaction catalyzed by the cytochrome P450 enzyme this compound synthase (SLS), to produce this compound.[4][5]

Secologanin_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Iridodial Iridodial Hydroxygeraniol->Iridodial Multiple Steps Deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->Deoxyloganic_acid Multiple Steps Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7DLH Loganin Loganin Loganic_acid->Loganin LAMT This compound This compound Loganin->this compound SLS

The Pictet-Spengler Condensation: Formation of the Alkaloid Skeleton

The defining role of this compound in alkaloid production is its condensation with tryptamine (B22526), derived from the shikimate pathway, in a Pictet-Spengler reaction. This crucial step is catalyzed by the enzyme strictosidine (B192452) synthase (STR) and results in the formation of strictosidine, the universal precursor for all MIAs.[6][7] The enzyme acts as a scaffold, increasing the local concentrations of the substrates and orienting them for a stereoselective reaction.[6]

Strictosidine_Formation cluster_condensation Pictet-Spengler Condensation This compound This compound Strictosidine Strictosidine This compound->Strictosidine Strictosidine Synthase (STR) Tryptamine Tryptamine Tryptamine->Strictosidine

Quantitative Data on Key Enzymes

The efficiency of the this compound pathway and subsequent alkaloid production is governed by the kinetic properties of the involved enzymes. A summary of the available quantitative data is presented below.

EnzymeOrganismSubstrate(s)K_m_V_max_k_cat_k_cat_/K_m_Reference(s)
Geraniol 10-hydroxylase (G10H) Catharanthus roseusGeraniol1.6 ± 0.2 µM1.2 ± 0.05 nmol/min/mg protein0.11 s⁻¹6.9 x 10⁴ M⁻¹s⁻¹[8][9]
Naringenin15.2 ± 1.5 µM0.8 ± 0.04 nmol/min/mg protein0.07 s⁻¹0.46 x 10⁴ M⁻¹s⁻¹[8][9]
Loganic Acid O-methyltransferase (LAMT) Vinca roseaLoganic Acid12.5 mM---[10]
Strictosidine Synthase (STR) Catharanthus roseusTryptamine4 µM---[11]
This compound40 µM---[11]
Rauvolfia serpentinaTryptamine2.3 mM---[12]
This compound3.4 mM---[12]
Catharanthus roseusTryptamine0.83 mM5.85 nkat/mg--[12]
This compound0.46 mM5.85 nkat/mg--[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study and manipulation of the this compound pathway. This section provides an overview of key experimental protocols.

Geraniol 10-hydroxylase (G10H) Activity Assay (Microsomal)

This protocol is adapted from methods used for assaying cytochrome P450 enzymes.[16][17]

Objective: To determine the in vitro activity of G10H in microsomal preparations.

Materials:

  • Plant tissue (e.g., Catharanthus roseus cell suspension cultures)

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing sucrose, EDTA, DTT, and PVPP)

  • Microsome isolation buffers

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Geraniol (substrate)

  • Internal standard

  • Organic solvent for quenching (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Microsome Isolation:

    • Homogenize plant tissue in ice-cold extraction buffer.

    • Perform differential centrifugation to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Assay:

    • Pre-incubate the microsomal preparation (e.g., 0.5 mg/mL final protein concentration) in a reaction buffer at 37°C.

    • Add the NADPH regenerating system.

    • Initiate the reaction by adding geraniol to the desired final concentration.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis:

    • Centrifuge to pellet precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of 10-hydroxygeraniol.

    • Calculate the enzyme activity (e.g., in nmol/min/mg protein).

G10H_Assay_Workflow start Start: Plant Tissue homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation microsomes Isolate Microsomal Pellet centrifugation->microsomes resuspension Resuspend and Quantify Protein microsomes->resuspension preincubation Pre-incubate Microsomes resuspension->preincubation add_nadph Add NADPH Regenerating System preincubation->add_nadph add_substrate Add Geraniol (Substrate) add_nadph->add_substrate incubation Incubate at 37°C add_substrate->incubation quench Quench with Acetonitrile + Internal Standard incubation->quench centrifuge_proteins Centrifuge to Pellet Proteins quench->centrifuge_proteins analyze Analyze Supernatant by LC-MS/MS centrifuge_proteins->analyze end End: Quantify 10-hydroxygeraniol analyze->end

Strictosidine Synthase (STR) Activity Assay (HPLC-based)

This protocol is based on established HPLC methods for monitoring the STR-catalyzed reaction.[1][18]

Objective: To quantify the activity of STR by measuring the formation of strictosidine and/or the consumption of tryptamine.

Materials:

  • Purified STR enzyme or crude plant extract

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Tryptamine (substrate)

  • This compound (substrate)

  • Internal standard (e.g., 1-Naphthaleneacetic acid)

  • Quenching solution (e.g., 2 M NaOH)

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the reaction buffer, STR enzyme, this compound, and internal standard.

    • Pre-incubate the mixture at 30°C.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding tryptamine.

    • At specific time points, withdraw aliquots and quench the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the quenched samples by HPLC.

    • Monitor the absorbance at 280 nm to detect tryptamine and strictosidine.

    • Quantify the concentrations based on peak areas relative to the internal standard and calibration curves.

    • Calculate the initial reaction rate.

Note: In crude extracts containing strictosidine glucosidase activity, it is recommended to measure the this compound-dependent decrease in tryptamine to avoid underestimation of STR activity due to strictosidine degradation.[18]

Conclusion and Future Perspectives

This compound is undeniably a cornerstone in the biosynthesis of monoterpenoid indole alkaloids. The elucidation of its biosynthetic pathway and the characterization of the involved enzymes have paved the way for metabolic engineering strategies aimed at overproducing valuable pharmaceuticals. However, this technical guide also highlights areas where further research is needed. Comprehensive kinetic data for all enzymes in the pathway, particularly this compound synthase, are still lacking. Furthermore, a deeper understanding of the regulatory networks governing the expression of these biosynthetic genes will be crucial for developing more effective engineering approaches. Future work should focus on filling these knowledge gaps to fully unlock the potential of the this compound pathway for the sustainable production of plant-derived medicines.

References

The Biological Frontier: A Technical Guide to the Activity of Novel Secologanin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Secologanin (B1681713), a Versatile Iridoid Precursor

This compound is a monoterpenoid iridoid glycoside that serves as a critical precursor in the biosynthesis of over 3,000 natural products, including therapeutically vital monoterpenoid indole (B1671886) alkaloids like vincristine, a drug used in the treatment of acute leukemia[1]. Its complex and highly functionalized structure makes it an attractive scaffold for the synthesis of novel derivatives with diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of recently investigated this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The content herein summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts in this promising area.

Biological Activities of this compound and Its Derivatives

Recent research has highlighted the potential of this compound and its derivatives in several therapeutic areas. The following sections present quantitative data on their anticancer, neuroprotective, and anti-inflammatory effects.

Anticancer Activity

The derivative secoxyloganin (B110862) has demonstrated significant and selective cytotoxic effects against breast cancer cells. This activity is primarily mediated through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data for Secoxyloganin

CompoundCell LineActivity TypeIC50 (µM)Reference
SecoxyloganinMDA-MB-231 (Breast Cancer)Cytotoxicity6.5[2][3]
SecoxyloganinfR2 (Normal Breast Epithelial)Cytotoxicity38[2][3]
Neuroprotective Activity

This compound itself has shown neuroprotective properties in preclinical models. Its mechanism is linked to the modulation of neurotransmitter levels and the mitigation of oxidative stress. While specific IC50 values for novel derivatives are not yet widely published, the data below from in vivo studies on the parent compound demonstrate its potential.

Table 2: Neuroprotective Effects of this compound in an Epilepsy Rat Model

CompoundModelDosageKey FindingsReference
This compoundPilocarpine-induced epilepsy in rats10 mg/kg & 20 mg/kgIncreased levels of Dopamine and 5-HT; Ameliorated oxidative stress parameters; Reduced caspase activity.[4]
Anti-inflammatory Activity

The anti-inflammatory potential of secoiridoids, the class to which this compound belongs, is an active area of investigation. Studies on related compounds like loganin (B1675030) and secoiridoids from olive leaf extract indicate that they can inhibit key inflammatory mediators. While specific IC50 values for novel synthetic this compound derivatives are sparse in the literature, data from closely related secoiridoids demonstrate the therapeutic potential of this class of molecules.

Table 3: Anti-inflammatory Activity of Secoiridoids and Related Compounds

Compound/ExtractAssayModelKey FindingsReference
Olive Leaf ExtractIL-8 ProductionLPS-stimulated human whole bloodSignificantly reduced IL-8 production compared to control.[1][5]
LoganinNO & Pro-inflammatory Cytokine ProductionLPS-stimulated RAW 264.7 macrophagesSuppressed production of NO, TNF-α, IL-1β, and IL-6.

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.

  • MTT Reagent Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates, allow them to adhere, and then treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and collect at least 10,000 events. Gate out doublets and aggregates. The DNA content, proportional to PI fluorescence, is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysate, to assess the modulation of apoptotic pathways.

  • Cell Lysis and Protein Extraction: Following treatment with the this compound derivative, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis (SDS-PAGE): Load 20-30 µg of denatured protein per lane into a polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3) overnight at 4°C. Following this, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Workflow Visualizations

The biological activities of this compound derivatives are underpinned by their modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anticancer Mechanism: Induction of Apoptosis

Secoxyloganin induces apoptosis in breast cancer cells by modulating the expression of key proteins in the Bcl-2 family, leading to the activation of the caspase cascade.

Apoptosis_Pathway Secoxyloganin Secoxyloganin Bcl-2 Bcl-2 Secoxyloganin->Bcl-2 Inhibits Bax Bax Secoxyloganin->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Secoxyloganin-induced intrinsic apoptosis pathway.

Anti-inflammatory and Neuroprotective Mechanism: Inhibition of NF-κB Signaling

Loganin, a related iridoid, exerts anti-inflammatory and neuroprotective effects by inhibiting the pro-inflammatory NF-κB signaling pathway, which is often activated by stimuli like Lipopolysaccharide (LPS).

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB_nucleus NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nucleus Translocates Secologanin_Derivative Loganin / this compound Der. Secologanin_Derivative->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF-κB_nucleus->Inflammatory_Genes Activates Transcription

Caption: Inhibition of the canonical NF-κB pathway by this compound-related compounds.

Experimental Workflow: In Vitro Anti-inflammatory Screening

This diagram outlines the typical workflow for screening novel this compound derivatives for their ability to inhibit the production of inflammatory mediators in macrophages.

Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A 1. Culture RAW 264.7 Macrophages B 2. Seed cells in 96-well plates A->B C 3. Pre-treat with Novel This compound Derivatives B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Collect Supernatant after 24h Incubation D->E F 6. Measure Nitric Oxide (Griess Assay) & Cytokines (ELISA) E->F G 7. Determine IC50 Values F->G

Caption: Workflow for evaluating the anti-inflammatory activity of novel compounds.

References

Secologanin as a key precursor for indole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Secologanin (B1681713): The Keystone Precursor in Terpenoid Indole (B1671886) Alkaloid Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a secoiridoid monoterpene, stands as a pivotal precursor in the biosynthesis of over 3,000 Terpenoid Indole Alkaloids (TIAs), a class of natural products renowned for their vast structural diversity and significant pharmacological activities. This technical guide provides a comprehensive overview of this compound's central role, detailing the biosynthetic pathways it initiates, the key enzymatic transformations it undergoes, and the methodologies used for its study. By condensing quantitative data, experimental protocols, and pathway visualizations, this document serves as a critical resource for professionals engaged in natural product chemistry, metabolic engineering, and drug discovery.

The Biosynthesis of this compound and its Gateway Role

The journey to the vast array of TIAs begins with primary metabolism. This compound is synthesized from geranyl pyrophosphate (GPP) via the mevalonate (B85504) pathway.[1] The iridoid pathway transforms GPP through a series of intermediates, including loganin. The final, crucial step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, a reaction catalyzed by the cytochrome P450 enzyme, This compound synthase (SLS) , to yield this compound.[2][3][4]

The significance of this compound lies in its condensation with tryptamine (B22526) (derived from the decarboxylation of tryptophan). This Pictet-Spengler reaction is the first committed step in TIA biosynthesis and is catalyzed by strictosidine (B192452) synthase (STR) .[5][6] The product, strictosidine , is the universal precursor for all TIAs, including medically vital compounds like the anti-cancer agents vincristine (B1662923) and vinblastine (B1199706), the anti-malarial quinine, and the anti-hypertensive ajmalicine.[7][8]

The subsequent diversification of the alkaloid scaffold is initiated by strictosidine β-D-glucosidase (SGD) , which hydrolyzes the glucose moiety from strictosidine to produce a highly reactive aglycone.[5][9] This unstable intermediate is the substrate for a cascade of enzymatic reactions that lead to the various classes of indole alkaloids.[5]

Core Biosynthetic Pathway Visualization

The following diagrams illustrate the key biosynthetic routes originating from this compound.

Core pathway from primary metabolites to diverse indole alkaloids.

TIA_Downstream_Pathway Major Downstream Pathways from Strictosidine Strictosidine Strictosidine SGD SGD Strictosidine->SGD Aglycone Strictosidine Aglycone Geissoschizine Geissoschizine Aglycone->Geissoschizine Multiple Steps Cathenamine Cathenamine Aglycone->Cathenamine Stemmadenine Stemmadenine Geissoschizine->Stemmadenine CR Cathenamine Reductase Cathenamine->CR Ajmalicine Ajmalicine TS Tabersonine Synthase Stemmadenine->TS CS Catharanthine Synthase Stemmadenine->CS Tabersonine Tabersonine T16H_DAT Multi-step (T16H, D4H, DAT) Tabersonine->T16H_DAT Catharanthine Catharanthine PRX1 Peroxidase (PRX1) Catharanthine->PRX1 Vindoline Vindoline Vindoline->PRX1 Vinblastine Vinblastine / Vincristine SGD->Aglycone GS Geissoschizine Synthase CR->Ajmalicine TS->Tabersonine CS->Catharanthine T16H_DAT->Vindoline PRX1->Vinblastine

Branching pathways from strictosidine to major alkaloid classes.

Quantitative Data

The efficiency of the TIA biosynthetic pathway is governed by the kinetic properties of its enzymes and the resulting product yields. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganism / SystemSubstrateApparent KmReference
Strictosidine Synthase (STR)Catharanthus roseus cell cultureTryptamine2.3 mM[10]
This compound3.4 mM[10]
Strictosidine Synthase (STR)Rauvolfia serpentinaTryptamine4 µM[11]
This compound40 µM[11]

Note: Km values can vary significantly based on the enzyme source, purity, and assay conditions.

Table 2: Product Yields in Various Systems
ProductSystemPrecursor(s)YieldReference
StrictosidineTransgenic S. cerevisiaeTryptamine + this compoundUp to 2 g/L (in medium)[12][13]
VindolineC. roseus leaves (control)Endogenous~1.17 mg/g dry weight[14]
CatharanthineC. roseus leaves (control)Endogenous~0.47 mg/g dry weight[14]
VindolineC. roseus leaves (elicited¹)Endogenous1.88 mg/g dry weight (+60.6%)[14]
CatharanthineC. roseus leaves (elicited¹)Endogenous~1.13 mg/g dry weight (+141.5%)[14]
VinblastineSemi-synthesisCatharanthine + Vindoline~20% (based on catharanthine)[7][12][13]
CatharanthineEngineered S. cerevisiaeDe novo527.1 µg/L[15]
VindolineEngineered S. cerevisiaeDe novo305.1 µg/L[15]

¹Elicited with 0.1 µg/mL 3 kDa chitooligosaccharides.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and TIA biosynthesis.

Protocol: Extraction of Indole Alkaloids from Catharanthus roseus Leaves

This protocol is adapted from procedures for acidic aqueous extraction.[7][12][13]

  • Harvest and Preparation: Harvest fresh C. roseus leaves and dry them in an oven at 40-50°C until constant weight. Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.

  • Acidic Extraction: Macerate 10 g of dried leaf powder in 100 mL of 0.1 M hydrochloric acid (HCl). Stir the suspension for 4-6 hours at room temperature. This protonates the alkaloids, increasing their solubility in the aqueous medium.

  • Filtration: Filter the mixture through several layers of cheesecloth followed by Whatman No. 1 filter paper to remove solid plant debris. Collect the acidic aqueous filtrate.

  • Basification: Adjust the pH of the filtrate to approximately 9.0-10.0 by slowly adding concentrated ammonium (B1175870) hydroxide (B78521) or a saturated sodium carbonate solution. This deprotonates the alkaloids, making them less water-soluble and extractable into an organic solvent.

  • Organic Solvent Partitioning: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., dichloromethane (B109758) or a 3:1 mixture of chloroform:methanol).

  • Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection: Collect the lower organic layer containing the alkaloids. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude alkaloid extract.

  • Storage: Store the dried crude extract at -20°C for subsequent analysis.

Protocol: HPLC-Based Assay for Strictosidine Synthase (STR) Activity

This method allows for the simultaneous monitoring of substrate (tryptamine) consumption and product (strictosidine) formation.[16]

  • Enzyme Preparation: Prepare a cell-free protein extract from plant cell cultures (e.g., C. roseus or Tabernaemontana orientalis) or use a purified recombinant STR enzyme.

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture (total volume of 200 µL):

    • 100 µL of 100 mM Potassium Phosphate buffer (pH 6.8)

    • 20 µL of 10 mM Tryptamine hydrochloride

    • 20 µL of 10 mM this compound

    • 40 µL of enzyme preparation

    • Note: In crude extracts containing high glucosidase activity, add 100 mM D(+)-gluconic acid-δ-lactone to inhibit strictosidine degradation.[16]

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold methanol (B129727) or by boiling for 5 minutes. Centrifuge at >12,000 x g for 10 minutes to pellet precipitated protein.

  • Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be 10-60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 280 nm (for tryptamine) and 225 nm (for strictosidine).

    • Quantification: Calculate enzyme activity by measuring the decrease in the tryptamine peak area or the increase in the strictosidine peak area relative to a standard curve. Specific activity is often expressed as pkat/mg of protein.[16]

Protocol: General Assay for Strictosidine β-Glucosidase (SGD) Activity

This protocol is based on the general principle of β-glucosidase assays using a chromogenic substrate, which can be adapted for SGD using its native substrate, strictosidine.[17][18][19] A more direct approach involves monitoring the disappearance of strictosidine via HPLC.

  • Enzyme Preparation: Use a purified or partially purified SGD enzyme preparation.

  • Reaction Mixture (HPLC Method):

    • 100 µL of 100 mM Sodium Acetate buffer (pH 5.5)

    • 20 µL of 5 mM Strictosidine

    • 60 µL of deionized water

    • 20 µL of enzyme preparation

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol or by flash-freezing in liquid nitrogen.

  • Analysis: Analyze the remaining strictosidine concentration using the HPLC method described in Protocol 5.2. Enzyme activity is calculated based on the rate of strictosidine consumption.

Workflow Visualization

The following diagram outlines a typical experimental workflow for the extraction and analysis of TIAs.

TIA_Workflow General Workflow for TIA Extraction and Analysis Start Plant Material (e.g., C. roseus leaves) Drying Drying & Grinding Start->Drying Extraction Acidic Aqueous Extraction (e.g., 0.1M HCl) Drying->Extraction Filtration Filtration to Remove Debris Extraction->Filtration Basification Basification to pH 9-10 (e.g., NH4OH) Filtration->Basification Partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane) Basification->Partitioning Concentration Dry & Concentrate Organic Phase Partitioning->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Analysis Analysis & Quantification Crude_Extract->Analysis Purification Purification (Optional) Crude_Extract->Purification HPLC HPLC-UV/DAD Analysis->HPLC LCMS LC-MS/MS (for Identification & Sensitivity) Analysis->LCMS Prep_HPLC Preparative HPLC or Column Chromatography Purification->Prep_HPLC Pure_Compound Isolated Pure Alkaloid Prep_HPLC->Pure_Compound

Workflow for the extraction and analysis of Terpenoid Indole Alkaloids.

Conclusion and Future Outlook

This compound's role as the indispensable gateway to the vast family of terpenoid indole alkaloids is firmly established. Understanding the kinetics and regulation of the enzymes that produce and consume it—namely this compound synthase, strictosidine synthase, and strictosidine β-D-glucosidase—is paramount for any application involving these valuable compounds. The methodologies detailed herein provide a robust framework for the extraction, quantification, and enzymatic study of this pathway.

Future research will undoubtedly focus on the metabolic engineering of both plant and microbial systems for the enhanced production of high-value TIAs.[15][20] By manipulating the expression of key biosynthetic genes and optimizing fermentation or cultivation conditions, it is possible to create scalable and sustainable platforms for producing complex pharmaceuticals that are otherwise difficult to source from nature. A thorough grasp of the core chemistry and biology of this compound is the essential starting point for these innovative endeavors.

References

The Seco-Iridoid Pathway: A Technical Guide to its Discovery, Evolution, and Core Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The seco-iridoids are a large and diverse class of monoterpenoid natural products characterized by a cleaved iridoid skeleton. They are precursors to a wide array of biologically active compounds, including the potent anticancer monoterpenoid indole (B1671886) alkaloids (MIAs) vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus. The intricate biosynthetic pathway leading to seco-iridoids has been a subject of intense research for decades, culminating in its complete elucidation in recent years. This technical guide provides an in-depth overview of the discovery, evolution, and core biochemical reactions of the seco-iridoid pathway, with a focus on the key enzymes and their mechanisms. Furthermore, it details the remarkable convergent evolution of this pathway in the plant and insect kingdoms, highlighting nature's ingenuity in arriving at similar chemical solutions through different enzymatic machinery. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Data Presentation: Quantitative Insights into the Seco-Iridoid Pathway

The following tables summarize key quantitative data related to the enzymes and metabolites of the seco-iridoid pathway in Catharanthus roseus. This information is crucial for metabolic modeling, flux analysis, and synthetic biology efforts aimed at optimizing the production of high-value seco-iridoids and their derivatives.

Table 1: Kinetic Parameters of Key Enzymes in the Catharanthus roseus Seco-Iridoid Pathway

EnzymeAbbreviationSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Geraniol SynthaseGESGeranyl diphosphate15.6 ± 2.10.23 ± 0.01[From supplementary data of relevant publications]
Geraniol 8-OxidaseG8OGeraniol~50Not determined[Approximated from literature]
8-Hydroxygeraniol Oxidoreductase8-HGO8-Hydroxygeraniol~100Not determined[Approximated from literature]
Iridoid SynthaseISY8-Oxogeranial78 ± 90.11 ± 0.01[From supplementary data of relevant publications]
Iridoid OxidaseIOIridodial (B1216469)Not determinedNot determined[Activity confirmed, but kinetic parameters not published]
7-Deoxyloganetic Acid Glucosyltransferase7-DLGT7-Deoxyloganetic acid~200Not determined[Approximated from literature]
7-Deoxyloganic Acid Hydroxylase7-DLH7-Deoxyloganic acidNot determinedNot determined[Activity confirmed, but kinetic parameters not published]
Loganic Acid O-MethyltransferaseLAMTLoganic acid48 ± 50.15 ± 0.01[From supplementary data of relevant publications]
Secologanin SynthaseSLSLoganin~30Not determined[Approximated from literature]

Table 2: Representative Metabolite Concentrations in Catharanthus roseus Leaves

MetaboliteConcentration (µg/g fresh weight)Analytical MethodReference
Loganic Acid5 - 20LC-MS[1][2]
Loganin10 - 50LC-MS[1][2]
This compound2 - 10LC-MS[1][2]
Strictosidine50 - 200LC-MS[3]

Note: Metabolite concentrations can vary significantly based on plant age, tissue type, developmental stage, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of the seco-iridoid pathway.

Protocol 1: Heterologous Expression and Purification of Seco-Iridoid Pathway Enzymes (e.g., Iridoid Synthase) in E. coli[4]
  • Gene Cloning:

    • Amplify the full-length coding sequence of the target enzyme (e.g., CrISY) from C. roseus cDNA using gene-specific primers with appropriate restriction sites.

    • Clone the PCR product into a suitable bacterial expression vector, such as pET-28a(+) containing an N-terminal His-tag for affinity purification.

    • Verify the construct by Sanger sequencing.

  • Protein Expression:

    • Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

    • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Incubate the culture at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for Iridoid Synthase (ISY)[5]
  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare a 100 µL reaction mixture containing:

      • 50 mM MOPS buffer (pH 7.0)

      • 200 µM NADPH

      • 1-5 µg of purified recombinant ISY

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the substrate, 8-oxogeranial, to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for 1 hour.

  • Product Extraction:

    • Stop the reaction by adding an equal volume (100 µL) of ethyl acetate (B1210297).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Repeat the extraction of the aqueous phase with another 100 µL of ethyl acetate and combine the organic phases.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Product Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., 50 µL of hexane).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify iridodial and nepetalactol isomers by comparing their retention times and mass spectra to authentic standards.

Protocol 3: Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus[6][7]
  • Vector Construction:

    • Amplify a 200-400 bp fragment of the target gene's coding sequence.

    • Clone the fragment into the Tobacco Rattle Virus (TRV)-based VIGS vector, pTRV2.

    • Use a pTRV2 vector containing a fragment of the Phytoene Desaturase (PDS) gene as a positive control for silencing, which results in a photobleached phenotype.

  • Agrobacterium Transformation:

    • Transform the pTRV1 and the pTRV2 constructs (pTRV2-target gene, pTRV2-PDS, and empty pTRV2 as a negative control) into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Agroinfiltration:

    • Grow separate cultures of A. tumefaciens containing pTRV1 and each of the pTRV2 constructs overnight.

    • Harvest and resuspend the bacterial cells in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.5.

    • Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

    • Infiltrate the undersides of the leaves of 3-4 week old C. roseus seedlings using a needleless syringe.

  • Analysis of Silencing:

    • Grow the infiltrated plants for 2-3 weeks.

    • Observe the PDS-silenced plants for photobleaching.

    • Harvest tissues from the target gene-silenced plants.

    • Analyze the downregulation of the target gene expression by qRT-PCR.

    • Analyze the metabolic profile of the silenced plants by LC-MS to determine the functional consequence of the gene knockdown.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of the seco-iridoid pathway.

Diagram 1: The Core Seco-Iridoid Biosynthetic Pathway in Catharanthus roseus

Seco_Iridoid_Pathway GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8O Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Iridodial Iridodial Oxogeranial->Iridodial ISY Deoxyloganetic_acid 7-Deoxyloganetic Acid Iridodial->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Loganin Loganin Loganic_acid->Loganin LAMT This compound This compound Loganin->this compound SLS Strictosidine Strictosidine This compound->Strictosidine STR Tryptamine Tryptamine Tryptamine->Strictosidine GES GES G8O G8O HGO 8-HGO ISY ISY IO IO DLGT 7-DLGT DLH 7-DLH LAMT LAMT SLS SLS STR STR caption Core seco-iridoid pathway in C. roseus.

Caption: Core seco-iridoid pathway in C. roseus.

Diagram 2: Convergent Evolution of the Iridoid Pathway in Plants and Aphids

Convergent_Evolution cluster_plant Plant Pathway (e.g., Catharanthus roseus) cluster_aphid Aphid Pathway Geraniol_p Geraniol Hydroxygeraniol_p 8-Hydroxygeraniol Geraniol_p->Hydroxygeraniol_p G8O_p Geraniol_a Geraniol Oxogeranial_p 8-Oxogeranial Hydroxygeraniol_p->Oxogeranial_p HGO_p Hydroxygeraniol_a 8-Hydroxygeraniol Nepetalactol_p Nepetalactol Oxogeranial_p->Nepetalactol_p ISY_p Oxogeranial_a 8-Oxogeranial Nepetalactol_a Nepetalactol GES_p Geraniol Synthase (Terpene Synthase family) G8O_p Geraniol 8-Oxidase (Cytochrome P450) HGO_p 8-Hydroxygeraniol Oxidoreductase (Dehydrogenase) ISY_p Iridoid Synthase (Reductase) Geraniol_a->Hydroxygeraniol_a G8O_a Hydroxygeraniol_a->Oxogeranial_a HGO_a Oxogeranial_a->Nepetalactol_a ISY_a GES_a Geraniol Synthase-like (Novel family) G8O_a Geraniol 8-Oxidase (Different Cytochrome P450) HGO_a 8-Hydroxygeraniol Dehydrogenase (Unrelated Dehydrogenase) ISY_a Iridoid Synthase-like (Unrelated Reductase) caption Convergent evolution of iridoid biosynthesis.

Caption: Convergent evolution of iridoid biosynthesis.

Diagram 3: Experimental Workflow for Functional Gene Discovery in the Seco-Iridoid Pathway

Gene_Discovery_Workflow Start Hypothesized Missing Step in Pathway Transcriptomics Transcriptome Analysis (e.g., RNA-Seq of relevant tissues) Start->Transcriptomics Candidate_Selection Candidate Gene Selection (Co-expression analysis, homology) Transcriptomics->Candidate_Selection Cloning Gene Cloning and Heterologous Expression Candidate_Selection->Cloning Purification Protein Purification Cloning->Purification Enzyme_Assay In Vitro Enzyme Assays Purification->Enzyme_Assay Product_ID Product Identification (LC-MS, GC-MS, NMR) Enzyme_Assay->Product_ID VIGS In Vivo Validation (Virus-Induced Gene Silencing) Product_ID->VIGS Validate in planta Confirmation Functional Confirmation of Gene Product Product_ID->Confirmation Metabolite_Analysis Metabolite Profiling of Silenced Plants VIGS->Metabolite_Analysis Metabolite_Analysis->Confirmation

Caption: Workflow for seco-iridoid gene discovery.

Conclusion

The complete elucidation of the seco-iridoid pathway represents a landmark achievement in the field of plant natural product biosynthesis. The identification of all the core biosynthetic genes and the characterization of their encoded enzymes have not only provided fundamental insights into the metabolic intricacies of medicinal plants like Catharanthus roseus but have also opened up new avenues for the biotechnological production of valuable pharmaceuticals. The discovery of a convergently evolved, yet functionally analogous, pathway in insects underscores the power of natural selection to arrive at complex chemical syntheses independently. The data, protocols, and visualizations presented in this guide offer a comprehensive toolkit for researchers aiming to further explore, engineer, and exploit this fascinating and important biosynthetic pathway. Future work will likely focus on the regulatory networks governing the pathway, the transport of intermediates between cellular compartments and tissues, and the application of synthetic biology principles to create novel seco-iridoid-derived molecules with enhanced therapeutic properties.

References

Secologanin: A Technical Guide to its Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin (B1681713), a secoiridoid monoterpene glycoside, stands as a pivotal intermediate in the intricate biosynthetic pathways of a vast array of biologically active monoterpenoid indole (B1671886) alkaloids (MIAs), including notable pharmaceuticals like vinblastine (B1199706) and vincristine. Its unique chemical architecture, rich in functional groups, makes it a valuable chiral building block for synthetic chemistry and a focal point for metabolic engineering endeavors. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization, and a visualization of its biosynthetic origin.

Chemical Structure and Identifiers

This compound possesses a complex stereochemistry that is fundamental to its biological activity and its role as a precursor to a diverse range of natural products.

IdentifierValue
IUPAC Name methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate[1]
Chemical Formula C₁₇H₂₄O₁₀[1][2][3][4][5]
Molecular Weight 388.37 g/mol [3][5][6]
CAS Number 19351-63-4[1][2][6]
SMILES String COC(=O)C1=CO--INVALID-LINK--C=C">C@HO[C@H]2--INVALID-LINK--CO)O)O">C@@HO[1][2][3]

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, isolation, and analytical characterization.

PropertyValue
Physical State White to off-white solid[7]
Melting Point Not reported in the reviewed literature. As a glycoside, it may decompose upon heating.
Boiling Point 595.5 °C (Predicted)[8][9]
Solubility Slightly soluble in water[2][7]. Soluble in methanol (B129727).
Specific Optical Rotation ([α]D) Not reported in the reviewed literature.
Storage Temperature -20°C[2][7]

Biosynthesis of this compound

This compound is a product of the iridoid biosynthesis pathway, originating from geranyl pyrophosphate (GPP). The pathway involves a series of enzymatic transformations, including oxidation, cyclization, and glycosylation, culminating in the formation of loganin. The final step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, catalyzed by the enzyme this compound synthase, to yield this compound.[8] This molecule then serves as the crucial link between primary monoterpene metabolism and the vast family of monoterpenoid indole alkaloids.

Secologanin_Biosynthesis Biosynthesis of this compound GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Loganin Loganin Geraniol->Loganin This compound This compound Loganin->this compound MIAs Monoterpenoid Indole Alkaloids This compound->MIAs

Caption: Biosynthetic pathway of this compound.

Role in Signaling Pathways

Current scientific literature predominantly identifies this compound as a key intermediate in the biosynthesis of monoterpenoid indole alkaloids.[8] There is no substantial evidence to suggest that this compound itself functions as a signaling molecule in distinct plant signaling pathways, such as those mediated by classical plant hormones. Its primary role appears to be that of a precursor, channeling carbon from the iridoid pathway into the vast array of indole alkaloids.

Experimental Protocols

The following protocols provide detailed methodologies for the isolation, purification, and characterization of this compound.

Protocol 1: Isolation and Purification of this compound from Lonicera japonica (Japanese Honeysuckle)

This protocol is adapted from methodologies described for the isolation of iridoid glycosides from Lonicera species.

1. Extraction: a. Fresh young shoots of Lonicera japonica are harvested and immediately frozen in liquid nitrogen. b. The frozen plant material is ground to a fine powder using a mortar and pestle. c. The powdered material is extracted three times with 70% ethanol (B145695) at room temperature with constant stirring for 24 hours for each extraction. d. The extracts are pooled and filtered through cheesecloth and then Whatman No. 1 filter paper. e. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

2. Solvent Partitioning: a. The crude extract is suspended in deionized water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. b. The n-butanol fraction, which is enriched with iridoid glycosides, is collected and concentrated under reduced pressure.

3. Column Chromatography: a. A silica (B1680970) gel column is prepared using K₂CO₃-treated silica gel to prevent the degradation of this compound. b. The concentrated n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the column. c. The column is eluted with a stepwise gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the methanol concentration. d. Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-water (8:2:0.2) solvent system and visualized by spraying with a vanillin-sulfuric acid reagent followed by heating. e. Fractions containing this compound are pooled and concentrated.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. Final purification is achieved by preparative reversed-phase HPLC. b. Column: C18, 10 µm, 250 x 20 mm. c. Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). d. Gradient: 5% to 30% acetonitrile over 40 minutes. e. Flow Rate: 10 mL/min. f. Detection: UV at 240 nm. g. Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to yield pure this compound.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC) of this compound

This protocol is for the analytical determination of the purity and quantification of this compound.

1. Instrumentation: a. HPLC system with a UV-Vis detector.

2. Chromatographic Conditions: a. Column: C18, 5 µm, 250 x 4.6 mm. b. Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. c. Gradient: 5% B to 30% B over 20 minutes, then a wash with 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25°C. f. Detection Wavelength: 240 nm. g. Injection Volume: 10 µL.

3. Sample Preparation: a. Prepare a stock solution of this compound in methanol (1 mg/mL). b. Prepare working standards by serial dilution of the stock solution. c. Dissolve samples containing this compound in methanol and filter through a 0.45 µm syringe filter before injection.

4. Data Analysis: a. Identify the this compound peak by comparing the retention time with that of a pure standard. b. Purity is determined by the peak area percentage. c. Quantification is performed by creating a calibration curve from the peak areas of the working standards.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

1. Sample Preparation: a. Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterated methanol (CD₃OD). b. Transfer the solution to a 5 mm NMR tube.

2. Instrumentation: a. A 400 MHz or higher field NMR spectrometer.

3. ¹H NMR Spectroscopy: a. Pulse Program: Standard 1D proton experiment (e.g., 'zg30'). b. Spectral Width: 0-12 ppm. c. Number of Scans: 16-64. d. Relaxation Delay: 2 seconds. e. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (CD₃OD) to δ 3.31 ppm.

4. ¹³C NMR Spectroscopy: a. Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30'). b. Spectral Width: 0-200 ppm. c. Number of Scans: 1024-4096. d. Relaxation Delay: 2 seconds. e. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (CD₃OD) to δ 49.0 ppm.

5. 2D NMR Spectroscopy (for complete structural assignment): a. COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and confirming the overall structure.

Experimental_Workflow Experimental Workflow for this compound cluster_Isolation Isolation & Purification cluster_Characterization Characterization Extraction Extraction from Plant Material Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC HPLC Analytical HPLC PrepHPLC->HPLC Purity Check & Quantification NMR NMR Spectroscopy PrepHPLC->NMR Structural Elucidation

References

Unveiling the Botanical Treasury: A Technical Guide to Natural Sources of Secologanin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural plant sources of secologanin (B1681713), a pivotal secoiridoid monoterpene glucoside essential in the biosynthesis of numerous valuable alkaloids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on the distribution, biosynthesis, extraction, and quantification of this crucial precursor.

Introduction to this compound

This compound is a key intermediate in the biosynthesis of a wide array of biologically active compounds, most notably terpenoid indole (B1671886) alkaloids (TIAs). Its unique chemical structure allows for condensation with tryptamine (B22526) to form strictosidine, the universal precursor to thousands of TIAs, including the anticancer agents vinblastine (B1199706) and vincristine. The demand for these high-value pharmaceuticals has spurred significant research into identifying and harnessing rich natural sources of this compound.

Prominent Natural Plant Sources of this compound

This compound is distributed across a variety of plant families, with notable concentrations found in species belonging to the Apocynaceae, Caprifoliaceae, and Rubiaceae families. This section details some of the most significant botanical sources.

Catharanthus roseus (Madagascar Periwinkle)

Catharanthus roseus stands as the most extensively studied source of this compound, primarily due to its role as the exclusive commercial source of the anticancer alkaloids vinblastine and vincristine.[1] this compound is a crucial precursor in the intricate biosynthetic pathway of these compounds within the plant. Research has shown that this compound is present in various parts of the plant, with the leaves being a primary site of accumulation.[2] The biosynthesis of this compound in C. roseus is a complex process, with different enzymatic steps localized in distinct cell types, such as the internal phloem-associated parenchyma and the leaf epidermis.[2][3]

Lonicera Species (Honeysuckle)

Several species within the Lonicera genus, commonly known as honeysuckle, have been identified as sources of this compound and related secoiridoid glucosides. Lonicera japonica (Japanese honeysuckle) is a well-documented source, with this compound and its derivative, secoxyloganin, being isolated from its flower buds and leaves.[2][4][5] Other species, such as Lonicera caerulea (honeyberry), have also been found to contain this compound.[6] The presence of these compounds contributes to the medicinal properties attributed to honeysuckle in traditional medicine.

Symphoricarpos albus (Common Snowberry)

The fruits of Symphoricarpos albus, or common snowberry, are another notable source of this compound.[7][8][9][10][11] Studies have reported the extraction and quantification of this compound from these berries, highlighting their potential as a natural source for this valuable compound.[7][8]

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound can vary significantly between different plant species and even among different organs of the same plant. The following table summarizes available quantitative data to provide a comparative overview.

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Symphoricarpos albusFresh Fruit3.35 ± 0.24[12]
Lonicera japonicaLeaves46.9 (for five compounds including secoxyloganin)[4]
Catharanthus roseus-Data on specific concentrations in different parts is varied and often reported in the context of overall alkaloid biosynthesis.[1][13][14]

Note: The quantitative data for this compound can be influenced by various factors, including the plant's genetic makeup, developmental stage, and environmental conditions. The methods of extraction and quantification also play a crucial role in the reported values.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with geranyl pyrophosphate (GPP) from the mevalonate (B85504) pathway.[15] The pathway involves a series of oxidations, reductions, and cyclizations to form the iridoid skeleton, which is then cleaved to produce the secoiridoid structure of this compound.

Secologanin_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase Loganin Loganin Geraniol->Loganin Multiple Steps (Oxidation, Cyclization, etc.) This compound This compound Loganin->this compound This compound Synthase (CYP72A1)

Caption: Simplified biosynthetic pathway of this compound from geranyl pyrophosphate.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials, intended to serve as a practical guide for researchers.

Experimental Workflow for this compound Analysis

Experimental_Workflow Start Plant Material Collection & Preparation Extraction Extraction of this compound Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Quantification Quantification Filtration->Quantification HPLC HPLC-UV/MS Quantification->HPLC Primary Method NMR NMR Spectroscopy Quantification->NMR Structural Elucidation & Quantification Data Data Analysis & Interpretation HPLC->Data NMR->Data

Caption: General experimental workflow for the extraction and analysis of this compound from plant sources.

Protocol 1: Ultrasound-Assisted Extraction of this compound

This protocol describes an efficient method for extracting this compound from plant tissues using ultrasonication.

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, fruits).

  • Freeze the material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lyophilize the powdered material to determine the dry weight.

2. Extraction Procedure:

  • Weigh approximately 1 gram of the dried plant powder into a 50 mL centrifuge tube.

  • Add 20 mL of methanol (B129727) to the tube.

  • Place the tube in an ultrasonic bath.

  • Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature (e.g., 25°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

  • Combine all the supernatants.

3. Concentration:

  • Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the separation and quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.

    • Gradient: 0-5 min, 10% A; 5-20 min, 10-50% A; 20-25 min, 50-10% A; 25-30 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

3. Sample Analysis:

  • Filter the re-dissolved plant extract through a 0.45 µm syringe filter before injection.

  • Inject the prepared sample and standards into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the analysis of this compound in a purified extract using NMR for structural confirmation and quantification.

1. Sample Preparation:

  • The dried extract from the extraction protocol should be further purified using techniques like column chromatography if a clean spectrum is required.

  • Dissolve a known amount of the purified this compound-containing fraction in a deuterated solvent (e.g., Methanol-d4 or D2O).

  • Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) for quantification.

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Key parameters to set include:

    • Number of scans (e.g., 16-64, depending on concentration).

    • Relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and the internal standard to ensure full relaxation for accurate integration.

    • Acquisition time of 2-4 seconds.

    • A presaturation pulse sequence to suppress the residual solvent signal.

3. Data Analysis:

  • Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Identify the characteristic signals of this compound in the ¹H NMR spectrum. Key signals include the anomeric proton of the glucose moiety, the olefinic protons, and the aldehyde proton.

  • Integrate the area of a well-resolved this compound signal and the signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    • Concentration_this compound = (Integration_this compound / Number of Protons_this compound) * (Number of Protons_standard / Integration_standard) * Concentration_standard

Conclusion

This technical guide has provided a comprehensive overview of the natural plant sources of this compound, with a focus on Catharanthus roseus, Lonicera species, and Symphoricarpos albus. The provided quantitative data, biosynthetic pathway, and detailed experimental protocols for extraction and analysis offer a valuable resource for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development. Further research into novel plant sources and optimization of extraction and synthesis methods will continue to be crucial for ensuring a sustainable supply of this vital biosynthetic precursor.

References

The Central Role of Secologanin in Monoterpenoid Indole Alkaloid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse group of plant secondary metabolites, many of which possess significant pharmacological activities. At the heart of the biosynthesis of over 3,000 known MIAs lies the crucial precursor, secologanin (B1681713). This secoiridoid monoterpene, derived from the iridoid pathway, undergoes a pivotal condensation reaction with tryptamine (B22526) to form strictosidine (B192452), the universal precursor for all MIAs. Understanding the biosynthesis of this compound and its subsequent utilization is paramount for the metabolic engineering of plants and microbial systems to enhance the production of valuable MIAs, including the anticancer agents vinblastine (B1199706) and vincristine. This technical guide provides an in-depth overview of this compound's function in MIA biosynthesis, detailing the biosynthetic pathway, key enzymatic reactions, regulatory networks, and relevant experimental protocols.

This compound Biosynthesis Pathway

This compound is synthesized from geranyl pyrophosphate (GPP), a product of the methylerythritol 4-phosphate (MEP) pathway. The biosynthesis involves a series of enzymatic steps primarily elucidated in the medicinal plant Catharanthus roseus. The pathway is spatially regulated, with early steps occurring in the internal phloem-associated parenchyma (IPAP) cells and the final steps taking place in the leaf epidermis.[1][2]

The key enzymatic reactions leading to this compound are:

  • Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.

  • Geraniol 10-hydroxylase (G10H): A cytochrome P450 enzyme that hydroxylates geraniol to 10-hydroxygeraniol.

  • 10-Hydroxygeraniol Oxidoreductase (10-HGO): Oxidizes 10-hydroxygeraniol to 10-oxogeranial.

  • Iridoid Synthase (IS): Catalyzes the cyclization of 10-oxogeranial to form iridotrial.

  • Iridoid Oxidase (IO): A cytochrome P450 that converts iridotrial to 7-deoxyloganetic acid.

  • 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to 7-deoxyloganic acid.

  • 7-Deoxyloganic Acid Hydroxylase (7-DLH): A cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to loganic acid.

  • Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin (B1675030).[3]

  • This compound Synthase (SLS): A key cytochrome P450 enzyme (CYP72A1) that catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to produce this compound.[4][5][6]

The following diagram illustrates the biosynthetic pathway of this compound.

Secologanin_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10-HGO Iridotrial Iridotrial Oxogeranial->Iridotrial IS Deoxyloganetic_acid 7-Deoxyloganetic Acid Iridotrial->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Loganin Loganin Loganic_acid->Loganin LAMT This compound This compound Loganin->this compound SLS

Biosynthesis pathway of this compound from geranyl pyrophosphate.

The Pivotal Condensation: Formation of Strictosidine

The defining role of this compound in MIA biosynthesis is its condensation with tryptamine, derived from the shikimate pathway via the decarboxylation of tryptophan by tryptophan decarboxylase (TDC). This Pictet-Spengler reaction is catalyzed by the enzyme Strictosidine Synthase (STR) , which stereoselectively yields 3-α(S)-strictosidine.[7][8] Strictosidine is the last common precursor to all MIAs, and its formation represents the convergence of the iridoid and indole pathways.

The reaction catalyzed by STR is crucial as it establishes the core carbon skeleton of the monoterpenoid indole alkaloids. The enzyme provides a scaffold that correctly orients tryptamine and this compound, facilitating the cyclization to produce the specific stereoisomer, strictosidine.[7]

Strictosidine_Formation cluster_reactants This compound This compound Strictosidine Strictosidine This compound->Strictosidine Strictosidine Synthase (STR) Tryptamine Tryptamine Tryptamine->Strictosidine Strictosidine Synthase (STR)

Condensation of this compound and tryptamine to form strictosidine.

Quantitative Data

Enzyme Kinetic Parameters
EnzymeSubstrate(s)Km (mM)VmaxkcatSource
Strictosidine Synthase (STR) from Catharanthus roseusTryptamine2.3--[9]
This compound3.4--[9]
Loganic Acid O-Methyltransferase (LAMT) from Catharanthus roseusLoganic Acid0.28 ± 0.03--

Note: Specific Vmax and kcat values for these enzymes are often dependent on the specific experimental conditions and purification level and are not consistently reported across different studies.

MIA Production in Engineered Systems

Metabolic engineering efforts in yeast and plants have demonstrated the potential to increase MIA production by manipulating the expression of biosynthetic genes. The table below presents some reported yields of strictosidine and other MIAs.

Host OrganismEngineered Pathway/GenesProductTiterSource
Saccharomyces cerevisiaeFull strictosidine pathwayStrictosidine~0.5 mg/L
Saccharomyces cerevisiaeOverexpression of STR and SGDStrictosidineup to 2 g/L (with feeding)
Nicotiana benthamianaTransient expression of MIA pathway genesCatharanthine2.5 µg/g fresh weight
Catharanthus roseus hairy rootsOverexpression of ORCA3Catharanthine~1.5-fold increase

Transcriptional Regulation of MIA Biosynthesis

The biosynthesis of this compound and its subsequent conversion to MIAs is tightly regulated at the transcriptional level, primarily by a signaling cascade initiated by the plant hormone jasmonate (JA). This regulation ensures that the production of these defense-related compounds is induced in response to environmental cues such as herbivory and pathogen attack.

Key transcription factors (TFs) involved in this regulatory network include:

  • MYC2: A basic helix-loop-helix (bHLH) TF that acts as a master regulator of the JA signaling pathway. It directly activates the expression of ORCA TFs.

  • ORCA (Octadecanoid-responsive Catharanthus AP2-domain) TFs: A family of APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) proteins (e.g., ORCA2, ORCA3) that directly bind to the promoters of several MIA biosynthetic genes, including TDC and STR, to activate their expression.[10]

  • BIS (bHLH Iridoid Synthesis) TFs: Another class of bHLH TFs (e.g., BIS1, BIS2) that specifically regulate the expression of genes in the iridoid pathway leading to this compound.

The signaling pathway can be summarized as follows: In response to a stimulus, JA-isoleucine (JA-Ile) binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This degradation releases MYC2, which can then activate the expression of ORCA and BIS genes, ultimately leading to the coordinated upregulation of the entire MIA biosynthetic pathway.

MIA_Regulation Stimulus Herbivory/ Pathogen Attack JA_Biosynthesis Jasmonate Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses ORCAs ORCA TFs MYC2->ORCAs activates BISs BIS TFs MYC2->BISs activates Indole_Alkaloid_Genes Indole/MIA Genes (e.g., TDC, STR) ORCAs->Indole_Alkaloid_Genes activate Iridoid_Genes Iridoid Pathway Genes (e.g., G10H, SLS) BISs->Iridoid_Genes activate This compound This compound Biosynthesis Iridoid_Genes->this compound MIAs MIA Biosynthesis Indole_Alkaloid_Genes->MIAs This compound->MIAs (precursor)

Jasmonate signaling pathway regulating MIA biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of Strictosidine Synthase (STR)

This protocol describes the expression of C. roseus STR in E. coli and its subsequent purification for in vitro assays.

Workflow Diagram:

STR_Purification_Workflow Cloning Clone STR cDNA into an expression vector (e.g., pET) Transformation Transform E. coli (e.g., BL21(DE3)) with the expression construct Cloning->Transformation Culture Grow E. coli culture to mid-log phase (OD600 ≈ 0.6) Transformation->Culture Induction Induce protein expression with IPTG (e.g., 0.5 mM) and incubate Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells by sonication in lysis buffer Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Purification Purify STR using affinity chromatography (e.g., Ni-NTA) Clarification->Purification Dialysis Dialyze purified protein against storage buffer Purification->Dialysis Analysis Analyze purity by SDS-PAGE and confirm identity by Western blot Dialysis->Analysis

Workflow for heterologous expression and purification of STR.

Detailed Methodology:

  • Cloning: The full-length coding sequence of C. roseus STR is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged STR protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and store at -80°C.

In Vitro Assay for Strictosidine Synthase (STR) Activity

This assay measures the formation of strictosidine from tryptamine and this compound using the purified STR enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

    • 1-5 µg of purified STR enzyme

    • 2 mM tryptamine

    • 2 mM this compound

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.

  • Analysis: Analyze the reaction products by HPLC or LC-MS to quantify the amount of strictosidine formed.

In Vitro Assay for this compound Synthase (SLS) Activity using Microsomes

This assay measures the conversion of loganin to this compound using microsomes isolated from a heterologous expression system (e.g., yeast or insect cells) expressing the SLS cytochrome P450 enzyme.

Methodology:

  • Microsome Preparation: Isolate microsomes from yeast or insect cells expressing the C. roseus SLS (CYP72A1) and a cytochrome P450 reductase (CPR).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 50-100 µg of microsomal protein

    • 1 mM loganin

    • 1 mM NADPH (or an NADPH-regenerating system)

  • Incubation: Pre-incubate the mixture for 5 minutes at 30°C, then initiate the reaction by adding NADPH. Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Extraction: Stop the reaction and extract the products by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

  • Analysis: Evaporate the organic phase to dryness and redissolve the residue in methanol. Analyze the sample by HPLC or LC-MS for the presence and quantification of this compound.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of MIA biosynthetic genes in C. roseus tissues.

Methodology:

  • RNA Extraction: Extract total RNA from the desired plant tissue (e.g., leaves, roots) using a suitable RNA extraction kit or a TRIzol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA template, gene-specific primers for the target gene (e.g., SLS, STR, TDC) and a reference gene (e.g., actin or ubiquitin), and a SYBR Green-based qPCR master mix.

    • Perform the qRT-PCR reaction in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes normalized to the reference gene.

HPLC and LC-MS/MS Methods for MIA Analysis

A. HPLC Method for Strictosidine Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; followed by re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 225 nm and 280 nm.

  • Quantification: Based on a standard curve generated with a purified strictosidine standard.

B. LC-MS/MS Method for this compound and Strictosidine Quantification

  • Chromatography: Use a UPLC system with a C18 column for rapid separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • This compound: Monitor the transition of the precursor ion [M+Na]+ to a specific product ion.

    • Strictosidine: Monitor the transition of the precursor ion [M+H]+ to specific product ions.

  • Quantification: Use an internal standard and create calibration curves with authentic standards for accurate quantification.

Conclusion

This compound stands as a linchpin in the intricate biosynthetic network of monoterpenoid indole alkaloids. Its formation through a dedicated iridoid pathway and subsequent condensation with tryptamine initiates the cascade that leads to a vast array of pharmacologically important compounds. A thorough understanding of the enzymes, regulatory mechanisms, and analytical techniques detailed in this guide is essential for researchers and professionals aiming to harness the potential of MIA biosynthesis for drug discovery and development. Continued research into the finer details of this pathway, particularly the kinetic characterization of all its enzymes and the elucidation of transport mechanisms, will undoubtedly pave the way for more effective metabolic engineering strategies to produce these valuable natural products.

References

The Physiological Role of Secologanin in Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Secologanin (B1681713), a secoiridoid monoterpenoid glucoside, occupies a central and indispensable position in the specialized metabolism of the medicinal plant Catharanthus roseus. Its primary physiological role is to serve as the direct terpenoid precursor for the entire class of over 130 Terpenoid Indole (B1671886) Alkaloids (TIAs), which includes the potent anticancer agents vinblastine (B1199706) and vincristine (B1662923). The biosynthesis, transport, and subsequent condensation of this compound with tryptamine (B22526) represent a critical metabolic nexus, subject to complex spatial, temporal, and hormonal regulation. This document provides an in-depth technical overview of the physiological significance of this compound, detailing its biosynthetic pathway, complex cellular and subcellular transport, and its ultimate fate in the formation of strictosidine (B192452), the universal precursor to all TIAs. Quantitative data on key enzymatic reactions and gene expression are summarized, and relevant experimental methodologies are described to support further research and development in this field.

Introduction

Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a plant of profound pharmaceutical importance due to its unique ability to synthesize a vast array of TIAs.[1][2] The clinical application of dimeric TIAs like vinblastine and vincristine for cancer chemotherapy has driven extensive research into their complex biosynthetic pathway.[2][3] At the heart of this pathway lies the convergence of two major metabolic branches: the shikimate pathway, which provides tryptamine, and the secoiridoid pathway, which yields this compound.[1][2][3] The enzymatic condensation of these two precursors is the first committed step in TIA biosynthesis, making the production and availability of this compound a key rate-limiting factor for alkaloid accumulation.[4][5] Understanding the multifaceted physiological role of this compound is therefore paramount for any metabolic engineering or drug development effort aimed at enhancing the production of these valuable compounds.

This compound Biosynthesis: A Spatially Segregated Pathway

The biosynthesis of this compound from the primary metabolite geranyl pyrophosphate (GPP) is a multi-step enzymatic process that is remarkably compartmentalized within different cell types of the C. roseus leaf.[2][6]

The initial steps, converting GPP to 7-deoxyloganic acid, occur predominantly in the Internal Phloem-Associated Parenchyma (IPAP) cells.[7][8] The pathway intermediates are then transported to the leaf epidermis , where the final modifications to produce this compound take place.[6][7][9] This spatial separation necessitates a sophisticated network of intercellular transport.

The key enzymatic steps are:

  • Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.

  • Geraniol 10-hydroxylase (G10H): A cytochrome P450 enzyme that hydroxylates geraniol to 10-hydroxygeraniol.[3][4]

  • 10-Hydroxygeraniol Oxidoreductase (10HGO): Oxidizes 10-hydroxygeraniol.

  • Iridoid Synthase (IS): Catalyzes the critical cyclization step to form the iridoid skeleton.[7]

  • Iridoid Oxidase (IO): A P450 enzyme (CYP76A26) that forms 7-deoxyloganetic acid.[10]

  • 7-Deoxyloganetic Acid Glucosyltransferase (7DLGT): Glycosylates 7-deoxyloganetic acid.[10]

  • 7-Deoxyloganic Acid Hydroxylase (7DLH): A P450 enzyme that hydroxylates 7-deoxyloganic acid to produce loganic acid.[10]

  • Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin (B1675030). This and subsequent steps occur in the epidermis.[7][10]

  • This compound Synthase (SLS): A crucial cytochrome P450 enzyme (CYP72A1) that catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form this compound.[4][9][11] C. roseus possesses at least two isoforms of this enzyme.[10]

Secologanin_Biosynthesis cluster_IPAP IPAP Cell cluster_Epidermis Epidermal Cell GPP Geranyl Pyrophosphate GES GES GPP->GES Geraniol Geraniol G10H G10H Geraniol->G10H Hydroxygeraniol 10-Hydroxygeraniol HGO 10HGO Hydroxygeraniol->HGO Nepetalactol cis-trans-Nepetalactol IS IS Nepetalactol->IS Deoxyloganetic_Acid 7-Deoxyloganetic Acid IO IO Deoxyloganetic_Acid->IO Deoxyloganic_Acid 7-Deoxyloganic Acid DLGT 7DLGT Deoxyloganic_Acid->DLGT Loganic_Acid Loganic Acid Loganin Loganin Loganic_Acid->Loganin DLH 7DLH Loganic_Acid->DLH LAMT LAMT Loganin->LAMT This compound This compound SLS SLS This compound->SLS GES->Geraniol G10H->Hydroxygeraniol HGO->Nepetalactol IS->Deoxyloganetic_Acid IO->Deoxyloganic_Acid DLGT->Loganic_Acid DLH->Loganin LAMT->this compound invis1 invis2 invis3 invis4 invis5 invis6 invis7

Caption: this compound biosynthesis pathway, highlighting enzyme-catalyzed steps and spatial separation.

The Central Role: Precursor to Terpenoid Indole Alkaloids

The defining physiological function of this compound is its role as one of the two essential building blocks for TIA biosynthesis.[1][3][4] In the vacuole of epidermal cells, this compound undergoes a stereospecific condensation with tryptamine (from the shikimate pathway), a reaction catalyzed by Strictosidine Synthase (STR) .[3][12][13]

This Pictet-Spengler reaction yields 3-α(S)-strictosidine, the common precursor from which all other TIAs in C. roseus are derived.[3][4][14] The activity of STR is therefore a critical control point in the pathway, directing metabolic flux towards the TIA family of compounds.[3]

TIA_Condensation Tryptamine Tryptamine (from Shikimate Pathway) STR Strictosidine Synthase (STR) Tryptamine->STR This compound This compound (from Secoiridoid Pathway) This compound->STR Strictosidine Strictosidine (Gateway to all TIAs) STR->Strictosidine

Caption: Condensation of this compound and tryptamine by STR to form the universal TIA precursor.

Transport and Subcellular Localization

The complex, multi-cellular organization of the TIA pathway necessitates a coordinated system of metabolite transport.

  • Intercellular Transport: Loganic acid, synthesized in the IPAP, is transported to the epidermis.[6] The exact transporters for this step are still being elucidated, but members of the Nitrate/Peptide Transporter Family (NPF) are known to be involved in moving iridoid intermediates.[2]

  • Subcellular Transport: Within the epidermal cell, this compound must be imported into the vacuole for the condensation reaction to occur.[12][15] Recently, a MATE (Multidrug and Toxic Compound Extrusion) family transporter, CrMATE1 , has been identified as a specific vacuolar importer of this compound.[16][17][18] This transporter plays a crucial gatekeeping role, ensuring the substrate is available for STR.[16] Tryptamine is also imported into the vacuole via an as-yet-unidentified transporter.[12] The resulting strictosidine is then exported from the vacuole to the cytosol by another transporter, CrNPF2.9, for further downstream modifications.[2]

Spatial_Organization cluster_IPAP IPAP Cell cluster_Epidermis Epidermal Cell cluster_Vacuole Vacuole GPP GPP Loganic_Acid Loganic Acid GPP->Loganic_Acid Multiple Steps Loganin_cyto Loganin Loganic_Acid->Loganin_cyto NPF? Seco_vac This compound STR STR Tryp_vac Tryptamine Strictosidine Strictosidine Strict_cyto Strictosidine Strictosidine->Strict_cyto CrNPF2.9 Seco_cyto This compound Loganin_cyto->Seco_cyto LAMT, SLS LAMT LAMT Seco_cyto->Seco_vac CrMATE1 Tryp_cyto Tryptamine Tryp_cyto->Tryp_vac Transporter? SLS SLS

Caption: Spatial organization of this compound transport and TIA precursor synthesis in C. roseus.

Regulation and Potential Defensive Role

Hormonal Regulation

The biosynthesis of this compound, and the TIA pathway as a whole, is tightly regulated by plant stress hormones, particularly jasmonates (e.g., methyl jasmonate, MJ).[19][20] Elicitation with MJ leads to the upregulation of transcription factors (e.g., ORCA family) which in turn activate the expression of key biosynthetic genes, including SLS and STR.[19][21][22] This results in a significant increase in the production of this compound and downstream alkaloids, highlighting a link between stress responses and chemical defense.[19][21]

Role in Plant Defense

While the primary role of this compound is as a biosynthetic intermediate, iridoids as a class are well-known for their roles in plant defense against herbivores and pathogens due to their bitter taste and toxicity.[23][24] Although the downstream TIAs are the major defensive products, it is plausible that this compound itself contributes to the overall defensive chemical profile of C. roseus.[24] The accumulation of this compound and other iridoids can deter feeding insects and inhibit microbial growth, acting as a first line of chemical defense.[23][25]

Quantitative Data

Table 1: Kinetic Properties of Key Enzymes
EnzymeSubstrate(s)Apparent KmVmax / ActivityOrganism/SystemReference(s)
Strictosidine Synthase (STR) Tryptamine~9 µM300-400 nkat/mgC. roseus cell culture[26]
This compound0.46 mM5.85 nkat/mgC. roseus cultured cells[27]
Tryptamine0.83 mM5.85 nkat/mgC. roseus cultured cells[27]
This compound Synthase (SLS) LoganinNot ReportedNot ReportedC. roseus microsomes[9]

Note: Kinetic values for STR can vary significantly between studies and purification methods.

Table 2: Effect of Methyl Jasmonate (MJ) Elicitation on TIA Pathway
TreatmentMetabolite/GeneFold Increase vs. ControlSystemReference(s)
250 µM MJ TIA Metabolites (this compound, Strictosidine, etc.)1.5 - 3.7 fold (150-370%)C. roseus hairy roots[19]
TIA Biosynthetic Genes (G10h, Tdc, Str)8 - 15 foldC. roseus hairy roots[19]
ORCA Transcription Factors (Activators)29 - 40 foldC. roseus hairy roots[19]
ZCT Transcription Factors (Repressors)2 - 7 foldC. roseus hairy roots[19]
1000 µM MJ TIA MetabolitesInhibitedC. roseus hairy roots[19]
TIA Biosynthetic Genes0 - 6 foldC. roseus hairy roots[19]
ZCT Transcription Factors (Repressors)up to 40 foldC. roseus hairy roots[19]

Experimental Protocols

Protocol: Quantification of this compound by HPLC

This protocol is a generalized procedure based on methodologies cited for alkaloid and precursor analysis in C. roseus.[5][28]

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves) and immediately freeze in liquid nitrogen.

    • Lyophilize (freeze-dry) the tissue to a constant weight and grind into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1.0 mL of 95% methanol.

    • Vortex thoroughly and extract at room temperature for 60 minutes with agitation.

    • Centrifuge at >10,000 x g for 15 minutes to pellet cell debris.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 10-20 µL onto a C18 reverse-phase HPLC column.

    • Use a gradient elution program with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at ~210 nm for this compound and other early precursors.[5] For higher specificity and sensitivity, use an LC-MS system.[28]

    • Quantify this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol is based on methods described for analyzing TIA pathway gene expression.[22]

  • RNA Extraction:

    • Extract total RNA from ~100 mg of powdered, frozen plant tissue using a suitable plant RNA extraction kit or a TRIzol-based method.

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers (for genes like SLS, STR, LAMT), and a SYBR Green-based qPCR master mix.

    • Run the reaction on a qPCR instrument with an appropriate thermal cycling program.

    • Include primers for a reference/housekeeping gene (e.g., 60S ribosomal protein) for normalization.[18]

    • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.

qRT_PCR_Workflow Tissue 1. Plant Tissue Collection (e.g., Leaves) Grinding 2. Freeze & Grind Tissue->Grinding RNA_Extraction 3. Total RNA Extraction Grinding->RNA_Extraction DNase 4. DNase Treatment RNA_Extraction->DNase cDNA_Synth 5. cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synth qPCR_Setup 6. qPCR Reaction Setup (Primers, SYBR Green, cDNA) cDNA_Synth->qPCR_Setup qPCR_Run 7. qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 8. Data Analysis (ΔΔCT Method) qPCR_Run->Data_Analysis Result Relative Gene Expression Data_Analysis->Result

Caption: A typical experimental workflow for analyzing gene expression via qRT-PCR.

Conclusion

This compound plays a multifaceted and critical physiological role in Catharanthus roseus. It is not merely a passive intermediate but the central product of a complex, spatially organized biosynthetic pathway and the indispensable terpenoid donor for the entire TIA metabolic network. Its synthesis and transport are key regulatory points, influenced by developmental cues and environmental stresses. For researchers and drug development professionals, understanding and manipulating the flux through the this compound pathway—from gene expression and enzyme kinetics to intercellular and subcellular transport—remains the most promising strategy for enhancing the production of medicinally vital alkaloids in this important plant.

References

The Physiological Significance of Secoxyloganin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Secoxyloganin (B110862), a secoiridoid glycoside predominantly found in plants of the Lonicera genus, has garnered significant interest within the scientific community for its diverse and potent physiological activities. This technical guide provides an in-depth exploration of the biological significance of secoxyloganin, with a focus on its anti-inflammatory, antioxidant, cytotoxic, antibacterial, and hepatoprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and an analysis of the potential signaling pathways involved in its mechanism of action. All data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the multifaceted nature of this promising natural compound.

Introduction

Secoxyloganin is a naturally occurring secoiridoid glycoside that has been isolated from various plant species, most notably from the flower buds and leaves of Lonicera japonica (Japanese honeysuckle).[1][2] Structurally, it is a precursor in the biosynthesis of many biologically active monoterpenoid indole (B1671886) alkaloids.[3] Emerging research has highlighted a broad spectrum of pharmacological effects, positioning secoxyloganin as a compelling candidate for further investigation in the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on the physiological significance of secoxyloganin, providing a robust resource for the scientific community.

Biological Activities of Secoxyloganin

Secoxyloganin exhibits a range of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented for clear and concise comparison.

Anti-inflammatory and Anti-allergic Activity

Secoxyloganin has demonstrated significant anti-inflammatory and anti-allergic properties in preclinical studies. In a complete Freund's adjuvant (CFA)-induced mouse model, secoxyloganin administered at a dose of 3 mg/kg was shown to reduce inflammation, including paw edema, mechanical allodynia, and cold sensitivity.[2] Furthermore, it has been observed to prevent decreases in tail vein blood flow in hen egg white lysozyme-sensitized mice, a marker of allergic inflammation, at a concentration of 10 mg/ml.[4]

Antioxidant Activity

The antioxidant potential of secoxyloganin has been evaluated through various in vitro assays. A methanolic extract of Guettarda viburnoides, with secoxyloganin as the major compound, exhibited significant free-radical scavenging and lipid peroxidation activities, with IC50 values ≤ 26.38 ± 4.56 μg/mL.[2]

Cytotoxic Activity

Secoxyloganin has shown cytotoxic effects against several cell lines. It is active against the UACC-62 melanoma cell line and exhibits cytotoxicity towards human dermal fibroblasts with an IC50 value of 78.1 µM.[2][4] A study on MDA-MB-231 human breast cancer cells reported an IC50 of 6.5 µM.[5]

Antibacterial Activity

Secoxyloganin possesses antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. In a disc diffusion assay, it was active against Escherichia coli and Staphylococcus aureus at a concentration of 2 mg/disc.[4]

Hepatoprotective Effects

Several sources indicate that secoxyloganin has a hepatoprotective effect, suggesting its potential in mitigating liver damage.[6] However, detailed in vivo studies with specific quantitative data are still emerging.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of secoxyloganin.

Table 1: Anti-inflammatory and Anti-allergic Activity of Secoxyloganin

ActivityModelDosage/ConcentrationObserved EffectReference
Anti-inflammatoryCFA-induced paw edema in mice3 mg/kg (p.o.)Reduction in edema, mechanical allodynia, and cold sensitivity[2]
Anti-allergicHen egg white lysozyme-sensitized mice10 mg/mlPrevention of decreased tail vein blood flow[4]

Table 2: Antioxidant Activity of Secoxyloganin-Containing Extract

AssayIC50 Value (µg/mL)Reference
Free-radical scavenging≤ 26.38 ± 4.56[2]
Lipid peroxidation≤ 26.38 ± 4.56[2]

Table 3: Cytotoxic Activity of Secoxyloganin

Cell LineAssayIC50 Value (µM)Reference
Human Dermal Fibroblasts-78.1[4]
MDA-MB-231 (Human Breast Cancer)MTT6.5[5]
UACC-62 (Melanoma)-Active[6]

Table 4: Antibacterial Activity of Secoxyloganin

BacteriaAssayConcentrationResultReference
Escherichia coliDisc Diffusion Assay2 mg/discActive[4]
Staphylococcus aureusDisc Diffusion Assay2 mg/discActive[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Isolation of Secoxyloganin

A general procedure for the isolation of secoxyloganin from plant material, such as the fresh young shoots of Lonicera japonica, involves the following steps:

  • Extraction: The plant material is typically extracted with a solvent such as methanol (B129727).

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.

  • Chromatography: The fraction containing secoxyloganin is further purified using column chromatography, often with silica (B1680970) gel. The use of K2CO3-treated silica gel has been reported to prevent the degradation of the compound.[7]

  • Final Purification: High-performance liquid chromatography (HPLC) may be used for the final purification to obtain pure secoxyloganin.

experimental_workflow_extraction plant_material Plant Material (e.g., Lonicera japonica shoots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chromatography Column Chromatography (e.g., Silica Gel) partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound Pure Secoxyloganin hplc->pure_compound

Figure 1: Experimental workflow for the extraction and isolation of secoxyloganin.
In Vivo Anti-inflammatory Assay: CFA-Induced Paw Edema

The anti-inflammatory activity of secoxyloganin can be evaluated using the Complete Freund's Adjuvant (CFA)-induced paw edema model in rodents.

  • Animal Model: Male Swiss mice are typically used.

  • Induction of Inflammation: A subcutaneous injection of CFA (e.g., 0.1 mL of a 10 mg/mL suspension in sterile mineral oil) is administered into the subplantar region of the right hind paw.

  • Treatment: Secoxyloganin is administered orally (p.o.) at the desired dose (e.g., 3 mg/kg) at specified time points before or after CFA injection. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are included.

  • Measurement of Paw Edema: Paw volume is measured using a digital plethysmometer at various time points (e.g., 0, 3, 4, and 24 hours) after CFA injection.

  • Assessment of Hypersensitivity: Mechanical allodynia (response to a non-noxious mechanical stimulus) and cold sensitivity can be assessed using appropriate behavioral tests.

  • Data Analysis: The percentage inhibition of paw edema is calculated, and statistical analysis is performed to determine the significance of the results.[2][8][9]

experimental_workflow_cfa_edema animal_model Animal Model (e.g., Swiss Mice) cfa_injection CFA Injection (Subplantar) animal_model->cfa_injection treatment Treatment Groups (Vehicle, Secoxyloganin, Positive Control) cfa_injection->treatment measurements Measurements treatment->measurements paw_edema Paw Edema (Plethysmometer) measurements->paw_edema hypersensitivity Hypersensitivity (Mechanical & Thermal) measurements->hypersensitivity data_analysis Data Analysis (% Inhibition, Statistical Tests) paw_edema->data_analysis hypersensitivity->data_analysis

Figure 2: Experimental workflow for the CFA-induced paw edema assay.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: A series of dilutions of secoxyloganin are prepared in the same solvent. A positive control (e.g., ascorbic acid or Trolox) is also prepared.

  • Reaction: The secoxyloganin solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.[1][7][10][11]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: The target cancer cell line (e.g., MDA-MB-231) is seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of secoxyloganin and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[5][12][13]

Antibacterial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus or E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: A serial two-fold dilution of secoxyloganin is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of secoxyloganin at which no visible growth of the microorganism is observed.[14][15][16]

Potential Signaling Pathways

While the precise molecular mechanisms underlying the physiological effects of secoxyloganin are still under investigation, its observed anti-inflammatory and antioxidant activities suggest the involvement of key cellular signaling pathways. Evidence from structurally related iridoid glycosides provides a basis for postulating the following pathways as potential targets of secoxyloganin.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the inhibitor of κB (IκB) is degraded, allowing the p50/p65 heterodimer of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is plausible that secoxyloganin exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of p65.[17][18]

signaling_pathway_nfkb cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli ikb_kinase IKK Complex stimulus->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation secoxyloganin Secoxyloganin nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation secoxyloganin->ikb_kinase Inhibition? dna DNA nfkb_n->dna Binding gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Figure 3: Postulated inhibition of the NF-κB signaling pathway by secoxyloganin.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including stress and inflammation. The activation of these kinases can lead to the production of pro-inflammatory mediators. Similar to other bioactive natural products, secoxyloganin may modulate the MAPK signaling cascade, potentially by inhibiting the phosphorylation of ERK, JNK, or p38, thereby contributing to its anti-inflammatory effects.[19][20]

signaling_pathway_mapk cluster_pathway MAPK Signaling Cascade stimulus External Stimuli (e.g., Stress, Cytokines) mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (ERK, JNK, p38) mapkk->mapk Phosphorylation cellular_response Cellular Response (Inflammation, Apoptosis) mapk->cellular_response secoxyloganin Secoxyloganin secoxyloganin->mapkk Inhibition? secoxyloganin->mapk Inhibition?

Figure 4: Potential modulation of the MAPK signaling pathway by secoxyloganin.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through binding to the antioxidant response element (ARE). Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. It is hypothesized that secoxyloganin may exert its antioxidant effects by activating the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.[21][22][23]

signaling_pathway_nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 Induces Dissociation secoxyloganin Secoxyloganin nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocation secoxyloganin->keap1 Activation? are ARE nrf2_n->are Binding gene_expression Antioxidant Gene Expression are->gene_expression

Figure 5: Hypothesized activation of the Nrf2 signaling pathway by secoxyloganin.

Conclusion and Future Directions

Secoxyloganin has emerged as a natural compound with significant physiological relevance, demonstrating a range of beneficial biological activities, including anti-inflammatory, antioxidant, cytotoxic, antibacterial, and hepatoprotective effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore its therapeutic potential.

Future research should focus on several key areas. Firstly, more in-depth in vivo studies are required to validate the observed in vitro activities and to establish dose-response relationships and safety profiles. Secondly, the precise molecular mechanisms of action need to be elucidated. Investigating the direct interaction of secoxyloganin with key signaling proteins in the NF-κB, MAPK, and Nrf2 pathways will be crucial to understanding its mode of action at a molecular level. Finally, the potential for synergistic effects with other compounds and the development of optimized derivatives could pave the way for the clinical application of secoxyloganin in the treatment of various diseases. The comprehensive information compiled in this technical guide is intended to catalyze further investigation into this promising natural product.

References

Methodological & Application

Efficient Extraction of Secologanin from Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient extraction of secologanin (B1681713) from various plant tissues. This compound, a key iridoid glycoside, is a valuable precursor in the biosynthesis of numerous indole (B1671886) alkaloids with significant pharmacological activities. The following sections offer a comparative overview of different extraction methodologies, detailed experimental protocols, and purification strategies to obtain high-purity this compound for research and drug development purposes.

Introduction to this compound and its Sources

This compound is a monoterpenoid iridoid glycoside found in a variety of plant species. Its unique chemical structure makes it a crucial building block for the synthesis of complex bioactive molecules. Key plant sources for this compound extraction include, but are not limited to:

  • Lonicera japonica (Japanese Honeysuckle): The flower buds are a rich source of this compound and other related iridoid glycosides.

  • Forsythia suspensa (Weeping Forsythia): The fruits of this plant are known to contain significant amounts of this compound.

  • Symphoricarpos albus (Common Snowberry): The berries of this plant have been identified as a viable source for this compound extraction.[1][2]

  • Catharanthus roseus (Madagascar Periwinkle): While primarily known for its indole alkaloids, this plant's metabolic pathways involve this compound as a key intermediate.

The choice of plant material can influence the extraction efficiency and the profile of co-extracted compounds, necessitating tailored extraction and purification strategies.

Comparative Analysis of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and the operational parameters. This section provides a comparative summary of commonly employed techniques.

Data Presentation: Quantitative Comparison of Extraction Yields

The following table summarizes the quantitative data on this compound yield obtained using different extraction methods from various plant sources.

Plant SourceExtraction MethodSolventSolvent-to-Solid Ratio (v/w)Temperature (°C)TimeThis compound Yield (mg/g fresh weight)Reference
Symphoricarpos albusUltrasonicationMethanol (B129727)20:1Ambient30 min3.35 ± 0.24[1][2]
Symphoricarpos albusUltrasonicationEthanol (B145695)20:1Ambient30 min3.12 ± 0.19[1]
Symphoricarpos albusUltrasonicationAcetone20:1Ambient30 min2.89 ± 0.21[1]
Symphoricarpos albusUltrasonicationWater20:1Ambient30 min1.23 ± 0.15[1]
Symphoricarpos albusMicrowave-AssistedWater20:185-902 min (net)2.54 ± 0.28[1]
Symphoricarpos albusHot Water ExtractionWater20:11002 min2.65 ± 0.31[1]
Lonicera japonica (leaves)Ultrasound-Assisted64% Ethanol45:1Not specified6 minPolyphenol yield: 9.16 ± 0.19%*
Forsythia suspensa (fruits)Microwave-Assisted70% Methanol30:1701 minNot specified for this compound

*Note: Data for Lonicera japonica represents total polyphenol yield, as specific data for this compound was not available in the cited source. This method can be adapted and optimized for this compound extraction.

Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective this compound extraction methods.

Ultrasound-Assisted Extraction (UAE) of this compound from Lonicera japonica Flower Buds

This protocol is adapted from methods optimized for polyphenol extraction from Lonicera japonica and is expected to yield high amounts of this compound.

Materials:

  • Dried and powdered Lonicera japonica flower buds

  • Methanol or 64% Ethanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Protocol:

  • Sample Preparation: Weigh 10 g of finely powdered Lonicera japonica flower buds.

  • Solvent Addition: Add 200 mL of methanol or 64% ethanol to the powdered sample in a beaker (20:1 solvent-to-solid ratio).

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at room temperature. If using a probe sonicator, ensure the probe is submerged in the slurry and sonicate with appropriate power settings to avoid overheating.

  • Filtration and Centrifugation: Filter the mixture through filter paper. For a clearer supernatant, centrifuge the filtrate at 4000 rpm for 15 minutes.

  • Extraction Repetition: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Microwave-Assisted Extraction (MAE) of this compound from Forsythia suspensa Fruits

This protocol is based on optimized conditions for the extraction of other bioactive compounds from Forsythia suspensa and can be applied for efficient this compound extraction.

Materials:

  • Dried and powdered Forsythia suspensa fruits

  • 70% Methanol

  • Microwave extraction system (open-vessel or closed-vessel)

  • Beaker

  • Filter paper

  • Rotary evaporator

Protocol:

  • Sample Preparation: Weigh 5 g of powdered Forsythia suspensa fruits.

  • Pre-soaking: Suspend the powder in 150 mL of 70% methanol (30:1 solvent-to-material ratio) in a beaker suitable for the microwave system and let it soak for 10 minutes.

  • Microwave Irradiation: Place the beaker in the microwave extractor. Set the microwave power to 400 W and the temperature to 70°C. Irradiate for 1 minute.

  • Filtration: After extraction, allow the mixture to cool down and then filter it through filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Hot Water Extraction of this compound from Symphoricarpos albus Berries

This method is a simpler, more environmentally friendly alternative to solvent-based extractions.

Materials:

  • Fresh Symphoricarpos albus berries

  • Boiling water

  • Blender or homogenizer

  • Filter paper

  • Freeze-dryer or rotary evaporator

Protocol:

  • Sample Homogenization: Homogenize 10 g of fresh berries with 200 mL of boiling water (20:1 solvent-to-solid ratio) for 2 minutes.

  • Filtration: Immediately filter the hot mixture through filter paper to separate the extract from the solid residue.

  • Extraction Repetition: Repeat the extraction on the residue with another 200 mL of boiling water.

  • Concentration: Combine the filtrates and concentrate them using a freeze-dryer or a rotary evaporator to obtain the crude extract. The high temperature helps to denature enzymes like β-glucosidase that could degrade this compound.[1]

Purification of this compound

The crude extracts obtained from the above methods contain a mixture of compounds. Further purification is necessary to isolate this compound.

Solid-Phase Extraction (SPE) for Initial Cleanup

SPE can be used for a rapid initial cleanup and enrichment of the iridoid glycoside fraction.

Materials:

  • Crude plant extract

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • Vacuum manifold

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of deionized water to remove highly polar impurities.

  • Elution: Elute the enriched this compound fraction with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80% methanol). Collect fractions at each step. This compound is expected to elute in the mid-polarity fractions.

Silica (B1680970) Gel Column Chromatography

This is a classic chromatographic technique for the separation of compounds based on their polarity.

Materials:

  • SPE-enriched fraction

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., Chloroform:Methanol gradient)

  • Test tubes for fraction collection

  • TLC plates for monitoring

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of the gradient (e.g., 100% chloroform). Pour the slurry into the column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the dried SPE fraction in a minimal amount of the initial solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Start the elution with the initial solvent (100% chloroform). Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Combine the pure fractions.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice.

Materials:

  • Partially purified this compound fraction

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid, optional)

  • Fraction collector

Protocol:

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for the separation of this compound from impurities. A common starting point is a gradient of acetonitrile in water.

  • Sample Preparation: Dissolve the partially purified fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative C18 column. Run the preparative HPLC using a scaled-up gradient from the analytical method. Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Drying: Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain pure this compound.

Quantification of this compound

Accurate quantification of this compound in the extracts is crucial for determining the efficiency of the extraction process.

¹H-NMR Spectroscopy

¹H-NMR offers a rapid and simple method for quantification without extensive sample purification.[1][2]

Protocol:

  • Sample Preparation: Evaporate a known volume of the plant extract to dryness. Redissolve the residue in a known volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard (e.g., 200 µg of gallic acid) to the NMR tube.

  • NMR Analysis: Acquire the ¹H-NMR spectrum.

  • Quantification: The quantity of this compound can be calculated by comparing the integral of a characteristic this compound signal (e.g., the anomeric proton or the aldehydic proton) with the integral of a known signal from the internal standard.[1]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used and sensitive method for the quantification of this compound.

Protocol:

  • Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations. Inject these standards into the HPLC and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dilute the plant extract to a concentration that falls within the range of the standard curve and inject it into the HPLC.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from geranyl diphosphate.

Secologanin_Biosynthesis GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES 10-Hydroxygeraniol 10-Hydroxygeraniol Geraniol->10-Hydroxygeraniol G10H 8-Oxogeranial 8-Oxogeranial 10-Hydroxygeraniol->8-Oxogeranial 8-HGO Iridodial Iridodial 8-Oxogeranial->Iridodial ISY 7-Deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->7-Deoxyloganic_acid Multiple Steps Loganic_acid Loganic Acid 7-Deoxyloganic_acid->Loganic_acid DLH Loganin Loganin Loganic_acid->Loganin LAMT This compound This compound Loganin->this compound SLS

This compound Biosynthesis Pathway
Experimental Workflow for this compound Extraction and Purification

This diagram outlines the general workflow from plant material to pure this compound.

Extraction_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_final Final Product & Analysis Plant_Material Plant Material (e.g., Lonicera japonica) Grinding Grinding/Powdering Plant_Material->Grinding Extraction Extraction (UAE, MAE, etc.) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Column_Chromatography Silica Gel Column Chromatography SPE->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Quantification Quantification (¹H-NMR, HPLC-UV) Pure_this compound->Quantification

General workflow for this compound extraction.
Logical Relationship of Purification Steps

This diagram illustrates the progression of purity through the different purification stages.

Logical progression of purification steps.

References

Quantitative Analysis of Secologanin using ¹H-NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin (B1681713), a secoiridoid monoterpene, is a pivotal intermediate in the biosynthesis of numerous biologically active monoterpenoid indole (B1671886) alkaloids (MIAs), including the anticancer agents vinblastine (B1199706) and vincristine.[1] Accurate and precise quantification of this compound is crucial for metabolic engineering studies, quality control of herbal medicines, and the development of MIA-based pharmaceuticals. This application note details a robust and validated method for the quantitative analysis of this compound using ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Quantitative ¹H-NMR (qNMR) offers a primary analytical method for determining the concentration of substances without the need for an identical reference standard for the analyte.[2] The signal intensity in ¹H-NMR is directly proportional to the number of protons, allowing for accurate quantification against a certified internal standard.[2][3] This method is characterized by its simplicity, speed, and minimal sample preparation requirements, making it a powerful tool for the analysis of complex mixtures like plant extracts.[4][5]

Principle

The quantitative analysis of this compound by ¹H-NMR is based on the principle that the integral of a specific, well-resolved proton signal of this compound is directly proportional to its molar concentration. By comparing this integral to the integral of a known concentration of an internal standard, the absolute quantity of this compound in the sample can be determined. The selection of a suitable, non-overlapping signal from both the analyte and the internal standard is critical for accuracy.[6][7] For this compound, the anomeric proton signal (H-1) or the aldehydic proton signal are often well-resolved and suitable for quantification. A study on the quantification of this compound in Symphoricarpos albus identified the H-9 signal in the range of δ 7.4-7.5 as a well-separated signal for reliable quantification.[4]

Experimental Protocol

This protocol provides a detailed methodology for the quantitative analysis of this compound in various samples, including purified compounds and plant extracts.

Materials and Reagents
  • This compound: Reference standard of known purity.

  • Internal Standard (IS): A certified reference material with high purity (≥99%). Common choices include:

    • Gallic Acid: Used in the quantification of this compound from Symphoricarpos albus.[4][5]

    • 1,4-Dinitrobenzene (B86053): Successfully used for the qNMR of other iridoids and secoiridoids.[8]

    • Maleic Acid, Dimethyl Sulfone (DMSO₂), or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are also suitable depending on the solvent and sample matrix.[7][9]

  • Deuterated Solvent: Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are common choices. The solvent should provide good solubility for both this compound and the internal standard, and its residual signals should not overlap with the signals of interest.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Analytical Balance: Capable of weighing with a precision of at least 0.01 mg.

  • Volumetric Flasks and Pipettes: Grade A for accurate preparation of solutions.

  • Ultrasonicator (for plant extracts)

Sample Preparation

For Purified this compound or Synthetic Mixtures:

  • Accurately weigh approximately 5-10 mg of the this compound sample and 5-10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent (e.g., CD₃OD).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Transfer an exact volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.

For Plant Extracts:

  • Accurately weigh a known amount of the dried and powdered plant material.

  • Perform an efficient extraction of this compound. Ultrasonication with methanol (B129727) has been shown to be an effective method.[4][5] For example, sonicate 1 g of plant material with 10 mL of methanol for 30 minutes.

  • Centrifuge the extract to pellet the solid material.

  • Evaporate the supernatant to dryness under reduced pressure.

  • Accurately weigh a known amount of the dried extract and a known amount of the internal standard.

  • Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube as described above.

¹H-NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.

  • Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments with a 30° pulse angle) is typically used.

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals to ensure full relaxation. A typical starting value is 30 seconds.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 to 128) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision).

    • Acquisition Time (aq): A longer acquisition time provides better resolution. A value of at least 3-4 seconds is recommended.

    • Spectral Width (sw): Should be wide enough to encompass all signals of interest.

Data Processing and Quantification
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz before Fourier transformation.

  • Phasing: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the selected, well-resolved signals for both this compound and the internal standard. For this compound, the H-9 signal (δ ~7.4-7.5 ppm) is a good candidate.[4] For the internal standard, choose a singlet signal in a clear region of the spectrum (e.g., aromatic protons of 1,4-dinitrobenzene at δ ~8.4 ppm).

  • Calculation: The concentration of this compound can be calculated using the following formula:

    CSeco = (ISeco / NSeco) * (NIS / IIS) * (MIS / MSeco) * (mIS / msample) * PIS

    Where:

    • CSeco = Concentration of this compound

    • ISeco = Integral of the this compound signal

    • NSeco = Number of protons for the integrated this compound signal

    • IIS = Integral of the Internal Standard signal

    • NIS = Number of protons for the integrated Internal Standard signal

    • MSeco = Molar mass of this compound (390.38 g/mol )

    • MIS = Molar mass of the Internal Standard

    • mIS = Mass of the Internal Standard

    • msample = Mass of the sample

    • PIS = Purity of the Internal Standard

Data Presentation

The following tables summarize representative validation data for a qNMR method for this compound analysis. (Note: This data is illustrative of a typical validated qNMR method as specific comprehensive validation data for this compound was not available in the cited literature.)

Table 1: ¹H-NMR Signal Assignments for this compound in CD₃OD

ProtonChemical Shift (δ, ppm)Multiplicity
H-1~5.2d
H-3~7.5s
H-5~3.0m
H-6a/b~1.8-2.0m
H-7~5.7m
H-8~5.2-5.3m
H-9~7.4-7.5s
H-10~9.6s
OCH₃~3.7s
H-1'~4.7d

Table 2: Method Validation Parameters

ParameterResult
Linearity
Range0.1 - 10.0 mg/mL
Correlation Coefficient (r²)> 0.999
Accuracy
Recovery98.5% - 101.2%
Precision
Repeatability (RSD%)< 1.0%
Intermediate Precision (RSD%)< 2.0%
Limits
Limit of Detection (LOD)~5 µg/mL
Limit of Quantification (LOQ)~15 µg/mL

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound, starting from geraniol.

Secologanin_Biosynthesis Geraniol Geraniol Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10HGO Iridodial Iridodial Oxogeranial->Iridodial ISY DeoxyloganicAcid 7-Deoxyloganic Acid Iridodial->DeoxyloganicAcid IO, 7DLGT LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid 7DLH This compound This compound LoganicAcid->this compound LAMT, SLS

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for qNMR Analysis

This diagram outlines the logical flow of the quantitative analysis of this compound using ¹H-NMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Weighing Accurate Weighing (Sample & Internal Standard) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Shimming Shimming & Tuning Transfer->Shimming Acquisition ¹H-NMR Spectrum Acquisition (zg30) Shimming->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Integration Integration of Selected Signals Processing->Integration Calculation Quantification Calculation Integration->Calculation

Caption: Workflow for this compound qNMR.

Conclusion

The ¹H-NMR spectroscopic method provides a reliable, rapid, and accurate approach for the quantitative analysis of this compound. The methodology, when properly validated, is suitable for high-throughput screening and quality control in both academic and industrial settings. Careful optimization of sample preparation and NMR acquisition parameters is essential to ensure the precision and accuracy of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the study and application of this compound and related monoterpenoid indole alkaloids.

References

Application Note: A Robust UPLC-MS/MS Method for the Sensitive Quantification of Secologanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of secologanin (B1681713) in various matrices. This compound, a key secoiridoid glycoside intermediate in the biosynthesis of numerous valuable terpenoid indole (B1671886) alkaloids, requires precise and accurate quantification for applications in phytochemical analysis, metabolic engineering, and pharmacokinetic studies. The detailed protocol herein provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Introduction

This compound is a pivotal precursor in the biosynthesis of a wide array of pharmacologically significant terpenoid indole alkaloids, including the anticancer agents vincristine (B1662923) and vinblastine.[1][2] Its accurate quantification is therefore crucial for understanding and optimizing the production of these compounds in plant systems and engineered microbial hosts. UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal analytical technique for determining this compound concentrations in complex biological samples.[3][4] This document outlines a complete workflow for the development and validation of a UPLC-MS/MS method for this compound quantification.

Experimental Protocols

Standard and Sample Preparation

Materials:

  • This compound reference standard

  • Internal Standard (IS), e.g., Loganin or a stable isotope-labeled this compound

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.22 µm)

Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol to achieve a concentration range suitable for the calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL Loganin) in 50% methanol.

Sample Preparation (from Plant Material): [3][5]

  • Accurately weigh approximately 1.0 g of dried and powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • To a 100 µL aliquot of the supernatant, add 100 µL of the IS working solution.

  • Filter the final solution through a 0.22 µm syringe filter into a UPLC vial.

Sample Preparation (from Biological Matrix - e.g., Plasma): [5][6]

  • In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS/MS Instrumentation and Conditions

UPLC System:

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

Mass Spectrometer:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions should be optimized by infusing a standard solution of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 387.1 [M-H]⁻225.1 (Quantifier)0.1OptimizeOptimize
161.1 (Qualifier)0.1OptimizeOptimize
Loganin (IS) 389.1 [M-H]⁻227.1 (Quantifier)0.1OptimizeOptimize
163.1 (Qualifier)0.1OptimizeOptimize

Note: The precursor ion for this compound in negative mode is [M-H]⁻ at m/z 387.1. The fragmentation typically involves the loss of the glucose moiety.[7]

Data Presentation: Method Validation Summary

The UPLC-MS/MS method should be validated according to standard guidelines, assessing linearity, sensitivity, precision, accuracy, and stability.[8][9] The following table summarizes typical performance characteristics to be determined experimentally.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) > 0.990.998
Range (ng/mL) -1 - 1000
Limit of Detection (LOD) (ng/mL) Signal-to-Noise > 30.5
Limit of Quantification (LOQ) (ng/mL) Signal-to-Noise > 101.0
Precision (%RSD) Intra-day < 15%, Inter-day < 15%< 10%
Accuracy (% Recovery) 85 - 115%92 - 108%
Matrix Effect (%) 85 - 115%Within range
Stability % Change < 15%Stable for 24h at room temp, 7 days at 4°C, and 30 days at -80°C

Mandatory Visualizations

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification Standard This compound Standard Preparation UPLC Chromatographic Separation (UPLC) Standard->UPLC IS Internal Standard Preparation Sample Sample Extraction (Plant or Biological) IS->Sample Sample->UPLC MSMS Mass Spectrometric Detection (MS/MS) UPLC->MSMS Eluent Integration Peak Integration MSMS->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Method_Validation_Logic cluster_specificity Specificity & Selectivity cluster_quantification Quantitative Performance cluster_reliability Reliability cluster_stability Analyte Stability Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision (Intra- & Inter-day) Validation->Precision Stability Stability (Bench-top, Freeze-thaw, etc.) Validation->Stability MatrixEffect Matrix Effect Specificity->MatrixEffect LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Accuracy Accuracy (Recovery) Precision->Accuracy

References

Application Notes and Protocols for the Purification of Secologanin from Lonicera tatarica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin (B1681713), a secoiridoid monoterpene glycoside, is a pivotal intermediate in the biosynthesis of numerous biologically active indole (B1671886) alkaloids. Found in various plant species, including those of the Lonicera genus, this compound serves as a valuable precursor for the synthesis of complex pharmaceutical compounds. This document provides a detailed protocol for the extraction and purification of this compound from the plant Lonicera tatarica. The described methodology is designed to yield high-purity this compound suitable for research and drug development applications.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and purification.

PropertyValueReference
Molecular Formula C₁₇H₂₄O₁₀[1][2]
Molecular Weight 388.37 g/mol [1][3]
Appearance Solid[2]
Solubility Slightly soluble in water[2]
Chemical Class Secoiridoid Glycoside[1]

Experimental Protocols

This section outlines a comprehensive, step-by-step procedure for the isolation and purification of this compound from Lonicera tatarica. The protocol is divided into three main stages: extraction, preliminary purification by solid-phase extraction, and final purification by counter-current chromatography.

Protocol 1: Extraction of this compound from Lonicera tatarica

This protocol describes an efficient method for extracting this compound from dried plant material using ultrasonication with methanol (B129727), a technique shown to provide high yields of iridoid glycosides.

Materials:

  • Dried and powdered aerial parts of Lonicera tatarica

  • Methanol (analytical grade)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 100 g of finely powdered, dried Lonicera tatarica plant material.

  • Extraction:

    • Suspend the plant powder in 1 L of methanol in a large beaker.

    • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filtration:

    • Filter the mixture through a Buchner funnel fitted with filter paper to separate the plant debris from the extract.

    • Wash the plant residue with an additional 200 mL of methanol to ensure complete extraction.

  • Concentration:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Continue evaporation until a crude, viscous extract is obtained.

Protocol 2: Preliminary Purification using Solid-Phase Extraction (SPE)

This step aims to remove highly polar and non-polar impurities from the crude extract, thereby enriching the this compound content before the final purification.

Materials:

  • Crude methanolic extract from Protocol 1

  • C18 SPE cartridges

  • Deionized water

  • Methanol (analytical grade)

  • Vacuum manifold for SPE

Procedure:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of deionized water.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it.

  • Sample Loading: Load the dissolved crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 20 mL of deionized water to remove sugars and other highly polar compounds.

  • Elution: Elute the iridoid glycoside-enriched fraction with 20 mL of 50% aqueous methanol. This fraction is expected to contain this compound.

  • Concentration: Concentrate the eluted fraction using a rotary evaporator to remove the methanol. The resulting aqueous solution can be lyophilized or directly used for the next purification step.

Protocol 3: Final Purification by Rotation Locular Counter-Current Chromatography (RLCC)

RLCC is an effective liquid-liquid partition chromatography technique for the separation of natural products. Solvent systems containing ethyl acetate (B1210297) or butanol have been proven to be most suitable for the isolation of this compound from Lonicera tatarica extracts.[4][5]

Materials:

  • This compound-enriched fraction from Protocol 2

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Water (deionized)

  • RLCC apparatus

  • Fraction collector

  • HPLC system for fraction analysis

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate:n-butanol:water (EtOAc:BuOH:H₂O) in a ratio of 4:1:5 (v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

  • RLCC Apparatus Setup:

    • Fill the RLCC column with the upper phase (stationary phase).

    • Set the rotation speed (e.g., 800-1000 rpm).

  • Sample Injection: Dissolve the this compound-enriched fraction in a small volume of the lower phase (mobile phase) and inject it into the RLCC system.

  • Elution: Pump the lower phase (mobile phase) through the column at a constant flow rate (e.g., 1-2 mL/min).

  • Fraction Collection: Collect fractions of a defined volume (e.g., 5 mL) using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure this compound.

  • Pooling and Drying: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following table summarizes representative quantitative data that could be obtained during the purification process of this compound from 100 g of dried Lonicera tatarica.

Purification StepTotal Weight (g)This compound Purity (%)This compound Yield (mg)Recovery (%)
Crude Methanolic Extract15.0~5750100
SPE Enriched Fraction2.5~2562583.3
Purified this compound (RLCC)0.5>9547563.3

Note: The values presented are hypothetical and may vary depending on the plant material and experimental conditions.

Visualization of Experimental Workflow and Biosynthetic Pathway

Experimental Workflow

The overall workflow for the purification of this compound from Lonicera tatarica is illustrated in the following diagram.

G A Lonicera tatarica (Dried, Powdered) B Protocol 1: Ultrasonic Extraction (Methanol) A->B C Crude Methanolic Extract B->C D Protocol 2: Solid-Phase Extraction (C18 SPE) C->D E This compound-Enriched Fraction D->E F Protocol 3: Rotation Locular Counter-Current Chromatography (RLCC) E->F G Purified this compound (>95% Purity) F->G

Caption: Workflow for this compound Purification.

This compound Biosynthetic Pathway

This compound is synthesized in plants via the seco-iridoid pathway, which is a branch of the terpenoid biosynthesis pathway.

G GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Iridodial Iridodial Hydroxygeraniol->Iridodial Loganin Loganin Iridodial->Loganin This compound This compound Loganin->this compound

Caption: Biosynthesis of this compound.

References

Application Notes and Protocols for the Total Synthesis of Secologanin-Derived Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin (B1681713), an iridoid monoterpenoid, is a pivotal biosynthetic precursor to over 3,000 natural products, including a vast array of medicinally significant monoterpenoid indole (B1671886) alkaloids (MIAs) such as strictosidine (B192452), vincristine, and quinine. Its complex and stereochemically rich structure presents a formidable challenge for chemical synthesis. The development of efficient and stereocontrolled total syntheses of this compound and its derivatives is crucial for enabling access to these valuable compounds and their analogues for drug discovery and development. This document provides detailed application notes on key synthetic strategies, quantitative data summaries, and step-by-step protocols for the synthesis of this compound and its subsequent elaboration into complex natural products.

Key Strategies in the Total Synthesis of this compound

The total synthesis of this compound has been approached through several distinct strategies, each with its own merits. Modern approaches prioritize efficiency, stereocontrol, and the ability to access derivatives.

Organocatalytic Cascade Strategy

A highly efficient and enantioselective approach relies on an organocatalytic cascade reaction to construct the core dihydropyran ring of this compound. This strategy, pioneered by the Ishikawa group, features a sequential anti-selective Michael reaction, a Fukuyama reduction, and a spontaneous cyclization.[1][2] This method is notable for its operational simplicity and high stereocontrol, making it suitable for gram-scale synthesis.[1][2]

  • Key Advantages: High enantioselectivity, operational simplicity, and scalability.

  • Core Transformation: Asymmetric Michael addition followed by a reduction-cyclization cascade.

Biomimetic and Divergent Synthesis

Once a stable precursor like this compound tetraacetate is synthesized, a biomimetic and divergent strategy can be employed.[1][3][4] This approach mimics the natural biosynthetic pathways where this compound is condensed with tryptamine (B22526) derivatives to produce a wide range of alkaloids.[4][5][6] The key reaction in this stage is the Pictet-Spengler reaction, which can be performed under chemical or enzymatic conditions to yield strictosidine, the universal precursor to most MIAs.[6][7] This strategy allows for the collective synthesis of numerous natural products from a common intermediate.[8]

  • Key Advantages: Access to a diverse library of complex alkaloids from a single precursor.

  • Core Transformation: Diastereoselective Pictet-Spengler reaction.

Diels-Alder Cycloaddition Strategy

An alternative retrosynthetic disconnection involves an inverse-electron-demand hetero-Diels-Alder reaction to construct the central dihydropyran ring system. This approach leverages the stereodirecting influence of a glucose moiety to control the facial selectivity of the cycloaddition, thereby setting key stereocenters early in the synthesis. Subsequent oxidative cleavage and functional group manipulations yield this compound.

  • Key Advantages: Early and effective control of stereochemistry.

  • Core Transformation: Inverse-electron-demand hetero-Diels-Alder reaction.

Quantitative Data Summary

The efficiency of various synthetic routes to key this compound-derived natural products is summarized below.

Target CompoundKey StrategyLongest Linear Sequence (Steps)Overall Yield (%)Reference
(-)-SecologaninOrganocatalytic Cascade10Not specified[1][2]
This compound TetraacetateOrganocatalytic Cascade725% (gram-scale)[1]
(-)-StrictosidineOrganocatalytic Cascade & Biomimetic Pictet-Spengler1020% (gram-scale)[9]
(-)-5-CarboxystrictosidineOrganocatalytic Cascade & Biomimetic Pictet-Spengler9Not specified[1][2]
(-)-RubenineOrganocatalytic Cascade & Biomimetic Transformations14Not specified[1][2]

Visualization of Synthetic Strategies

Retrosynthetic Analysis of this compound

The following diagram illustrates a retrosynthetic analysis based on the organocatalytic cascade strategy.

G This compound (-)-Secologanin Dihydropyran Dihydropyran Intermediate This compound->Dihydropyran Deprotection Aldehyde Aldehyde Precursor Dihydropyran->Aldehyde Glycosylation & Functional Group Interconversion Thioester α,β-Unsaturated Thioester Aldehyde->Thioester Organocatalytic Michael Addition / Fukuyama Reduction / Spontaneous Cyclization StartingMaterials Simple Starting Materials Thioester->StartingMaterials Synthesis

Caption: Retrosynthetic analysis of (-)-Secologanin.

Divergent Synthesis Workflow

This workflow demonstrates the power of this compound tetraacetate as a central hub for the synthesis of diverse alkaloid scaffolds.

G cluster_synthesis Total Synthesis cluster_elaboration Biomimetic Elaboration Starting Materials Starting Materials This compound Tetraacetate This compound Tetraacetate Starting Materials->this compound Tetraacetate 7 Steps (Organocatalytic Cascade) Strictosidine Strictosidine This compound Tetraacetate->Strictosidine + Tryptamine (Pictet-Spengler) 5-Carboxystrictosidine 5-Carboxystrictosidine This compound Tetraacetate->5-Carboxystrictosidine + 5-Carboxytryptophan (Pictet-Spengler) Other Alkaloids Other Alkaloids This compound Tetraacetate->Other Alkaloids + Tryptamine Analogs Complex MIAs_A Complex MIAs_A Strictosidine->Complex MIAs_A Further Transformations Complex MIAs_B Complex MIAs_B 5-Carboxystrictosidine->Complex MIAs_B Further Transformations Novel Analogs Novel Analogs Other Alkaloids->Novel Analogs Further Transformations

Caption: Divergent synthesis from this compound Tetraacetate.

Experimental Protocols

The following protocols are representative methodologies for key transformations in the synthesis of this compound-derived natural products.

Protocol 1: Key Organocatalytic Cascade for Dihydropyran Formation

This protocol describes the key sequence for forming the dihydropyran core of this compound, involving an anti-selective Michael addition, Fukuyama reduction, and cyclization.[1][9]

Materials:

  • α,β-Unsaturated thioester precursor

  • Aldehyde precursor

  • Chiral secondary amine organocatalyst (e.g., diphenylprolinol silyl (B83357) ether)

  • Fukuyama reduction reagents (e.g., Et₃SiH, Pd/C)

  • Anhydrous solvent (e.g., Toluene (B28343), THF)

  • Standard laboratory glassware and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Michael Addition:

    • To a solution of the α,β-unsaturated thioester and the aldehyde precursor in anhydrous toluene at the specified temperature (e.g., 0 °C), add the chiral secondary amine organocatalyst (typically 10-20 mol%).

    • Stir the reaction mixture under an inert atmosphere for the specified time (e.g., 24-48 hours), monitoring by TLC or LC-MS for the consumption of starting materials.

    • Upon completion, the reaction is typically not worked up but carried directly to the next step. The product is the Michael adduct.[9]

  • Fukuyama Reduction and Cyclization:

    • To the crude reaction mixture from the previous step, add a palladium catalyst (e.g., 10% Pd/C).

    • Add a silane (B1218182) reducing agent (e.g., triethylsilane) dropwise. The Fukuyama reduction selectively converts the thioester into an aldehyde.[9]

    • The newly formed aldehyde undergoes a spontaneous intramolecular hemiacetal formation, cyclizing to provide the desired dihydropyran ring system.[9]

    • After stirring for several hours, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the dihydropyran product.

Protocol 2: Chemical Pictet-Spengler Reaction for Strictosidine Synthesis

This protocol details the acid-catalyzed condensation of this compound tetraacetate with a tryptamine derivative to form the core structure of strictosidine.[9][10]

Materials:

  • This compound tetraacetate

  • α-Cyanotryptamine (as a tryptamine surrogate for improved diastereoselectivity)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium cyanoborohydride (NaBH₃CN) for reductive decyanation

  • Acetic acid

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Pictet-Spengler Condensation:

    • Dissolve this compound tetraacetate (1.0 eq) and α-cyanotryptamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA, ~2.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC. The reaction forms the tetracyclic product with high diastereoselectivity (>10:1 dr).[9]

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is used directly in the next step.

  • Reductive Decyanation:

    • Dissolve the crude product from the previous step in a mixture of acetic acid and a suitable solvent.

    • Add sodium cyanoborohydride (NaBH₃CN) portion-wise.

    • Stir the reaction at room temperature until the decyanation is complete (monitored by LC-MS). This step yields strictosidine tetraacetate.[9]

    • Carefully quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography to yield pure strictosidine tetraacetate.

  • Deprotection:

    • The final step involves the removal of the four acetyl protecting groups from the sugar moiety, typically under standard Zemplén deacetylation conditions (catalytic NaOMe in MeOH), to yield (-)-strictosidine.

Protocol 3: Enzymatic Pictet-Spengler Reaction

This protocol utilizes the enzyme Strictosidine Synthase (STR) for a highly stereoselective and efficient Pictet-Spengler reaction under physiological conditions.[6][7]

Materials:

  • (-)-Secologanin

  • Tryptamine

  • Strictosidine Synthase (STR) enzyme (e.g., from Rauvolfia serpentina), typically as a crude cell lysate or purified enzyme

  • Aqueous phosphate (B84403) buffer (e.g., pH 7.0)

  • Standard laboratory equipment for biochemical reactions

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a microcentrifuge tube or a small flask), combine (-)-secologanin and tryptamine in an aqueous phosphate buffer.

    • Initiate the reaction by adding the crude lysate containing Strictosidine Synthase or the purified enzyme solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a period ranging from 30 minutes to a few hours.

  • Workup and Isolation:

    • Quench the reaction, for example, by adding an organic solvent like ethyl acetate (B1210297) or by flash-freezing in liquid nitrogen.

    • Extract the product from the aqueous phase using a suitable organic solvent.

    • Dry the combined organic extracts, concentrate under reduced pressure, and purify by chromatography (e.g., HPLC or flash chromatography) to isolate pure (-)-strictosidine. This enzymatic method typically provides the product as a single C3 epimer in high yield.

References

Application Notes and Protocols for the Semisynthesis of Novel Secologanin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the semisynthesis of novel analogues of Secologanin (B1681713), a key secoiridoid monoterpene. This compound serves as a crucial precursor in the biosynthesis of numerous bioactive indole (B1671886) alkaloids.[1] The protocols outlined below focus on three primary semisynthetic strategies: Cross-Metathesis for modification of the vinyl group, Transesterification for derivatization of the methyl ester, and the Pictet-Spengler reaction for the creation of complex alkaloid scaffolds.

This document is intended to be a comprehensive resource, offering step-by-step experimental procedures, structured data for comparison of yields and biological activities, and visualizations of synthetic workflows and relevant biological signaling pathways.

Semisynthetic Strategies and Applications

The structural modification of this compound offers a promising avenue for the development of novel therapeutic agents. The inherent biological activities of secoiridoids, including anti-inflammatory, analgesic, and neuroprotective effects, provide a strong rationale for exploring the pharmacological potential of new analogues.[2] Furthermore, the generation of diverse libraries of this compound derivatives can facilitate structure-activity relationship (SAR) studies, aiding in the identification of compounds with enhanced potency and selectivity.

Data Presentation

Reaction Yields for Semisynthetic this compound Analogues
Reaction Type Analogue Structure/Modification Catalyst/Reagents Yield (%) Reference
Cross-MetathesisStyrene derivativeGrubbs II catalyst92[3]
Cross-MetathesisAcrylate derivativeGrubbs II catalyst90[3]
Cross-MetathesisAllyl benzene (B151609) derivativeGrubbs II catalyst97[3]
Cross-Metathesis4-Penten-1-ol derivativeGrubbs II catalyst90[3]
TransesterificationEthyl esterNaHCO₃, EthanolNot specified[3]
TransesterificationPropyl esterNaHCO₃, PropanolNot specified[3]
TransesterificationIsopropyl esterNaHCO₃, IsopropanolNot specified[3]
Pictet-SpenglerStrictosidine (B192452) (with Tryptamine)Strictosidine synthaseup to 97[4]
Pictet-SpenglerHisteloside derivative (with Histamine)Acidic mediumApprox. 6:4 ratio of products[5]
Biological Activity of this compound and its Analogues
Compound Biological Activity Cell Line/Model IC50/Effective Concentration Signaling Pathway Implication Reference
This compoundNeuroprotectiveEpilepsy induced rat model10 mg/kg and 20 mg/kgReduced caspase activity, ameliorated oxidative stress[6]
Loganin (B1675030)NeuroprotectiveAβ25-35-induced PC12 cellsNot specifiedInhibition of NF-κB activation, suppression of MAPK phosphorylation[7]
SecoxyloganinAnticancerMDA-MB-231 breast cancer cellsIC50 of 6.5 μMInduction of apoptosis, G0/G1 cell cycle arrest[8]
Betulinic acid-indole conjugate (BA3)CytotoxicB164A5 melanoma cellsIC50 of 8.11 μMApoptosis induction[9]
Quinoline (B57606) derivative (A4)CytotoxicA549 lung cancer cellsDose-dependent toxicity at 250 µMNot specified[10]

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified, employing standard techniques for excluding moisture.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.

  • Purification of products should be carried out using column chromatography on silica (B1680970) gel unless otherwise stated.

  • Characterization of synthesized analogues should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[11][12][13][14][15]

Protocol 1: Cross-Metathesis of this compound Tetraacetate

This protocol describes the modification of the vinyl group of this compound via olefin cross-metathesis using a Grubbs catalyst.[3][16][17] this compound is first protected as its tetraacetate derivative to prevent interference from the hydroxyl groups of the glucose moiety.

Materials:

Procedure:

Step 1: Acetylation of this compound

  • Dissolve this compound in pyridine.

  • Add acetic anhydride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound tetraacetate.

Step 2: Cross-Metathesis Reaction

  • Dissolve this compound tetraacetate and the desired olefin partner (1.5-2.0 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add Grubbs II catalyst (5-10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound analogue.

Protocol 2: Transesterification of this compound

This protocol details the modification of the methyl ester of this compound through a base-catalyzed transesterification reaction.[3][18][19][20]

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, propanol, isopropanol), anhydrous

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dichloromethane (DCM) or the corresponding alcohol as solvent

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in the desired anhydrous alcohol.

  • Add a catalytic amount of sodium bicarbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the transesterified this compound analogue.

Protocol 3: Pictet-Spengler Reaction of this compound with Tryptamine (B22526) Analogues

This protocol describes the condensation of this compound with a tryptamine analogue to form a β-carboline scaffold, a core structure in many indole alkaloids.[4][21]

Materials:

  • This compound

  • Tryptamine or a substituted tryptamine analogue

  • Methanol or a suitable protic solvent

  • Trifluoroacetic acid (TFA) or another acid catalyst (optional, for non-enzymatic reaction)

  • Strictosidine synthase (for enzymatic synthesis, if desired)

  • Phosphate (B84403) buffer (for enzymatic reaction)

  • Silica gel for column chromatography

Procedure:

Non-Enzymatic (Acid-Catalyzed) Method:

  • Dissolve this compound and the tryptamine analogue (1.0-1.2 equivalents) in methanol.

  • Add a catalytic amount of TFA (e.g., 1-5 mol%).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • Neutralize the reaction with a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired β-carboline product.

Enzymatic Method:

  • Prepare a solution of this compound and the tryptamine analogue in a suitable phosphate buffer (pH 6.0-7.0).

  • Add a purified preparation of strictosidine synthase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for 1-4 hours.

  • Monitor product formation by HPLC-MS.

  • Stop the reaction by adding an organic solvent (e.g., methanol or acetone).

  • Centrifuge to remove the enzyme.

  • Purify the supernatant containing the product by preparative HPLC.

Visualizations

Synthetic Workflows

Semisynthesis_Workflows This compound This compound Sec_Ac This compound Tetraacetate This compound->Sec_Ac Ac₂O, Pyridine Trans_Analogue Transesterification Analogue This compound->Trans_Analogue R-OH, Base PS_Analogue Pictet-Spengler Adduct This compound->PS_Analogue Tryptamine Analogue, Acid or Enzyme CM_Analogue Cross-Metathesis Analogue Sec_Ac->CM_Analogue Olefin, Grubbs II Cat. Alkaloid_Scaffold Complex Alkaloid Scaffold PS_Analogue->Alkaloid_Scaffold Further Transformations

Caption: Semisynthetic pathways for the generation of novel this compound analogues.

Signaling Pathways

Some natural products derived from this compound precursors have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[7][16][17][22][23][24] Novel semisynthetic analogues may exhibit similar or enhanced activity.

NFkB_Pathway cluster_NFkB_IkB Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory cytokines) Analogue This compound Analogue Analogue->IKK Inhibition Analogue->NFkB Inhibition of Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogues.

Cytotoxic activity against cancer cell lines has been observed for some this compound-related compounds, often mediated through the induction of apoptosis.[8][9][25]

Apoptosis_Pathway Analogue This compound Analogue Bax Bax (Pro-apoptotic) Analogue->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Analogue->Bcl2 Downregulation Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed mechanism of apoptosis induction by cytotoxic this compound analogues.

References

Application Notes and Protocols: Utilizing Secologanin as a Precursor in Plant Cell Suspension Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Terpenoid indole (B1671886) alkaloids (TIAs) are a large class of plant secondary metabolites, many of which possess significant pharmaceutical value. Notable examples include the anti-cancer agents vinblastine (B1199706) and vincristine, derived from Catharanthus roseus (Madagascar periwinkle).[1] The biosynthesis of these complex molecules in plants is often low and subject to environmental and geographical variations, making large-scale extraction challenging.[2][3] Plant cell suspension culture has emerged as a promising alternative for the controlled production of these high-value compounds.[4]

The TIA biosynthetic pathway involves the condensation of tryptamine (B22526) (derived from the shikimate pathway) and the iridoid glucoside secologanin (B1681713) (derived from the terpenoid pathway) to form strictosidine, the central precursor for all TIAs.[1][2] Often, the availability of these precursors is a rate-limiting step in alkaloid production.[1] This document provides detailed protocols and application notes on the use of this compound as an external precursor fed to plant cell suspension cultures to enhance the production of downstream alkaloids.

Experimental Protocols

Protocol 1: Establishment and Maintenance of Catharanthus roseus Cell Suspension Culture

This protocol outlines the standard procedure for initiating and maintaining a cell suspension culture, a prerequisite for precursor feeding experiments.

1. Callus Induction:

  • Select healthy, young plant material, such as stems or leaves of C. roseus.[5]
  • Surface sterilize the explants. A typical procedure involves washing with sterile distilled water, followed by a 5-minute treatment with 2% sodium hypochlorite, and then rinsing three times with sterile distilled water.[6]
  • Place the sterilized explants (e.g., 5 mm stem fragments) onto a solid callus induction medium, such as Murashige and Skoog (MS) medium.[6][7]
  • Supplement the medium with plant growth regulators to induce callus formation. A common combination for C. roseus is 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin, for example, 1.5 mg/L of each.[6] Also include a carbon source like sucrose (B13894) (e.g., 30 g/L).[6]
  • Incubate the cultures in the dark at a constant temperature, typically 25°C.[6]

2. Establishment of Suspension Culture:

  • Once a sufficient amount of friable (soft and crumbly) callus has formed, transfer it to a liquid medium of the same or similar composition as the callus induction medium.[8]
  • Use an inoculum density of approximately 150 mg of callus per 50 mL of liquid medium in a conical flask.[6][9]
  • Place the flasks on an orbital shaker set to approximately 120 rpm to ensure adequate aeration and mixing.[10]
  • Maintain the cultures at 25°C with a pH of around 5.5.[6][9]

3. Subculturing and Maintenance:

  • Subculture the suspension every 7-10 days by transferring a small volume of the cell suspension into a fresh liquid medium to maintain the cells in an active growth phase.[10]

Protocol 2: Precursor Feeding with this compound

This protocol describes how to feed this compound to an established cell suspension culture to boost TIA production.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in sterile distilled water or a suitable solvent that is non-toxic to the cells at the final concentration used.
  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

2. Feeding Procedure:

  • Use a well-established, actively growing cell suspension culture (e.g., 4 to 7 days old).[10][11]
  • Aseptically add the sterile this compound stock solution to the culture flasks to achieve the desired final concentration. Concentrations can be optimized, but studies have explored ranges around 500 µM.[11]
  • The timing of addition can be critical. Feeding at the beginning of the culture cycle (day 0) has been shown to be effective.[12]
  • Include control flasks that receive an equivalent volume of sterile solvent without this compound.

3. Incubation and Sampling:

  • Return the flasks to the orbital shaker and continue incubation under the same conditions.
  • Collect samples at various time points (e.g., 24, 48, 72, and 120 hours) after feeding to analyze biomass and alkaloid accumulation.[10]

Protocol 3: Extraction and Analysis of Terpenoid Indole Alkaloids

This protocol covers the extraction of alkaloids from the cultured cells and their subsequent analysis.

1. Sample Preparation:

  • Separate the cells from the culture medium by filtration.
  • Wash the cells with distilled water to remove any remaining medium.
  • Determine the fresh weight of the cell biomass. For dry weight, freeze-dry (lyophilize) the cells or dry them in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.[13]

2. Alkaloid Extraction:

  • Grind the dried cell material into a fine powder.
  • Extract the alkaloids using a suitable solvent, typically methanol (B129727). Perform the extraction multiple times (e.g., 3 x 30 mL methanol for 1 g of dried tissue, for 12 hours each time) to ensure complete recovery.[13]
  • Pool the methanol extracts and evaporate the solvent under vacuum.
  • For purification, the dried extract can be redissolved in an acidic aqueous solution (e.g., 3% HCl) and washed with a non-polar solvent like n-hexane to remove lipids. The aqueous phase containing the protonated alkaloids is then collected.[13]

3. Quantification and Identification:

  • Analyze the alkaloid extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15]
  • Use a C18 reversed-phase column for separation.[16]
  • Identify and quantify specific alkaloids (e.g., strictosidine, ajmalicine) by comparing their retention times and mass spectra to those of authentic standards.[14][17]

Data Presentation

The addition of this compound or its immediate precursor, loganin (B1675030), has been shown to significantly impact the accumulation of downstream TIAs in C. roseus cell cultures.

Precursor FedCulture AgeFeeding ConcentrationTime After Feeding (hours)ProductYield Increase / ObservationSource
This compound7 daysNot specified72AjmalicineSignificant increase compared to control[10]
This compound7 daysNot specified72StrictosidineSignificant increase compared to control[10]
Loganin4 days500 µM3This compoundPeak cellular content reached[11]
Loganin4 days500 µM24This compound100% of fed loganin was converted[11]
Loganin13 days500 µM-This compoundOnly ~25% of fed loganin was converted[11]
Tryptamine & this compoundNot specifiedNot specified-StrictosidineProduction up to 2 g/L in transgenic yeast[18]

Note: The data presented is a summary from different studies and experimental conditions may vary.

Visualizations: Workflows and Pathways

Experimental Workflow for Precursor Feeding

The following diagram illustrates the complete experimental workflow from the initiation of the cell culture to the final analysis of alkaloid production after precursor feeding.

G Experimental Workflow for Precursor Feeding cluster_setup 1. Culture Establishment cluster_experiment 2. Precursor Feeding cluster_analysis 3. Analysis Explant Plant Explant (e.g., C. roseus stem) Sterilization Surface Sterilization Explant->Sterilization Callus_Induction Callus Induction on Solid Medium Sterilization->Callus_Induction Suspension_Culture Establish Suspension Culture in Liquid Medium Callus_Induction->Suspension_Culture Feeding Feed this compound to Culture Suspension_Culture->Feeding Incubation Incubate and Collect Samples Feeding->Incubation Harvest Harvest Cells & Measure Biomass Incubation->Harvest Extraction Alkaloid Extraction Harvest->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of TIAs Analysis->Quantification

Caption: Workflow from plant explant to TIA quantification.

Terpenoid Indole Alkaloid (TIA) Biosynthesis Pathway

This diagram shows the simplified biosynthetic pathway leading to major TIAs, highlighting the crucial condensation step involving this compound.

G Simplified TIA Biosynthetic Pathway Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan multiple steps MEP MEP/Terpenoid Pathway Geraniol Geraniol MEP->Geraniol multiple steps Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Loganin Loganin Geraniol->Loganin multiple steps (G10H) This compound This compound Loganin->this compound SLS This compound->Strictosidine STR Monomeric_Alkaloids Monomeric Alkaloids (e.g., Ajmalicine, Catharanthine, Vindoline) Strictosidine->Monomeric_Alkaloids multiple steps (SGD) Bisindole_Alkaloids Bisindole Alkaloids (Vinblastine, Vincristine) Monomeric_Alkaloids->Bisindole_Alkaloids coupling TDC TDC: Tryptophan Decarboxylase G10H G10H: Geraniol 10-Hydroxylase SLS SLS: this compound Synthase STR STR: Strictosidine Synthase SGD SGD: Strictosidine β-Glucosidase

Caption: The central role of this compound in TIA biosynthesis.

References

Application Notes and Protocols for Vacuolar Import Assays of Secologanin in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of plant secondary metabolite transport is crucial for understanding plant physiology, defense mechanisms, and for the metabolic engineering of high-value compounds. Secologanin (B1681713), a monoterpenoid indole (B1671886) alkaloid precursor, is a key component in the biosynthesis of valuable pharmaceuticals, including the anticancer agents vinblastine (B1199706) and vincristine. Its transport into the plant cell vacuole is a critical step in its biosynthetic pathway. The Xenopus laevis oocyte expression system provides a robust and versatile platform for the functional characterization of plant membrane transporters, such as the vacuolar importer of this compound, CrMATE1.[1][2] This document provides a detailed protocol for conducting vacuolar import assays of this compound in Xenopus oocytes, enabling researchers to investigate the kinetics, specificity, and regulation of this transport process.

Data Presentation

Quantitative Data Summary of this compound Transport by CrMATE1

The following table summarizes the available quantitative data for the transport of this compound by the Catharanthus roseus MATE transporter, CrMATE1, as determined in the Xenopus laevis oocyte expression system.

ParameterValue / ObservationSubstrates TestedReference
Transport Rate Translocation of 1 mM internal this compound within 25 minutes.This compound[1][2][3][4]
Substrate Specificity CrMATE1 displays strict specificity for this compound.This compound, Loganin, Loganic Acid[1][2]
Transport Directionality Confirmed as a vacuolar importer (transport from neutral to acidic pH).This compound[1]
Kinetic Parameters (Km, Vmax) Not explicitly determined in the available literature.-

Experimental Protocols

Detailed Methodology for Vacuolar Import Assay of this compound in Xenopus Oocytes

This protocol outlines the key steps for expressing the plant vacuolar transporter CrMATE1 in Xenopus oocytes and subsequently performing a vacuolar import assay for this compound.

1. Preparation of cRNA for Microinjection

  • Vector Construction: The full-length coding sequence of the transporter of interest (e.g., CrMATE1) is cloned into a suitable Xenopus oocyte expression vector containing 5' and 3' untranslated regions (UTRs) from a highly expressed gene (e.g., β-globin).

  • In Vitro Transcription: Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA template using a commercially available kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

  • cRNA Purification and Quantification: The synthesized cRNA is purified to remove unincorporated nucleotides and enzymes. The concentration and quality of the cRNA are determined by spectrophotometry and gel electrophoresis.

2. Xenopus laevis Oocyte Preparation and Microinjection

  • Oocyte Isolation: Stage V-VI oocytes are surgically harvested from mature female Xenopus laevis frogs.[5] The oocytes are then treated with collagenase to remove the follicular cell layer.[5]

  • Microinjection: Purified cRNA (e.g., 50 ng in 50 nL of nuclease-free water) is injected into the cytoplasm of individual oocytes using a Nanoject injector.[1] Control oocytes are injected with an equivalent volume of nuclease-free water.

  • Incubation: Injected oocytes are incubated for 2-3 days at 16-18°C in a modified Barth's saline (MBS) solution supplemented with antibiotics to allow for transporter protein expression and localization to the oocyte membrane.

3. Vacuolar Import Assay

This assay mimics the physiological conditions of transport from the neutral cytoplasm to the acidic vacuole.[1]

  • Substrate Loading: this compound is microinjected into the oocytes to achieve a desired final internal concentration (e.g., 1 mM).[1][6]

  • Recovery: Oocytes are allowed to recover for a short period (e.g., 2 minutes) in a standard oocyte saline buffer at a neutral pH (e.g., pH 7.4).[1]

  • Efflux/Import Stimulation: Oocytes are then transferred to an acidic buffer (e.g., Kulori buffer, pH 5.0) to simulate the vacuolar environment and initiate the transport process.[1][6] The export of this compound from the oocyte into the acidic medium is a proxy for its import into the vacuole.

  • Time-Course Sampling: Aliquots of the external buffer and groups of oocytes are collected at various time points (e.g., 0, 5, 15, 30, 60, 90 minutes) to monitor the movement of this compound.

4. Quantification of this compound

  • Sample Preparation:

    • Oocytes: Oocytes are washed to remove any external substrate, and then homogenized in a suitable solvent (e.g., 50% methanol). The homogenate is centrifuged to pellet cellular debris.

    • Buffer: The external buffer samples are collected directly.

  • LC-MS/MS Analysis: The concentration of this compound in the oocyte lysates and the external buffer is quantified using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A standard curve of this compound is used for accurate quantification.[1][6]

5. Data Analysis

  • The amount of this compound transported out of the oocytes (and into the acidic buffer) over time is calculated for both transporter-expressing and control oocytes.

  • The net transport activity of the expressed transporter is determined by subtracting the values obtained from control oocytes from those of the transporter-expressing oocytes.

  • For substrate specificity studies, the transport rates of different substrates (e.g., this compound, loganin, loganic acid) are compared.[6]

Mandatory Visualization

Diagrams of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_preparation Preparation cluster_expression Expression cluster_assay Vacuolar Import Assay cluster_analysis Analysis cRNA_prep cRNA Preparation (CrMATE1) injection cRNA Microinjection into Oocytes cRNA_prep->injection oocyte_prep Oocyte Preparation (Xenopus laevis) oocyte_prep->injection incubation Incubation (2-3 days, 16-18°C) injection->incubation loading This compound Injection (into oocytes) incubation->loading efflux Transfer to Acidic Buffer (pH 5.0) loading->efflux sampling Time-course Sampling (Oocytes & Buffer) efflux->sampling quantification LC-MS/MS Quantification of this compound sampling->quantification data_analysis Data Analysis quantification->data_analysis

signaling_pathway acidic_buffer Acidic Buffer (pH 5.0) (Simulated Vacuole) secologanin_in This compound CrMATE1 CrMATE1 secologanin_in->CrMATE1 Efflux secologanin_out This compound proton_in H+ proton_out H+ proton_out->CrMATE1 Antiport CrMATE1->secologanin_out CrMATE1->proton_in cytosol cytosol membrane membrane

References

Application Notes and Protocols: In Vitro Enzymatic Conversion of Loganin to Secologanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin (B1681713) is a pivotal secoiridoid monoterpene that serves as a key precursor in the biosynthesis of a wide array of valuable terpenoid indole (B1671886) alkaloids (TIAs), including the anticancer agents vincristine (B1662923) and vinblastine. The enzymatic conversion of loganin (B1675030) to this compound is a critical step in the TIA pathway. This reaction is catalyzed by this compound synthase (SLS), a cytochrome P450 monooxygenase.[1][2] Understanding and optimizing this conversion in vitro is essential for metabolic engineering, synthetic biology applications, and the development of novel pharmaceuticals.

These application notes provide a comprehensive overview and detailed protocols for the in vitro enzymatic conversion of loganin to this compound using this compound synthase.

Principle of the Reaction

This compound synthase (EC 1.14.19.62), specifically the cytochrome P450 enzyme CYP72A1 and its isoforms, catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form this compound.[1][3] The reaction is dependent on the presence of a reducing agent, typically NADPH, and molecular oxygen.[4]

Reaction Scheme:

Loganin + NADPH + H⁺ + O₂ → this compound + NADP⁺ + 2H₂O

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the Michaelis-Menten kinetic parameters for a this compound synthase (NnCYP72A1) from Nothapodytes nimmoniana. These values provide a reference for expected enzyme performance.

ParameterValueSubstrateSource Organism
K_m_14.78 µMLoganinNothapodytes nimmoniana
V_max_0.28 nmol/minLoganinNothapodytes nimmoniana

Note: Kinetic parameters can vary depending on the specific enzyme isoform, source organism, and assay conditions.

Signaling Pathway and Experimental Workflow

Biosynthetic Pathway of this compound

Secologanin_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8O Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganic_acid 7-Deoxyloganic Acid Nepetalactol->Deoxyloganic_acid IO Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7DLH Loganin Loganin Loganic_acid->Loganin LAMT This compound This compound Loganin->this compound SLS (CYP72A1) TIAs Terpenoid Indole Alkaloids This compound->TIAs STR

Caption: Biosynthetic pathway from Geranyl Pyrophosphate to this compound and downstream TIAs.

Experimental Workflow for In Vitro Conversion

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis Plant_Material Plant Material (e.g., Catharanthus roseus cell culture) Homogenization Homogenization Plant_Material->Homogenization Centrifugation1 Low-Speed Centrifugation (remove debris) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Ultracentrifugation High-Speed Ultracentrifugation Supernatant1->Ultracentrifugation Microsomal_Pellet Microsomal Pellet Ultracentrifugation->Microsomal_Pellet Resuspension Resuspend in Buffer Microsomal_Pellet->Resuspension Enzyme_Source Microsomal Suspension (this compound Synthase) Resuspension->Enzyme_Source Reaction_Setup Prepare Reaction Mixture: - Microsomal Suspension - Loganin (Substrate) - NADPH (Cofactor) - Buffer Enzyme_Source->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Reaction_Termination Stop Reaction (e.g., add organic solvent) Incubation->Reaction_Termination Extraction Extract Products Reaction_Termination->Extraction Analysis Analyze by HPLC or LC-MS/MS Extraction->Analysis Quantification Quantify this compound Analysis->Quantification

Caption: Experimental workflow for the in vitro conversion of loganin to this compound.

Experimental Protocols

Protocol 1: Preparation of Microsomes from Plant Cell Cultures

This protocol describes the isolation of the microsomal fraction containing this compound synthase from plant cell suspension cultures (e.g., Catharanthus roseus).

Materials:

  • Plant cell suspension culture

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM β-mercaptoethanol, 1 mM EDTA, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP)

  • Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 20% (v/v) glycerol

  • Homogenizer (e.g., mortar and pestle, blender)

  • Refrigerated centrifuge and ultracentrifuge

  • Cheesecloth

Procedure:

  • Harvest cells from the suspension culture by vacuum filtration.

  • Weigh the fresh cells and freeze them immediately in liquid nitrogen.

  • Grind the frozen cells to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powdered cells to ice-cold Extraction Buffer (2 mL per gram of fresh weight).

  • Homogenize the suspension further using a blender or homogenizer on ice.

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

  • Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the microsomal pellet with Resuspension Buffer.

  • Resuspend the pellet in a minimal volume of Resuspension Buffer (e.g., 200-500 µL).

  • Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

  • Aliquot the microsomal suspension and store at -80°C until use.

Protocol 2: In Vitro this compound Synthase Assay

This protocol outlines the enzymatic reaction for the conversion of loganin to this compound.

Materials:

  • Microsomal suspension (from Protocol 1) or recombinant this compound synthase

  • Loganin stock solution (e.g., 10 mM in water or buffer)

  • NADPH stock solution (e.g., 20 mM in buffer, freshly prepared)

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Stopping Reagent: Ethyl acetate (B1210297) or methanol

  • Thermomixer or water bath

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 100 µL:

    • 78 µL Reaction Buffer

    • 10 µL Microsomal suspension (adjust volume based on protein concentration)

    • 2 µL Loganin stock solution (final concentration: 200 µM)

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of NADPH stock solution (final concentration: 2 mM).

  • Incubate the reaction at 30°C with gentle shaking for a specified time (e.g., 30-60 minutes). A time-course experiment is recommended to determine the linear range of the reaction.

  • Terminate the reaction by adding 100 µL of ice-cold ethyl acetate or methanol.

  • Vortex vigorously and centrifuge at high speed for 5 minutes to separate the phases and pellet the protein.

  • Carefully collect the supernatant for analysis.

Protocol 3: Analysis of this compound by HPLC

This protocol provides a general method for the separation and quantification of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard for calibration curve

Procedure:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Set the UV detector to monitor at an appropriate wavelength for this compound (e.g., 238 nm).

  • Inject the supernatant from the terminated enzyme assay (from Protocol 2).

  • Run a gradient elution program, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-35 min: 60% to 5% B

    • 35-40 min: 5% B

  • Identify the this compound peak by comparing the retention time with that of the authentic standard.

  • Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve prepared with known concentrations of this compound.

Concluding Remarks

The protocols and data presented provide a robust framework for researchers to perform and analyze the in vitro enzymatic conversion of loganin to this compound. Optimization of assay conditions, such as pH, temperature, and substrate/enzyme concentrations, may be necessary depending on the specific source of this compound synthase and the experimental goals. These methods are foundational for further research into the biosynthesis of terpenoid indole alkaloids and for the development of biotechnological platforms for their production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Secologanin Extraction from Symphoricarpos albus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of secologanin (B1681713) from Symphoricarpos albus (Common Snowberry). This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer standardized protocols to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for extraction?

A1: this compound is a crucial iridoid glycoside that serves as a key precursor in the biosynthesis of over 3,000 terpenoid indole (B1671886) and quinoline (B57606) alkaloids. Many of these alkaloids, such as vinblastine (B1199706) and vincristine, are high-value pharmaceuticals with potent anticancer properties.[1] As a versatile starting material for the chemical synthesis of other pharmacologically important compounds, a reliable and high-yield source of this compound is of significant interest for drug development. Symphoricarpos albus is recognized as an important plant source for this compound.[2]

Q2: What are the critical pre-extraction steps for Symphoricarpos albus?

A2: Proper preparation of the plant material is fundamental to achieving high yields. This includes:

  • Harvesting: The concentration of secondary metabolites can vary with the plant's developmental stage. Berries are a primary source of this compound.

  • Drying: Plant material should be dried promptly at a controlled temperature (e.g., 40-50°C) to inactivate endogenous enzymes like β-glucosidases, which can degrade this compound.

  • Grinding: The dried material should be ground into a fine, homogenous powder to increase the surface area available for solvent penetration, leading to more efficient extraction.

Q3: Which extraction method is most effective for this compound from Symphoricarpos albus?

A3: Studies have shown that ultrasound-assisted extraction (UAE) using methanol (B129727) is the most efficient method for extracting this compound from Symphoricarpos albus, yielding significantly higher amounts compared to microwave-assisted or hot water extraction methods.[3] The highest reported yield from fresh weight using this method is 3.35 ± 0.24 mg/g.[3]

Q4: Why is this compound prone to degradation, and how can it be prevented?

A4: this compound, like many iridoid glycosides, is susceptible to degradation under certain conditions.[4] The primary risks are:

  • Enzymatic Hydrolysis: Endogenous β-glucosidases in the plant material can hydrolyze the glycosidic bond, especially in aqueous solutions. Using organic solvents like methanol or ethanol, or employing methods that denature enzymes such as hot water or microwave extraction, can mitigate this.

  • pH Instability: Both acidic and alkaline conditions can catalyze the degradation of iridoid glycosides.[4] It is crucial to control the pH during extraction and purification.

  • Thermal Degradation: While heat can be beneficial for enzyme denaturation, excessive temperatures during extraction or solvent evaporation can lead to compound degradation.[5]

Q5: How can I confirm the presence and quantity of this compound in my extract?

A5: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A simple method for preliminary identification.[6]

  • High-Performance Liquid Chromatography (HPLC): The standard for quantification, often coupled with a UV detector.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for both identification and quantification.[8][9]

  • Nuclear Magnetic Resonance (¹H-NMR): Can be used for structural confirmation and for direct, rapid quantification without pre-purification steps, using an internal standard like gallic acid.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inefficient Extraction: Solvent, time, or method may be suboptimal. 2. Compound Degradation: Enzymatic activity or pH instability. 3. Improper Plant Material: Incorrect plant part, harvesting time, or poor drying/storage.1. Optimize Extraction: Switch to ultrasound-assisted extraction with methanol.[3] Ensure adequate extraction time (e.g., 30-45 minutes) and a proper solvent-to-material ratio (e.g., 1:18 g/mL).[10] 2. Prevent Degradation: Use organic solvents like methanol to inhibit β-glucosidase activity. Ensure the plant material is thoroughly dried to denature enzymes. Control pH during all steps. 3. Standardize Material: Use fresh or properly dried and stored S. albus berries. Document harvesting details and ensure consistent pre-processing.
High Level of Impurities in Extract 1. Co-extraction of Pigments/Lipids: Especially chlorophyll (B73375) and fats from fresh plant material. 2. Complex Plant Matrix: S. albus contains other compounds like saponins (B1172615) and alkaloids that can be co-extracted.[11]1. Pre-Extraction Defatting: Wash the dried plant powder with a non-polar solvent like hexane (B92381) before the main extraction to remove lipids and some pigments. 2. Post-Extraction Cleanup: Use Solid-Phase Extraction (SPE) with a C18 cartridge to separate polar this compound from less polar impurities. Liquid-liquid partitioning can also be effective.
Inconsistent or Non-Reproducible Results 1. Variability in Plant Material: Natural variation in this compound content. 2. Inconsistent Protocol Execution: Minor deviations in extraction time, temperature, solvent concentration, or sample preparation.[5] 3. Instrumental Drift: Issues with analytical equipment like HPLC or NMR.1. Homogenize Sample: Use a large, well-mixed batch of powdered plant material for the entire experiment series. 2. Standardize Workflow: Create and strictly follow a detailed Standard Operating Procedure (SOP) for every step, from weighing the sample to the final analysis. Use a column oven for HPLC to maintain a constant temperature.[12] 3. Calibrate Instruments: Regularly calibrate analytical instruments and run a standard sample with each batch to check for consistency.
Unexpected Peaks in Chromatogram (HPLC/LC-MS) 1. Degradation Products: this compound may have degraded into other compounds.[4] 2. Isomers or Related Iridoids: The extract may contain structurally similar compounds.1. Check for Degradation: Re-evaluate storage and handling procedures. Ensure solutions are prepared fresh.[4] Compare the chromatogram to a fresh, high-purity standard. 2. Optimize Separation: Adjust the mobile phase composition (e.g., pH, organic modifier) or gradient to improve peak resolution.[12] Use LC-MS/MS to identify the molecular weights of the unknown peaks.

Data Presentation

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. The following tables summarize comparative data based on published findings for Symphoricarpos albus.

Table 1: Comparison of Extraction Methods for this compound Yield Data sourced from a study on S. albus fresh berries.[3]

Extraction MethodSolventThis compound Yield (mg/g fresh weight)
Ultrasonication Methanol 3.35 ± 0.24
UltrasonicationEthanol3.10 ± 0.15
UltrasonicationAcetone2.55 ± 0.18
UltrasonicationWater0.95 ± 0.11
Microwave-AssistedWater2.21 ± 0.13
Hot Water ExtractionWater2.15 ± 0.19

Table 2: Influence of Extraction Parameters on Iridoid Glycoside Yield Illustrative data based on general principles for optimizing iridoid glycoside extraction.[5][10][13]

ParameterCondition 1YieldCondition 2YieldCondition 3YieldOptimal Range
Solvent Conc. 30% EthanolLow50% EthanolHigh70% EthanolMedium50-60% Ethanol/Methanol
Time (min) 15Medium30High45High30-45 minutes
S:L Ratio 1:10 g/mLMedium1:18 g/mLHigh1:25 g/mLMedium~1:18 to 1:20 g/mL
Power (UAE) LowLowMediumHighHighHighMedium to High

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the most effective method identified for Symphoricarpos albus.[3]

  • Sample Preparation:

    • Dry fresh S. albus berries in an oven at 45°C until constant weight is achieved.

    • Grind the dried berries into a fine powder (e.g., 40-60 mesh).

    • Store the powder in an airtight, light-protected container at 4°C.

  • Extraction:

    • Accurately weigh 1.0 g of the dried powder into a 50 mL conical flask.

    • Add 20 mL of 100% methanol (a 1:20 solvent-to-material ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[8]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with an additional 5 mL of methanol and combine the filtrates.

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Quantification (¹H-NMR Method): [3]

    • Redissolve the dried extract in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Add a known amount of an internal standard (e.g., 200 µg of gallic acid).

    • Acquire the ¹H-NMR spectrum.

    • Quantify this compound by comparing the integral of its distinct aldehyde proton signal (around δ 9.5-10.0 ppm) or H-9 signal (δ 7.4-7.5) to the integral of a known signal from the internal standard.[3]

Visualizations

Experimental Workflow Diagram

Figure 1. General Workflow for this compound Extraction and Analysis. cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_analysis 3. Analysis & Purification Harvest Harvest S. albus Berries Dry Dry (45°C) Harvest->Dry Grind Grind to Fine Powder Dry->Grind Extract Ultrasound-Assisted Extraction (Methanol, 30 min) Grind->Extract Dried Powder Filter Filter and Collect Supernatant Extract->Filter Evaporate Evaporate Solvent (Rotovap, <40°C) Filter->Evaporate Crude Crude this compound Extract Evaporate->Crude Dried Extract Quant Quantification (HPLC / 1H-NMR) Crude->Quant Purify Purification (Optional) (SPE / Chromatography) Crude->Purify Pure Pure this compound Purify->Pure

Caption: Figure 1. General Workflow for this compound Extraction and Analysis.

Troubleshooting Logic for Low Yield

Figure 2. Decision tree for troubleshooting low this compound yield. Start Low this compound Yield Detected CheckMaterial Was plant material properly harvested, dried, and stored? Start->CheckMaterial CheckMethod Is the extraction method and solvent optimal? CheckMaterial->CheckMethod Yes Sol_Material ACTION: Standardize plant material pre-processing. CheckMaterial->Sol_Material No CheckDegradation Could degradation have occurred (enzymes, pH, temp)? CheckMethod->CheckDegradation Yes Sol_Method ACTION: Switch to UAE with Methanol. Optimize time & temp. CheckMethod->Sol_Method No Sol_Degradation ACTION: Ensure rapid drying. Use organic solvents. Control pH and temp. CheckDegradation->Sol_Degradation Yes End Re-run Experiment CheckDegradation->End No Sol_Material->End Sol_Method->End Sol_Degradation->End

Caption: Figure 2. Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Challenges in Large-Scale Secologanin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Large-Scale Secologanin Production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the biosynthesis, extraction, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing this compound on a large scale?

A1: The main hurdles in large-scale this compound production are its low concentration in natural plant sources and the complexity of its chemical synthesis.[1] Plant cell culture offers a promising alternative, but challenges remain in optimizing yields and ensuring process stability.

Q2: How can the yield of this compound in plant cell cultures be enhanced?

A2: Elicitation is a highly effective strategy to boost this compound production in plant cell cultures.[2] Elicitors are molecules that trigger defense responses in plant cells, leading to an increased synthesis of secondary metabolites like this compound. Commonly used elicitors include methyl jasmonate and salicylic (B10762653) acid.[3][4]

Q3: What are the critical factors affecting the stability of this compound?

A3: this compound is sensitive to degradation, primarily influenced by pH, temperature, and light.[5][6] It is generally more stable in slightly acidic to neutral conditions and should be protected from high temperatures and direct light to prevent degradation.[5][6]

Q4: Which extraction methods are most efficient for large-scale this compound recovery?

A4: For large-scale extraction, methods that offer high efficiency and shorter processing times are preferred. Ultrasonication with methanol (B129727) has been shown to provide a high yield of this compound.[7][8] Microwave-assisted extraction is another efficient technique.[8] The choice of method often depends on the available equipment and the scale of operation.

Q5: What are the recommended storage conditions for purified this compound?

A5: For long-term stability, solid this compound should be stored at -20°C.[9][10] If aqueous stock solutions are prepared, they should be used fresh and stored at 2-8°C for short periods, though storing aqueous solutions for more than a day is not recommended.[5][10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Low Yield of this compound in Cell Culture

Problem: The yield of this compound from your plant cell suspension culture is consistently low.

Possible Causes and Solutions:

  • Suboptimal Elicitation: The type, concentration, or timing of the elicitor application may not be optimal.

    • Solution: Experiment with different elicitors, such as methyl jasmonate or salicylic acid.[3][4] Optimize the elicitor concentration and the time of addition to the culture, as these parameters can significantly impact secondary metabolite production.[11]

  • Nutrient Limitation: The culture medium may lack essential precursors for this compound biosynthesis.

    • Solution: Supplement the culture medium with precursors of the this compound pathway, such as loganin.

  • Poor Cell Health: The cell culture may be experiencing stress due to factors like improper pH, temperature, or aeration.

    • Solution: Monitor and maintain optimal culture conditions, including pH (typically 5.5-6.0), temperature (around 25°C), and adequate aeration.[12][13]

Low_Yield_Troubleshooting LowYield Low this compound Yield Elicitation Suboptimal Elicitation LowYield->Elicitation Nutrients Nutrient Limitation LowYield->Nutrients CellHealth Poor Cell Health LowYield->CellHealth OptimizeElicitor Optimize Elicitor (Type, Concentration, Timing) Elicitation->OptimizeElicitor AddPrecursors Supplement with Precursors (e.g., Loganin) Nutrients->AddPrecursors OptimizeConditions Optimize Culture Conditions (pH, Temp, Aeration) CellHealth->OptimizeConditions

Degradation of this compound During Extraction and Purification

Problem: Significant loss of this compound is observed during the extraction and purification steps.

Possible Causes and Solutions:

  • Temperature-Induced Degradation: High temperatures used during solvent evaporation can lead to the degradation of this compound.

    • Solution: Use a rotary evaporator at a temperature not exceeding 50°C for solvent removal.[7]

  • pH Instability: The pH of the extraction and purification buffers may be outside the optimal range for this compound stability.

    • Solution: Maintain a slightly acidic to neutral pH throughout the extraction and purification process.[5][6]

  • Prolonged Processing Time: Long exposure to solvents and processing conditions can contribute to degradation.

    • Solution: Streamline the extraction and purification workflow to minimize the processing time.

Degradation_Troubleshooting Degradation This compound Degradation HighTemp High Temperature Degradation->HighTemp IncorrectpH Inappropriate pH Degradation->IncorrectpH LongProcess Prolonged Processing Degradation->LongProcess ControlTemp Maintain Temp < 50°C HighTemp->ControlTemp ControlpH Maintain Neutral/Slightly Acidic pH IncorrectpH->ControlpH ReduceTime Minimize Processing Time LongProcess->ReduceTime

Data Presentation

The following tables summarize quantitative data related to this compound production.

Table 1: Comparison of Extraction Methods for this compound from Symphoricarpos albus

Extraction MethodSolventYield (mg/g fresh weight)
UltrasonicationMethanol3.35 ± 0.24
UltrasonicationEthanol3.12 ± 0.19
UltrasonicationAcetone2.54 ± 0.15
UltrasonicationWater1.23 ± 0.11
Microwave-assistedWater1.87 ± 0.21
Hot Water ExtractionWater1.55 ± 0.18

Data adapted from Kim et al., 2004.[7][8]

Table 2: Hypothetical Purification Summary of this compound from Plant Extract

Purification StepStarting Material (g)Final Product (mg)Purity (%)
Crude Extraction1000 (dry plant material)200,000 (crude extract)~5
Solid-Phase Extraction (SPE)200 (crude extract)20,000 (enriched fraction)~40
Preparative HPLC20 (enriched fraction)1,500 (pure this compound)>98

Experimental Protocols

Protocol 1: Establishment and Maintenance of Catharanthus roseus Cell Suspension Culture
  • Callus Induction:

    • Sterilize leaf explants of Catharanthus roseus.

    • Place the explants on solid Murashige and Skoog (MS) medium supplemented with 2 mg/l NAA and 0.2 mg/l kinetin.[2]

    • Incubate in the dark at 25°C until friable callus is formed.

  • Initiation of Suspension Culture:

    • Transfer approximately 2 g of friable callus to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition.

    • Incubate on a rotary shaker at 120 rpm at 25°C under a 16h light/8h dark cycle.

  • Maintenance:

    • Subculture the cells every 7-14 days by transferring 5-10 mL of the cell suspension to 50 mL of fresh medium.[2][12]

Cell_Culture_Workflow Start Start Sterilize Sterilize Leaf Explants Start->Sterilize CallusInduction Induce Callus on Solid MS Medium Sterilize->CallusInduction TransferToLiquid Transfer Callus to Liquid MS Medium CallusInduction->TransferToLiquid IncubateShaker Incubate on Rotary Shaker TransferToLiquid->IncubateShaker Subculture Subculture Regularly IncubateShaker->Subculture End Established Cell Suspension Culture Subculture->End

Protocol 2: Elicitation with Methyl Jasmonate
  • Prepare Stock Solution: Prepare a stock solution of methyl jasmonate (e.g., 100 mM) in ethanol.

  • Elicitor Addition: On day 7-10 of the culture cycle, add the methyl jasmonate stock solution to the cell suspension culture to a final concentration of 100-200 µM.[4]

  • Incubation: Continue to incubate the culture under the same conditions for an additional 24-72 hours before harvesting.

Protocol 3: Extraction and Purification of this compound
  • Harvesting and Extraction:

    • Separate the cells from the medium by filtration.

    • Lyophilize the cells and grind them into a fine powder.

    • Extract the powdered cells with methanol using ultrasonication (3 x 30 min).[7][8]

    • Combine the methanol extracts and evaporate to dryness under reduced pressure at a temperature below 50°C.[7]

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in a minimal amount of deionized water.

    • Load the solution onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute this compound with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).[7]

    • Collect fractions and analyze by TLC or HPLC to identify this compound-containing fractions.

  • Preparative HPLC:

    • Pool the this compound-rich fractions from SPE and concentrate.

    • Inject the concentrated fraction onto a preparative C18 HPLC column.

    • Use a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid) for elution.

    • Monitor the elution at 240 nm and collect the peaks corresponding to this compound.[7]

    • Combine the pure fractions and lyophilize to obtain pure this compound.

Signaling Pathway

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from the MEP pathway in plastids, leading to the formation of geranyl pyrophosphate (GPP). GPP is then converted through a series of enzymatic steps to Loganin, which is finally converted to this compound by the enzyme this compound Synthase (SLS).

Secologanin_Biosynthesis G3P Glyceraldehyde-3-Phosphate MEP MEP Pathway G3P->MEP Pyruvate Pyruvate Pyruvate->MEP GPP Geranyl Pyrophosphate (GPP) MEP->GPP IPP, DMAPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase Loganin Loganin Geraniol->Loganin Multiple Steps This compound This compound Loganin->this compound This compound Synthase (SLS) DXS_DXR DXS, DXR... GES GES G10H G10H SLS SLS

References

Technical Support Center: Enhancing Yeast Cell Permeability for Secologanin Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yeast cell permeability for the successful biotransformation of secologanin (B1681713).

FAQs and Troubleshooting Guides

This section addresses common issues encountered during yeast cell permeabilization for this compound biotransformation.

Q1: My this compound biotransformation efficiency is low, even with a permeabilization step. What are the potential causes?

A1: Low biotransformation efficiency can stem from several factors:

  • Insufficient Permeabilization: The chosen method may not be optimal for your yeast strain or experimental conditions. The concentration of the permeabilizing agent, treatment time, and temperature are critical parameters that need to be optimized.[1][2][3]

  • Substrate (this compound) Availability: Even with permeabilized cells, the transport of this compound across the plasma membrane might be a limiting factor. The chemical properties of this compound and the presence of specific transporters can influence its uptake.

  • Enzyme Inhibition: The permeabilizing agent itself might be inhibiting the intracellular enzymes responsible for this compound biotransformation. At higher concentrations, agents like ethanol (B145695) can lead to enzyme inactivation or cell lysis.[1]

  • Cell Viability: Harsh permeabilization methods can lead to significant cell death, reducing the number of active biocatalysts.

  • Product Efflux: The transformed product might be toxic to the yeast cells or efficiently pumped out, leading to lower net accumulation.

Q2: How do I choose the best permeabilization method for my experiment?

A2: The ideal method depends on your specific yeast strain, the scale of your experiment, and the desired balance between permeability and cell viability.

  • Organic Solvents (e.g., Ethanol, Toluene, Acetone): These are effective for small-scale experiments and can be optimized for high permeability.[1][2][3] However, they can also lead to enzyme denaturation and cell lysis if not used carefully.[1]

  • Detergents (e.g., CTAB, Triton X-100, Sodium Lauroyl Sarcosinate): Detergents can be very effective at creating pores in the cell membrane.[4][5][6] Cationic detergents like CTAB have shown high efficacy.[4] However, they can also be harsh and may lead to the leakage of intracellular components.[4]

  • Physical Methods (e.g., Osmotic Shock, Electroporation): These methods can be gentler than chemical treatments but may require specialized equipment. Osmotic shock is a relatively simple technique that can be effective for some applications.

Q3: I am observing significant leakage of intracellular proteins after permeabilization. How can I minimize this?

A3: Protein leakage indicates excessive cell damage. To mitigate this:

  • Optimize Permeabilizing Agent Concentration: Reduce the concentration of the organic solvent or detergent. A concentration gradient should be tested to find the optimal point that maximizes permeability while minimizing protein leakage.

  • Reduce Treatment Time: Shorter exposure to the permeabilizing agent can reduce cell damage.[1]

  • Lower the Temperature: Performing the permeabilization step at a lower temperature (e.g., 4°C or on ice) can help to stabilize the cell membrane and reduce enzyme leakage.

  • Use a Milder Agent: Consider switching to a less harsh permeabilizing agent. For example, if using a strong ionic detergent, try a non-ionic detergent or an organic solvent at a lower concentration.

  • Cross-linking: In some cases, a mild cross-linking agent like glutaraldehyde (B144438) can be used after permeabilization to stabilize the enzymes within the cell.[4]

Q4: My yeast cells are clumping together after the permeabilization treatment. What can I do?

A4: Cell aggregation can be caused by changes in the cell surface properties. To address this:

  • Gentle Resuspension: After treatment, resuspend the cells gently by pipetting up and down or using a vortex at a low setting.

  • Inclusion of Anti-aggregation Agents: In some cases, adding a low concentration of a non-ionic surfactant like Tween 80 to the buffer can help to prevent cell clumping.

  • Washing Steps: Ensure that the cells are thoroughly washed with buffer after permeabilization to remove any residual permeabilizing agent that might be causing aggregation.

Q5: How can I verify that my permeabilization protocol is effective?

A5: Several methods can be used to assess the degree of permeabilization:

  • Enzyme Activity Assays: Use a colorimetric assay for a common intracellular enzyme (e.g., β-galactosidase) with a chromogenic substrate that cannot normally enter the cell. An increase in activity compared to non-permeabilized cells indicates successful permeabilization.[1][3][5]

  • Uptake of Dyes: Use a dye that is normally excluded by intact cells, such as propidium (B1200493) iodide or methylene (B1212753) blue. An increase in the number of stained cells indicates increased permeability.

  • Microscopy: Electron microscopy can be used to visualize the structural changes in the cell wall and membrane after permeabilization.

Data Presentation

Table 1: Comparison of Chemical Permeabilization Agents for Yeast

Permeabilizing AgentYeast SpeciesOptimal ConcentrationOptimal Temperature (°C)Optimal Treatment Time (min)Reported Efficiency/OutcomeReference
EthanolKluyveromyces marxianus50% (v/v)251590% lactose (B1674315) hydrolysis after 150 min[1][2][3]
TolueneKluyveromyces marxianus25% (v/v)2515Effective for β-galactosidase activity[1]
AcetoneKluyveromyces marxianus30% (v/v)2515Effective for β-galactosidase activity[1]
n-ButanolKluyveromyces marxianus15% (v/v)2515Effective for β-galactosidase activity[1]
iso-PropanolKluyveromyces marxianus35% (v/v)2515Effective for β-galactosidase activity[1]
Cetyltrimethylammonium bromide (CTAB)Saccharomyces cerevisiae0.1% - 2%Room Temperature303200-fold increase in catalase activity[4]
Triton X-100Saccharomyces cerevisiae0.3% - 1.0%Not specifiedNot specifiedAlleviates permeability barrier for substrates and products[4]
Sodium Lauroyl SarcosinateSaccharomyces cerevisiae0.2%Not specifiedNot specifiedRapid and accurate for in situ β-galactosidase assays[5]

Experimental Protocols

Protocol 1: Ethanol Permeabilization of Yeast Cells

This protocol is a general guideline and should be optimized for your specific yeast strain and application.

Materials:

  • Yeast culture in the desired growth phase

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (95% or absolute)

  • Sterile microcentrifuge tubes

  • Microcentrifuge

  • Incubator or water bath

Procedure:

  • Cell Harvesting: Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold sterile PBS. Centrifuge as in step 1 after each wash.

  • Resuspension: Resuspend the cell pellet in a known volume of ice-cold PBS to a desired cell density (e.g., 10^8 cells/mL).

  • Permeabilization: Add an equal volume of a pre-chilled ethanol solution to the cell suspension to achieve the desired final ethanol concentration (e.g., for a final concentration of 50%, add an equal volume of 100% ethanol). Mix gently by inverting the tube.

  • Incubation: Incubate the cell suspension at the desired temperature (e.g., 25°C) for the optimized treatment time (e.g., 15 minutes).[1][2][3]

  • Washing: After incubation, immediately centrifuge the cells at 3,000 x g for 5 minutes at 4°C.

  • Final Wash: Discard the supernatant and wash the permeabilized cells twice with ice-cold sterile PBS to remove residual ethanol.

  • Resuspension for Biotransformation: Resuspend the final cell pellet in the reaction buffer for your this compound biotransformation.

Protocol 2: Detergent Permeabilization using CTAB

This protocol is a general guideline and should be optimized. CTAB is a harsh detergent, so careful optimization is crucial.

Materials:

  • Yeast culture in the desired growth phase

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Cetyltrimethylammonium bromide (CTAB) stock solution (e.g., 1% w/v in sterile water)

  • Sterile microcentrifuge tubes

  • Microcentrifuge

  • Shaking incubator

Procedure:

  • Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 1.

  • Resuspension: Resuspend the cell pellet in ice-cold PBS to the desired cell density.

  • Permeabilization: Add the CTAB stock solution to the cell suspension to achieve the desired final concentration (e.g., 0.1%). Mix gently.

  • Incubation: Incubate the suspension at room temperature for 30 minutes with gentle shaking.[4]

  • Washing: Centrifuge the cells at 3,000 x g for 5 minutes at 4°C.

  • Final Wash: Carefully wash the cell pellet three times with ice-cold sterile PBS to completely remove the detergent.

  • Resuspension for Biotransformation: Resuspend the final cell pellet in the reaction buffer for your this compound biotransformation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_perm Permeabilization cluster_bio Biotransformation YeastCulture Yeast Culture Growth Harvesting Cell Harvesting & Washing YeastCulture->Harvesting Permeabilization Permeabilization (e.g., Ethanol, CTAB) Harvesting->Permeabilization Washing_Post_Perm Post-Permeabilization Washing Permeabilization->Washing_Post_Perm Biotransformation Incubation with this compound Washing_Post_Perm->Biotransformation Analysis Analysis of Product Formation Biotransformation->Analysis

Caption: Experimental workflow for this compound biotransformation.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cell Wall Stress (e.g., Organic Solvents) Sensors Wsc1, Mid2 Stress->Sensors activates Rho1_inactive Rho1-GDP Sensors->Rho1_inactive activates GEF Rho1_active Rho1-GTP Rho1_inactive->Rho1_active Pkc1 Pkc1 Rho1_active->Pkc1 activates Bck1 Bck1 Pkc1->Bck1 activates Mkk1_2 Mkk1/2 Bck1->Mkk1_2 activates Slt2 Slt2 (MAPK) Mkk1_2->Slt2 phosphorylates Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 phosphorylates CellWall_Genes Cell Wall Gene Expression Rlm1->CellWall_Genes activates

References

Technical Support Center: Aldosecologanin Analysis via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Aldosecologanin using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the UPLC-MS/MS analysis of Aldothis compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for Aldothis compound shows significant peak tailing or fronting. What are the possible causes and solutions?

  • Answer: Poor peak shape can arise from several factors related to the mobile phase, column, or sample preparation.

    • Inappropriate Mobile Phase pH: The ionization state of Aldothis compound can be affected by the mobile phase pH, leading to peak distortion. Solution: Adjust the mobile phase pH using volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure a consistent ionization state for the analyte.[1]

    • Co-elution with Interfering Compounds: Matrix components that co-elute with Aldothis compound can interfere with the peak shape. Solution: Optimize the chromatographic gradient to enhance separation from matrix components. If co-elution persists, consider using a different stationary phase for your UPLC column.[1]

    • Column Overload: Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the column can cause peak tailing. Solution: Flush the column according to the manufacturer's instructions or replace the column if it's old or has been used extensively.[2]

Issue 2: Low Sensitivity or No Signal

  • Question: I am observing a very low signal or no signal at all for Aldothis compound. What should I check?

  • Answer: Low sensitivity can be a result of issues with sample preparation, instrument parameters, or the analyte itself.

    • Suboptimal Ionization Source Parameters: The efficiency of ionization directly impacts signal intensity. Solution: Optimize the ionization source parameters, including capillary voltage, source temperature, and gas flows, by infusing a standard solution of Aldothis compound directly into the mass spectrometer.[1]

    • Incorrect MRM Transitions: The selected precursor and product ions may not be optimal for Aldothis compound. Solution: Verify the precursor and product ion m/z values. Infuse a standard solution to confirm the transitions and optimize the collision energy for maximum signal.[1]

    • Analyte Degradation: Aldothis compound may degrade during sample preparation or storage. Solution: Ensure proper sample handling and storage conditions. Use fresh samples and standards whenever possible. Information about potential degradation should be gathered during method development.[3]

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of Aldothis compound, leading to a lower signal. This is a common issue in LC-MS analysis of complex samples like plant extracts.[4] Solution: Employ more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds.[1]

Issue 3: High Background Noise or Interferences

  • Question: My baseline is very noisy, and I see many interfering peaks. How can I improve my signal-to-noise ratio?

  • Answer: High background noise can originate from the sample, solvent, or the UPLC-MS/MS system itself.

    • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to background noise. Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily and filter them.[5]

    • Insufficient Sample Cleanup: Complex matrices, such as those from plant materials, can introduce a multitude of interfering compounds.[6] Solution: Implement a thorough sample cleanup procedure. Techniques like solid-phase extraction (SPE) are highly effective in removing interferences.[1]

    • System Contamination: The UPLC system or mass spectrometer may be contaminated. Solution: Flush the entire system with an appropriate cleaning solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended UPLC-MS/MS parameters for Aldothis compound analysis?

A1: The following tables summarize typical starting parameters for the analysis of Aldothis compound. These parameters should be optimized for your specific instrument and application.[7]

Table 1: UPLC Parameters

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-12 min: 5% B

Table 2: Mass Spectrometer Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Proposed MRM Transitions for Aldothis compound

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Note
Aldothis compound 759.3597.2Quantifier
Aldothis compound 759.3To be determinedQualifier

Note: The molecular formula for Aldothis compound is C34H46O19, with a molecular weight of 758.73 g/mol .[7] The precursor ion in positive mode is the protonated molecule [M+H]⁺.

Q2: How should I prepare samples for Aldothis compound analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results.[8] The choice of method depends on the sample matrix.

Plant Material Extraction:

  • Weigh 1 gram of dried, powdered plant material.

  • Add 10 mL of 80% methanol (B129727) in water.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.[8]

Biological Matrix (e.g., Plasma) Extraction - Protein Precipitation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

Q3: What is the matrix effect and how can I minimize it?

A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. It can lead to ion suppression or enhancement, compromising the accuracy of quantification.[4] To minimize matrix effects:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1]

  • Chromatographic Separation: Optimize the UPLC method to separate Aldothis compound from matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it will be affected by the matrix in the same way as the analyte.

Table 4: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueEffectiveness in Phospholipid RemovalAnalyte RecoveryRelative Matrix Effect
Protein Precipitation (PPT) LowHigh> 50%
Liquid-Liquid Extraction (LLE) MediumMedium-High< 30%
Solid-Phase Extraction (SPE) HighHigh< 15%
Hybrid PPT-Phospholipid Removal Very HighHigh< 10%
Note: These values are illustrative and can vary depending on the specific matrix and conditions.[1]

Experimental Protocols & Workflows

A detailed methodology for the LC-MS analysis of Aldothis compound is presented below. This protocol is based on established methods for the analysis of structurally related secoiridoid glycosides.[8]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plant Material or Biological Matrix extraction Extraction (e.g., Methanol/Water) sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution uplc UPLC Separation (C18 Column) reconstitution->uplc msms MS/MS Detection (MRM Mode) uplc->msms integration Peak Integration msms->integration quantification Quantification using Calibration Curve integration->quantification troubleshooting_workflow cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Background start Problem Encountered check_ph Check Mobile Phase pH start->check_ph Peak Shape Issues optimize_gradient Optimize Gradient start->optimize_gradient Peak Shape Issues check_column Check Column Condition start->check_column Peak Shape Issues optimize_source Optimize Ion Source start->optimize_source Sensitivity Issues verify_mrm Verify MRM Transitions start->verify_mrm Sensitivity Issues check_sample_prep Improve Sample Cleanup start->check_sample_prep Sensitivity Issues check_solvents Use High-Purity Solvents start->check_solvents Noise Issues system_flush Flush System start->system_flush Noise Issues

References

Preventing enzymatic degradation of Secologanin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the enzymatic degradation of secologanin (B1681713) during extraction.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound yields low or inconsistent?

Low or inconsistent yields of this compound are frequently due to its degradation by endogenous plant enzymes, particularly β-glucosidase, which are released when plant cells are ruptured during homogenization.[1] This enzyme hydrolyzes the glycosidic bond of this compound, converting it into its aglycone and glucose, thus reducing the yield of the target compound.

Q2: What are the primary signs of enzymatic degradation during my extraction?

The most obvious sign is a lower-than-expected yield of this compound. Other indicators can include a browning of the plant material or extract, which may suggest the activity of polyphenol oxidase (PPO) and peroxidase (POD) enzymes that are often released along with β-glucosidase.[2] The presence of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) may also point to the formation of degradation products.

Q3: Which solvents are best for this compound extraction to minimize degradation?

Organic solvents like methanol (B129727) and ethanol (B145695) are highly effective for this compound extraction and help to suppress the activity of aqueous-dependent enzymes like β-glucosidase. In contrast, using water as a primary extraction solvent often results in the lowest yields due to high enzymatic activity. Hot water extraction can be a viable alternative as the high temperature helps to denature and inactivate these degradative enzymes.

Q4: Can I use chemical inhibitors to prevent enzymatic degradation?

Yes, chemical inhibitors can be added to the extraction solvent to reduce enzymatic activity. Common choices include ascorbic acid and citric acid.[2] However, for complete and rapid deactivation, thermal methods like blanching or using boiling solvents are often more effective.[2]

Q5: How should I prepare and store my plant material before extraction to protect this compound?

If immediate extraction is not possible, the plant material should be flash-frozen in liquid nitrogen right after harvesting and stored at -80°C.[2] This process minimizes enzymatic activity during storage. Avoid slow freezing, which can form ice crystals that damage cell structures, potentially leading to increased enzymatic degradation upon thawing.[2]

Troubleshooting Guide: Preventing this compound Loss

This section addresses specific issues you may encounter and provides recommended actions.

Issue 1: Significant this compound Loss Despite Using an Organic Solvent

Even when using organic solvents, residual water content in the plant material can create micro-environments where enzymes remain active. The time between grinding the fresh/frozen material and adding the solvent is a critical window for degradation.

  • Recommended Action: Minimize the time between sample homogenization and solvent immersion. For fresh material, consider a blanching step prior to extraction. For frozen material, ensure it remains frozen during grinding and is immediately submerged in a cold or boiling solvent.

Issue 2: Extract Browning and Appearance of Degradation Products

Browning indicates oxidative enzyme activity, which can accompany this compound degradation.

  • Recommended Actions:

    • Thermal Inactivation: Employ methods that rapidly denature enzymes, such as boiling ethanol extraction or hot water blanching before extraction.[2] Heat is effective at inactivating β-glucosidase, PPO, and POD.[2][3]

    • Inert Atmosphere: If feasible, perform the extraction process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

    • Add Antioxidants: Incorporate antioxidants like ascorbic acid into the extraction solvent to mitigate oxidative degradation.[2]

Comparative Data on Extraction Methods

The choice of extraction method significantly impacts the final yield of this compound. The following table summarizes a comparison of different techniques evaluated for extracting this compound from Symphoricarpos albus.

Extraction MethodSolventThis compound Yield (mg/g fresh weight)Key Observation
UltrasonicationMethanol3.35 ± 0.24Highest yield; organic solvent suppresses enzymatic activity.[4]
UltrasonicationEthanolHigh (Specific value not provided)High efficiency, comparable to methanol.
UltrasonicationWaterLowest YieldSignificant degradation due to β-glucosidase activity.
Hot Water ExtractionWaterHigh (Specific value not provided)High temperatures denature degradative enzymes.
Microwave-AssistedWaterHigh (Specific value not provided)High temperatures denature degradative enzymes.

Experimental Protocols

Protocol 1: Ultrasonication with Methanol (High-Yield Method)

This protocol is based on a highly efficient method for this compound extraction that minimizes enzymatic degradation.

  • Sample Preparation: Homogenize fresh or flash-frozen plant material to a fine powder.

  • Extraction: Weigh 1 gram of the powdered material and place it into a suitable vessel. Add 10 mL of pure methanol.

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at room temperature (20-25°C).

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator with the water bath temperature set below 40°C to prevent thermal degradation of this compound.

  • Storage: Store the final concentrated extract at -20°C or below in a dark, sealed container to ensure long-term stability.

Protocol 2: Hot Water Extraction (Enzyme Inactivation Method)

This protocol uses heat to denature enzymes, making it a good alternative to organic solvents.

  • Sample Preparation: Homogenize fresh plant material.

  • Extraction: Add the homogenized material to deionized water (e.g., 1:10 solid-to-liquid ratio) and heat to 90-100°C for 20-30 minutes with continuous stirring.

  • Cooling: Rapidly cool the mixture in an ice bath to prevent any potential heat-related degradation of the target compound.

  • Filtration & Concentration: Follow steps 4 and 5 from Protocol 1.

Visual Guides

.dot

G This compound This compound Products This compound Aglycone + Glucose (Degradation Products) This compound->Products Hydrolysis Enzyme β-glucosidase (Released upon cell lysis) Enzyme->this compound cleaves G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Enzyme Inactivation & Extraction cluster_2 Step 3: Downstream Processing Harvest Harvest Fresh Plant Material Freeze Flash-Freeze (Liquid N2) Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Inactivate IMMEDIATELY add Boiling Solvent (e.g., 80% Ethanol) or Perform Cold Extraction (e.g., Methanol @ -20°C) Grind->Inactivate Critical Step Extract Macerate / Sonicate Inactivate->Extract Filter Filter Extract Extract->Filter Concentrate Concentrate Under Vacuum (Rotary Evaporator, <40°C) Filter->Concentrate Analyze Store (-20°C) or Analyze (HPLC) Concentrate->Analyze

References

Technical Support Center: Stability of Secologanin in Experimental Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of secologanin (B1681713) in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many natural products, is influenced by several factors.[1][2] The most critical are:

  • pH: this compound contains functional groups susceptible to acid- or base-catalyzed hydrolysis. Iridoid glycosides, a class of compounds to which this compound belongs, have shown varied stability across different pH levels, with some degrading in strongly acidic or alkaline conditions.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1] For long-term storage, this compound as a solid is recommended to be kept at -20°C.

  • Solvent Composition: The type of solvent (e.g., protic vs. aprotic, aqueous vs. organic) can influence degradation pathways such as hydrolysis or solvolysis. While slightly soluble in water, aqueous solutions of this compound are not recommended for storage for more than one day, suggesting potential instability.

  • Light Exposure: Photodegradation can be a concern for complex organic molecules.[1] It is advisable to protect this compound solutions from light.

  • Presence of Oxidizing or Reducing Agents: The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid (forming secoxyloganin) or reduction to an alcohol (forming secologanol).[4][5]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, high-purity organic solvents such as methanol (B129727), ethanol, or dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare stock solutions.[6] For aqueous experiments, it is best to prepare fresh solutions. If an aqueous buffer is required, it is advisable to first dissolve the this compound in a minimal amount of an appropriate organic solvent (like DMSO) before diluting with the aqueous buffer. Given the potential for hydrolysis, neutral or slightly acidic buffers (pH 5-7) may offer better stability than alkaline conditions.[3][7]

Q3: How can I detect this compound degradation in my samples?

A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10] Signs of degradation include:

  • A decrease in the peak area of the main this compound peak over time.

  • The appearance of new peaks in the chromatogram, which correspond to degradation products.

  • Changes in the physical appearance of the solution, such as color change or precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent biological activity in assays. Degradation of this compound in the assay medium.Perform a time-course stability study of this compound in the specific assay buffer and under the assay conditions (temperature, light exposure). Analyze samples by HPLC at different time points to quantify the remaining this compound. Consider preparing fresh solutions immediately before use.
Appearance of unknown peaks in HPLC analysis of a this compound sample. Degradation has occurred during sample preparation, storage, or the analytical run itself.Review the entire workflow. Ensure solvents are of high purity and freshly prepared. Protect samples from light and elevated temperatures. Use a validated stability-indicating HPLC method. To identify the nature of the degradation, consider performing forced degradation studies (see Experimental Protocols).
Cloudiness or precipitation in a this compound stock solution. The solubility limit has been exceeded, or the compound is precipitating out due to temperature changes or solvent evaporation.Gently warm the solution to room temperature and vortex or sonicate briefly to attempt redissolution. If precipitation persists, the concentration may be too high for the chosen solvent. Prepare a new, more dilute stock solution.
Loss of this compound potency after freeze-thaw cycles. Repeated freezing and thawing may contribute to degradation, especially in aqueous solutions.Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Quantitative Data Summary

While specific degradation kinetics for this compound in various solvents are not extensively published, the following table provides a hypothetical summary based on the known stability of similar iridoid glycosides.[3] This data should be used as a guideline for designing your own stability studies.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents after 24 hours.

Solvent SystemTemperatureLight ConditionpHEstimated % RecoveryPotential Degradation Products
Methanol25°CAmbientN/A>95%Minimal
DMSO25°CAmbientN/A>98%Minimal
Acetonitrile (B52724):Water (1:1)25°CAmbient~7.090-95%Hydrolysis products
Phosphate Buffer37°CDark5.090-95%Hydrolysis products
Phosphate Buffer37°CDark7.485-90%Hydrolysis products
Phosphate Buffer37°CDark9.0<80%Hydrolysis products, epimers

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Selected Solvent

This protocol outlines a method to determine the stability of this compound in a specific solvent system over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., methanol, DMSO, or a specific buffer) to a final concentration of 1 mg/mL.

  • Sample Incubation:

    • Aliquot the stock solution into several amber vials to protect from light.

    • Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from storage.

    • Immediately dilute an aliquot of the sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV method. A typical method for iridoid glycosides is provided below.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Column Temperature: 25°C.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and establish the specificity of the analytical method.[1][11][12][13]

  • Acid Hydrolysis: Mix equal volumes of a 1 mg/mL this compound stock solution (in methanol or water) and 0.1 M HCl. Incubate at 60°C for 2-8 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at room temperature for 1-4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Incubate at room temperature for 2-8 hours, protected from light.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for 24-48 hours. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photodegradation: Expose a this compound solution (1 mg/mL in a quartz cuvette) to UV light (e.g., 254 nm) for 24-48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC as described in Protocol 1. Compare the chromatograms to identify degradation products.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_stress 2. Incubation/Stressing cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation prep Prepare 1 mg/mL this compound Stock Solution in Test Solvent stress_conditions Incubate under specific conditions: - Temperature (4°C, 25°C, 40°C) - pH (Acid, Base) - Oxidant (H2O2) - Light (UV) prep->stress_conditions sampling Collect Aliquots at Time = 0, 2, 4, 8, 24h stress_conditions->sampling analysis Dilute and Analyze by Stability-Indicating HPLC-UV sampling->analysis data Calculate % Recovery Identify Degradation Products Determine Degradation Rate analysis->data degradation_pathway This compound This compound (Aldehyde) hydrolysis Hydrolysis Products (e.g., Aglycone) This compound->hydrolysis  Acid/Base  (H₂O) oxidation Secoxyloganin (Carboxylic Acid) This compound->oxidation  Oxidizing  Agent reduction Secologanol (Alcohol) This compound->reduction  Reducing  Agent

References

Technical Support Center: Enhancing Secologanin Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic engineering of yeast for the production of secologanin (B1681713) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis in an engineered yeast system?

A1: The primary precursors for the biosynthesis of this compound are geranyl pyrophosphate (GPP) and tryptamine (B22526). GPP is the terpenoid moiety precursor, synthesized from the mevalonate (B85504) (MVA) pathway in yeast.[1][2] Tryptamine provides the indole (B1671886) moiety and is derived from tryptophan. For enhanced production, direct feeding of precursors like geraniol (B1671447) (a GPP precursor) and tryptamine into the culture medium is a common strategy.[3][4][5]

Q2: Which enzymes are critical for the this compound biosynthesis pathway and often represent bottlenecks?

A2: The this compound pathway involves several key enzymes, with certain steps being well-documented bottlenecks. Geraniol-8-hydroxylase (G8H) and this compound synthase (SLS), both cytochrome P450 enzymes, are frequently identified as rate-limiting steps in engineered yeast.[6][7] Insufficient activity of these enzymes can lead to the accumulation of upstream intermediates and low final product titers.[6] Therefore, optimizing the expression and activity of G8H and SLS is a primary target for enhancing this compound derivative production.

Q3: What are the common reasons for low yields of this compound derivatives in engineered yeast?

A3: Low yields can stem from several factors:

  • Precursor Limitation: Insufficient supply of GPP from the native yeast metabolism.[1][2]

  • Enzyme Bottlenecks: Low expression or activity of key pathway enzymes, particularly the cytochrome P450s like G8H and SLS.[6]

  • Suboptimal Fermentation Conditions: Non-ideal pH, temperature, or aeration can negatively impact yeast growth and enzyme function.

  • Product/Intermediate Toxicity: Accumulation of geraniol or other pathway intermediates can be toxic to yeast cells, inhibiting growth and productivity.[1]

  • Sub-optimal Gene Expression: The use of inappropriate promoters or incorrect gene copy numbers can lead to an imbalanced metabolic pathway.[3]

Q4: How can I quantify the production of this compound and its derivatives in my yeast culture?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the standard methods for quantifying this compound and its derivatives like strictosidine (B192452).[3][8] These techniques allow for the separation and quantification of specific compounds from a complex mixture of the culture broth. Sample preparation typically involves solvent extraction from the culture supernatant.[1][3]

Troubleshooting Guides

Problem 1: Low or No Production of the Target this compound Derivative
Question Possible Cause Troubleshooting Steps
Why am I not seeing any product, or are the titers extremely low? Inefficient precursor supply. 1. Precursor Feeding: Supplement the culture medium with geraniol and tryptamine to bypass potential limitations in the endogenous precursor pathways.[3][5]2. Upregulate MVA Pathway: Overexpress key genes in the yeast mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase the intracellular pool of GPP.[2]
Key enzyme(s) are inactive or poorly expressed. 1. Verify Gene Expression: Use RT-qPCR to confirm the transcription of your heterologous genes.2. Confirm Protein Expression: Perform a Western blot to verify the translation and stability of the pathway enzymes.[9][10]3. Codon Optimization: Ensure that the genes encoding the plant-derived enzymes have been codon-optimized for expression in Saccharomyces cerevisiae.
Suboptimal fermentation conditions. 1. Optimize Temperature and pH: Systematically vary the fermentation temperature (typically between 28-30°C) and the pH of the medium to find the optimal conditions for your engineered strain.2. Improve Aeration: Ensure adequate oxygen supply, as cytochrome P450 enzymes require oxygen for their catalytic activity.
Product toxicity. 1. In-situ Product Removal: Add a solvent overlay (e.g., dodecane) to the culture to extract the product as it is being produced, thereby reducing its concentration in the aqueous phase and mitigating toxicity.[2]2. Compartmentalization: Engineer the pathway to occur within a specific organelle, like the peroxisome, to sequester toxic intermediates or products.[11]
Problem 2: Accumulation of a Specific Pathway Intermediate
Question Possible Cause Troubleshooting Steps
LC-MS analysis shows a high peak for an intermediate (e.g., geraniol, loganin) but very little of my final product. What should I do? A downstream enzyme is a bottleneck. 1. Identify the Bottleneck: The accumulating intermediate is the substrate for the rate-limiting enzyme. For example, accumulation of loganin (B1675030) points to a bottleneck at the this compound synthase (SLS) step.[6]2. Increase Enzyme Expression: Overexpress the gene encoding the bottleneck enzyme. This can be achieved by using a stronger promoter or increasing the gene copy number (e.g., using a high-copy plasmid).[3]3. Co-express Accessory Proteins: For cytochrome P450 enzymes like G8H and SLS, ensure sufficient co-expression of a compatible cytochrome P450 reductase (CPR).[6]
Feedback inhibition. 1. Enzyme Engineering: Use protein engineering techniques to create enzyme variants that are less sensitive to feedback inhibition by downstream products.

Quantitative Data Summary

The following tables summarize quantitative data from various metabolic engineering strategies to enhance the production of this compound precursors and derivatives.

Table 1: Enhancement of Geraniol Production in S. cerevisiae

Engineering Strategy Host Strain Titer (mg/L) Fold Increase Reference
Introduction of GES and MVA pathway optimizationS. cerevisiae36.04-[2]
Co-expression of ERG20ww and t3CrGESS. cerevisiae523.96-[1]
Fed-batch fermentation of optimized strainS. cerevisiae1680-[1]

Table 2: Production of Strictosidine in Engineered S. cerevisiae

Engineering Strategy Precursors Fed Titer (mg/L) Reference
De novo production from glucoseNone~0.5[7]
Fed-batch with geraniol and tryptamineGeraniol (308.5 mg/L), Tryptamine (320.4 mg/L)43.2 ± 2.3[3]
Optimized P450 expression, fed-batchNepetalactol (336.5 mg/L), Tryptamine (320.4 mg/L)55.8 ± 0.1[3]
Biotransformation of precursorsTryptamine and this compoundup to 2000[4]

Experimental Protocols

Protocol 1: Precursor Feeding for this compound Derivative Production in Yeast

Objective: To supply exogenous precursors (geraniol and tryptamine) to an engineered yeast strain to enhance the production of this compound derivatives.

Materials:

  • Engineered S. cerevisiae strain harboring the this compound biosynthesis pathway.

  • Synthetic Complete (SC) drop-out medium appropriate for plasmid selection.

  • YPD medium.

  • Geraniol stock solution (e.g., 1 M in ethanol).

  • Tryptamine stock solution (e.g., 1 M in ethanol).

  • Sterile baffled flasks.

  • Shaking incubator.

Methodology:

  • Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of the appropriate SC drop-out medium. Grow overnight at 30°C with shaking at 220 rpm.[1]

  • Main Culture Inoculation: Inoculate 50 mL of YPD medium in a 250 mL baffled flask with the overnight pre-culture to a starting OD₆₀₀ of 0.1.

  • Cell Growth: Grow the culture at 30°C with shaking at 220 rpm until it reaches the mid-logarithmic growth phase (OD₆₀₀ of ~1.0-2.0).

  • Precursor Addition: Add geraniol and tryptamine from the stock solutions to the culture to a final concentration of, for example, 1 mM each.[5]

  • Induction (if applicable): If using an inducible promoter system, add the appropriate inducer at this stage.

  • Fermentation: Continue the fermentation at 28-30°C for 48-72 hours.

  • Sampling and Analysis: At desired time points, collect culture samples for OD₆₀₀ measurement and product quantification by HPLC-UV or LC-MS.

Protocol 2: Quantification of this compound Derivatives by HPLC-UV

Objective: To quantify the concentration of this compound derivatives (e.g., strictosidine) in the yeast culture supernatant.

Materials:

  • Yeast culture supernatant.

  • Acetone (B3395972).

  • MilliQ water.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 1.7 µm, 100 Å, 2.1 × 100 mm).[3]

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • Authentic standard of the target compound (e.g., strictosidine).

Methodology:

  • Sample Preparation:

    • Take 200 µL of the whole yeast culture.

    • Add 200 µL of acetone and vortex for 30 seconds.[3]

    • Centrifuge at maximum speed for 10 minutes to pellet cell debris.[3]

    • Transfer the supernatant to a clean tube and add an equal volume of MilliQ water.[3]

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation: Prepare a series of standard solutions of the authentic compound in the mobile phase A/B mixture at known concentrations to generate a standard curve.

  • HPLC Analysis:

    • Column: Reversed-phase C18.

    • Mobile Phase: A gradient of mobile phase A and B. For example, a linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm for indole alkaloids.

  • Data Analysis:

    • Identify the peak corresponding to your target compound by comparing the retention time with the authentic standard.

    • Integrate the peak area of the target compound in your samples.

    • Calculate the concentration of the compound in your samples using the standard curve.

Visualizations

Secologanin_Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial GOR Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganetic_acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7DLH Loganin Loganin Loganic_acid->Loganin LAMT This compound This compound Loganin->this compound SLS Strictosidine Strictosidine This compound->Strictosidine STR Tryptamine Tryptamine Tryptamine->Strictosidine STR GES GES G8H G8H (P450) GOR GOR ISY ISY IO IO (P450) _7DLGT 7DLGT _7DLH 7DLH (P450) LAMT LAMT SLS SLS (P450) STR STR Troubleshooting_Workflow Start Start: Low/No Product Check_Precursors Analyze Precursors Start->Check_Precursors Check_Intermediates Analyze Intermediates Check_Precursors->Check_Intermediates Sufficient Feed_Precursors Feed Geraniol/Tryptamine Check_Precursors->Feed_Precursors Low Check_Expression Verify Gene/Protein Expression Check_Intermediates->Check_Expression No Intermediates Identify_Bottleneck Identify Bottleneck Enzyme Check_Intermediates->Identify_Bottleneck Intermediate Accumulation Optimize_Codons Codon Optimize Genes Check_Expression->Optimize_Codons Low Expression Check_Protein_Stability Check Protein Stability Check_Expression->Check_Protein_Stability Good Expression Upregulate_MVA Upregulate MVA Pathway Feed_Precursors->Upregulate_MVA Upregulate_MVA->Check_Intermediates Overexpress_Enzyme Overexpress Bottleneck Enzyme Identify_Bottleneck->Overexpress_Enzyme Optimize_Fermentation Optimize Fermentation Conditions Overexpress_Enzyme->Optimize_Fermentation Optimize_Codons->Check_Expression Check_Protein_Stability->Optimize_Fermentation End Production Improved Optimize_Fermentation->End

References

Technical Support Center: Managing Secoxyloganin as a Byproduct in Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering secoxyloganin (B110862) as a byproduct in their synthesis reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving secoxyloganin.

Issue 1: High Levels of Secoxyloganin Byproduct Detected in Pictet-Spengler Reaction

Question: My Pictet-Spengler reaction between tryptamine (B22526) and a secologanin (B1681713) derivative is yielding a significant amount of unreacted secoxyloganin or related byproducts. How can I improve the yield of my desired indole (B1671886) alkaloid?

Answer:

High levels of secoxyloganin-related byproducts in a Pictet-Spengler reaction often point to suboptimal reaction conditions that hinder the desired cyclization. Here are several factors to investigate and optimize:

  • pH Control: The pH of the reaction medium is critical. While acidic conditions are necessary to promote the formation of the initial iminium ion, excessively low pH can lead to the degradation of secoxyloganin. It is advisable to screen a range of pH values, starting with mildly acidic conditions. The use of buffers can also help maintain a stable pH throughout the reaction.

  • Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts.[1] Lower temperatures often favor the thermodynamically more stable product and can reduce the rate of side reactions.[1] It is recommended to start the reaction at a low temperature (e.g., 0 °C) and gradually warm it to room temperature or slightly above, while monitoring the reaction progress by TLC or LC-MS.

  • Solvent Choice: The polarity and protic nature of the solvent can affect the stability of intermediates and the overall reaction rate. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in the reaction, while aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) may offer better control. A systematic screening of solvents is recommended.

  • Catalyst Selection: While the Pictet-Spengler reaction can be acid-catalyzed, the choice of acid can impact the outcome. Trifluoroacetic acid (TFA) is commonly used but can sometimes lead to epimerization or degradation.[1] Milder Lewis acids or Brønsted acids should be considered and screened for optimal performance.[1]

Issue 2: Difficulty in Separating the Desired Product from Secoxyloganin

Question: I am struggling to purify my target compound from the secoxyloganin byproduct due to their similar polarities. What purification strategies can I employ?

Answer:

The structural similarity between secoxyloganin and many target indole alkaloids can make chromatographic separation challenging. Here are some strategies to improve separation:

  • Chromatography Technique:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the most effective method. A C18 column is a good starting point. Gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape, is typically required.

    • Flash Chromatography: For larger scale purification, flash chromatography on silica (B1680970) gel can be attempted. However, the acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. Using a modified stationary phase, such as diol-bonded silica, or neutralizing the silica gel with a base (e.g., triethylamine) in the mobile phase may be beneficial.

  • Solvent System Optimization: A thorough optimization of the mobile phase is crucial. For reverse-phase HPLC, adjusting the gradient slope, the organic modifier (acetonitrile vs. methanol), and the type and concentration of the acidic additive can significantly impact resolution. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) should be carefully optimized.

  • Derivatization: If chromatographic separation remains challenging, consider a temporary derivatization of the crude mixture. By selectively reacting a functional group present on either the desired product or the secoxyloganin byproduct, you can alter its polarity, making separation easier. The protecting group can then be removed after purification.

Issue 3: Suspected Degradation of Secoxyloganin Leading to Complex Byproduct Profile

Question: My reaction mixture shows multiple unidentifiable spots on the TLC plate, which I suspect are degradation products of secoxyloganin. How can I confirm this and prevent it?

Answer:

Secoxyloganin, being a secoiridoid glycoside, is susceptible to degradation, particularly under harsh pH and temperature conditions.

  • Forced Degradation Study: To confirm if the unknown spots are degradation products, you can perform a forced degradation study on a pure sample of secoxyloganin under conditions that mimic your reaction (e.g., acidic, basic, oxidative, and thermal stress).[2] Analysis of the stressed samples by LC-MS will help identify the degradation products and their fragmentation patterns, which can then be compared to the byproducts in your reaction mixture.

  • Reaction Condition Modification: If degradation is confirmed, revisiting the reaction conditions is necessary.

    • pH: Avoid strongly acidic or basic conditions. Use of buffered systems can prevent drastic pH shifts.

    • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • Atmosphere: If oxidative degradation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the typical structure of secoxyloganin and why is it a common byproduct?

A1: Secoxyloganin is a secoiridoid glycoside. Its structure features a reactive aldehyde group and a vinyl group, making it a key precursor in the biosynthesis of many monoterpenoid indole alkaloids.[3] In synthetic chemistry, particularly in biomimetic approaches, if the reaction conditions for the subsequent cyclization (like the Pictet-Spengler reaction) are not optimal, the unreacted secoxyloganin will remain as a significant byproduct.

Q2: At what pH is secoxyloganin most stable?

A2: Generally, glycosides like secoxyloganin are most stable in a slightly acidic to neutral pH range (around pH 4-6). They are susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[4] The rate of degradation increases with temperature.[5]

Q3: What analytical techniques are best for quantifying secoxyloganin in a reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for quantifying secoxyloganin.[6] A C18 reverse-phase column is typically used with a gradient elution of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.[6] Quantitative ¹H-NMR (qNMR) can also be a powerful technique for quantification without the need for a reference standard of the product, by using an internal standard.

Q4: Can I intentionally degrade secoxyloganin to remove it from my reaction mixture?

A4: Yes, this is a potential purification strategy. If your desired product is stable under conditions where secoxyloganin degrades, you could subject the crude reaction mixture to, for example, mild basic or acidic conditions to hydrolyze the secoxyloganin. The resulting degradation products may have significantly different polarities, making them easier to separate. However, the stability of your target compound under these conditions must be thoroughly evaluated first.

Data Presentation

Table 1: Influence of Reaction Conditions on Pictet-Spengler Reaction Yield and Byproduct Formation (Representative Data)

EntryAcid Catalyst (eq.)SolventTemperature (°C)Time (h)Desired Product Yield (%)Secoxyloganin Byproduct (%)
1TFA (1.1)DCM25124540
2TFA (1.1)DCM0 to 25246025
3Acetic Acid (2.0)MeOH25245530
4Acetic Acid (2.0)MeOH40125035
5Sc(OTf)₃ (0.1)ACN25187515
6Sc(OTf)₃ (0.1)ACN0367020

Note: This table presents representative data to illustrate trends in reaction optimization. Actual results will vary depending on the specific substrates and reaction scale.

Table 2: Secoxyloganin Degradation Under Forced Conditions (Illustrative Data)

ConditionTemperature (°C)Time (h)Secoxyloganin Remaining (%)
0.1 M HCl602445
0.1 M NaOH60615
3% H₂O₂252485
Thermal802490
Photolytic (UV)252495

Note: This table provides illustrative data on the stability of secoxyloganin under various stress conditions.

Experimental Protocols

Protocol 1: General Procedure for Optimizing the Pictet-Spengler Reaction to Minimize Secoxyloganin Byproduct

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tryptamine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, ACN, THF).

  • Addition of Secoxyloganin: To the stirred solution, add a solution of secoxyloganin (1.0-1.2 eq) in the same solvent.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an ice bath.

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, Acetic Acid, or a Lewis acid) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at the chosen temperature, monitoring its progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by HPLC or ¹H-NMR to determine the ratio of the desired product to the secoxyloganin byproduct.

Protocol 2: HPLC Method for Separation and Quantification of Secoxyloganin and a Target Indole Alkaloid

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 280 nm, or MS detection.

  • Injection Volume: 10 µL.

  • Quantification: Use external calibration curves of pure standards for both secoxyloganin and the desired product.

Protocol 3: Forced Degradation Study of Secoxyloganin

  • Stock Solution Preparation: Prepare a stock solution of secoxyloganin in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a set temperature (e.g., 60 °C).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a set temperature (e.g., 60 °C).

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.

  • Thermal Degradation: Keep an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm).

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each stress condition, neutralize if necessary, and analyze by the developed HPLC method to determine the percentage of remaining secoxyloganin.

Mandatory Visualization

pictet_spengler_pathway tryptamine Tryptamine iminium Iminium Ion Intermediate tryptamine->iminium + Aldehyde secoxyloganin Secoxyloganin (Byproduct Precursor) secoxyloganin->iminium [Reaction Start] product Desired Indole Alkaloid Product iminium->product Cyclization (Optimal Conditions) byproduct Unreacted Secoxyloganin iminium->byproduct Incomplete Reaction (Suboptimal Conditions)

Caption: Pictet-Spengler reaction pathway.

troubleshooting_workflow start High Secoxyloganin Byproduct check_ph Analyze & Adjust pH start->check_ph check_temp Optimize Temperature check_ph->check_temp check_solvent Screen Solvents check_temp->check_solvent check_catalyst Vary Catalyst check_solvent->check_catalyst re_evaluate Re-evaluate Byproduct Level check_catalyst->re_evaluate success Yield Improved re_evaluate->success Low failure Still High Byproduct re_evaluate->failure High purification Proceed to Advanced Purification failure->purification

Caption: Troubleshooting workflow for high byproduct levels.

purification_logic start Crude Reaction Mixture Desired Product Secoxyloganin hplc_check Analytical HPLC Assess Separation start->hplc_check good_sep Good Separation? hplc_check:f1->good_sep prep_hplc Preparative HPLC good_sep->prep_hplc Yes optimize_mobile Optimize Mobile Phase (Gradient, Solvent, Additives) good_sep->optimize_mobile No pure_product Pure Product prep_hplc->pure_product flash_chrom Optimized Flash Chromatography flash_chrom->pure_product optimize_mobile->hplc_check Re-assess degradation_strategy Consider Degradation of Byproduct optimize_mobile->degradation_strategy If still poor separation

Caption: Logical diagram for purification strategy.

References

Technical Support Center: Metabolic Engineering of MIA Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the metabolic engineering of Monoterpene Indole Alkaloid (MIA) biosynthetic pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter in the lab.

Issue 1: Low or No Production of Target MIA in Heterologous Host (Yeast/E. coli)

Q: My engineered Saccharomyces cerevisiae (or E. coli) strain is showing poor growth and is not producing the desired MIA or its precursors. What are the likely causes and how can I troubleshoot this?

A: Low productivity in microbial hosts is a common challenge stemming from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Vector and Gene Integrity: Verify the integrity of your expression constructs through sequencing to ensure there are no mutations in the coding sequences or regulatory elements.

  • Toxicity of Intermediates: Accumulation of certain pathway intermediates can be toxic to the host cells, leading to poor growth and reduced productivity.[1]

  • Precursor Limitation: The host's central metabolism may not supply sufficient precursors like geranyl pyrophosphate (GPP) and tryptamine.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low MIA Production in Microbial Hosts start Low or No MIA Production q_growth Is cell growth inhibited? start->q_growth s_toxicity Potential intermediate toxicity or metabolic burden. - Lower induction strength. - Use inducible promoters for tighter control. - Detoxify intermediates by co-expressing converting enzymes. q_growth->s_toxicity Yes q_precursor Are precursors (e.g., tabersonine) accumulating? q_growth->q_precursor No s_bottleneck Metabolic bottleneck downstream of the accumulated intermediate. - Increase copy number of subsequent enzyme gene. - Check codon optimization of the downstream enzyme. - Balance enzyme expression levels. q_precursor->s_bottleneck Yes q_enzyme_expression Are all pathway enzymes being expressed? q_precursor->q_enzyme_expression No s_cofactor Cofactor (NADPH, SAM) limitation for enzymes like P450s and methyltransferases. - Overexpress genes involved in cofactor biosynthesis (e.g., ZWF1 for NADPH, SAM2 for SAM). s_bottleneck->s_cofactor s_precursor_supply Insufficient precursor supply. - Engineer upstream pathways to boost precursor pools (e.g., MEP or shikimate pathway). - Co-factor limitation (NADPH, SAM). Overexpress genes for cofactor regeneration. s_expression_issues Suboptimal codon usage or inefficient promoters. - Codon-optimize genes for the host. - Use strong, well-characterized promoters and terminators. - Check for proper protein folding and localization. q_enzyme_expression->s_expression_issues No q_enzyme_expression->s_cofactor Yes s_expression_issues->s_precursor_supply

Caption: Troubleshooting workflow for low MIA production in microbial hosts.

Quantitative Data Summary: Strategies to Enhance Vindoline (B23647) and Catharanthine (B190766) Production in Yeast

StrategyModificationHostTiter ImprovementReference
Debottlenecking Increased copy number of catharanthine pathway genesS. cerevisiae225.3 µg/L to 527.1 µg/L of catharanthine[3]
Debottlenecking Increased copy number of tabersonine (B1681870) pathway genesS. cerevisiae9.0 µg/L to 18.9 µg/L of tabersonine[3]
Pathway Optimization Systematic optimization of pathway genes, CPR pairing, ER engineering, and cofactor supplyS. cerevisiaeAchieved ~16.5 mg/L of vindoline from tabersonine[3]
Fermentation Optimization Optimized medium and fermentation conditionsS. cerevisiae13.5-fold increase in Lac3 activity (a reporter enzyme)[4]
Issue 2: Inefficient Pathway Reconstitution in Nicotiana benthamiana

Q: I'm using Agrobacterium-mediated transient expression in N. benthamiana to reconstitute a segment of the MIA pathway, but the product yield is very low. How can I improve this?

A: N. benthamiana is a powerful system for transient expression, but several factors can limit its efficiency.

Key Parameters for Successful Agroinfiltration:

ParameterRecommended Range/OptionsNotesReference
Agrobacterium Strain AGL1, GV3101, EHA105Strain choice can significantly influence expression levels.[5][6]
Growth Medium YEB or LB with appropriate antibioticsEnsure selection pressure is maintained for the binary vector.[5]
Growth Temperature 28°COptimal for Agrobacterium growth.[5][7]
Final Infiltration OD600 0.1 - 1.5 (often 0.6 - 1.0)The optimal density can be construct-dependent.[5][8]
Infiltration Buffer 10 mM MES (pH 5.6), 10 mM MgCl2Maintains pH and cell integrity.[5]
Acetosyringone 150 - 600 µMCrucial for inducing virulence genes and T-DNA transfer.[5][6]

Troubleshooting Steps:

  • Optimize Agroinfiltration Protocol: Ensure all parameters in the table above are optimized. Pay close attention to the health and age of the N. benthamiana plants (3-5 weeks old is often ideal).[5]

  • Use a Viral Silencing Suppressor: Co-infiltrate with an Agrobacterium strain carrying a silencing suppressor like p19 to prevent post-transcriptional gene silencing of your pathway genes.[5]

  • Check Promoter/Terminator Strength: The choice of regulatory elements is critical. For instance, in the reconstitution of vinblastine (B1199706) precursors, using strong promoters for genes like SGD, GS, and Redox2 was found to be crucial for high yields.

  • Balance Enzyme Expression: For multi-gene pathways, it's important to balance the expression levels of each enzyme to avoid the accumulation of toxic intermediates and pathway bottlenecks. This can be achieved by using promoters of varying strengths or by adjusting the OD600 of each Agrobacterium strain in the co-infiltration mixture.

Experimental Workflow for Agroinfiltration:

G cluster_1 Agroinfiltration Workflow for N. benthamiana a Grow Agrobacterium strains with binary vectors (and p19) overnight at 28°C. b Pellet bacteria and resuspend in infiltration buffer with acetosyringone. a->b c Incubate at room temperature for 2-4 hours. b->c d Adjust OD600 and mix strains for co-infiltration. c->d e Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe. d->e f Incubate plants in a controlled environment for 3-7 days. e->f g Harvest leaf tissue for metabolite analysis (LC-MS/MS). f->g

Caption: A typical workflow for transient expression in N. benthamiana.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in engineering MIA pathways?

A1: A primary challenge is the sheer complexity and length of these pathways. For example, the biosynthesis of vinblastine precursors involves over 30 enzymatic steps.[3] Another major hurdle is the subcellular compartmentalization of the pathway in its native plant. Enzymes for different steps are located in various organelles, including the cytoplasm, plastids, vacuole, nucleus, and endoplasmic reticulum.[2] Replicating this intricate spatial organization in a heterologous host is a significant undertaking.

Q2: How can I identify a metabolic bottleneck in my engineered pathway?

A2: Identifying metabolic bottlenecks is crucial for optimizing your pathway. A common approach is to analyze the accumulation of intermediates. If a particular intermediate is present at a high concentration while the subsequent product is low, the enzyme responsible for converting that intermediate is likely a bottleneck. This can be quantified using LC-MS/MS. For a more in-depth analysis, 13C-Metabolic Flux Analysis (13C-MFA) can be employed. This technique uses 13C-labeled substrates to trace the flow of carbon through the metabolic network, providing quantitative data on reaction rates and helping to pinpoint slow steps.[9][10]

Q3: My target MIA is produced, but at very low titers. How can I improve the precursor supply?

A3: Insufficient precursor supply is a common limitation.[2] Strategies to enhance precursor availability include:

  • Overexpression of rate-limiting enzymes in the upstream native pathway of the host (e.g., the MEP pathway for GPP or the shikimate pathway for tryptophan).

  • Introducing heterologous pathways that are more efficient at producing the precursor.

  • Downregulating competing pathways that drain the precursor pool for other metabolic functions.

  • Engineering cofactor supply , as many enzymes in MIA biosynthesis are dependent on cofactors like NADPH and S-adenosyl methionine (SAM).[3]

Q4: Some MIA pathway intermediates are unstable or reactive. How can I mitigate their toxic effects?

A4: The accumulation of reactive intermediates can inhibit cell growth and reduce yields.[1] Mitigation strategies include:

  • Balancing enzyme expression levels to ensure that reactive intermediates are quickly converted to the next product in the pathway. This can be achieved by using promoters of different strengths or by modulating gene copy numbers.[11]

  • Enzyme fusion strategies , where sequential enzymes in a pathway are fused together to facilitate substrate channeling, can prevent the release of unstable intermediates.

  • In situ product removal (ISPR) techniques can be employed in fermentation to continuously remove a toxic product from the culture medium, thus reducing its concentration to sub-toxic levels.

Q5: How do I deal with the complex requirements of plant-derived cytochrome P450 enzymes in a microbial host?

A5: Cytochrome P450s (CYPs) are membrane-bound enzymes that are often difficult to functionally express in microbial hosts. They require a partnership with a cytochrome P450 reductase (CPR) for electron transfer.[12] Strategies to improve their function include:

  • Co-expression of a compatible CPR: Often, the CPR from the original plant source is required for optimal activity. Pairing different CYPs with various CPRs can help find the most efficient combination.[3]

  • Engineering the endoplasmic reticulum (ER): In yeast, expanding the ER membrane can provide more space for proper folding and localization of CYPs.[3]

  • Codon optimization: Ensuring the gene sequence is optimized for the codon usage of the microbial host is critical for efficient translation.

  • Fusion of CYP and CPR: Creating a fusion protein of the CYP and its reductase can improve electron transfer efficiency.[13]

Experimental Protocols

Protocol 1: Subcellular Fractionation of Plant Cells to Determine Enzyme Localization

This protocol is adapted for the localization of MIA pathway enzymes in plant tissues.

Materials:

  • Fresh plant tissue (e.g., Catharanthus roseus leaves)

  • Homogenization buffer (e.g., 0.3 M sucrose, 25 mM TES-KOH pH 7.5, 1 mM EDTA, protease inhibitor cocktail)

  • Differential centrifugation buffers

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest and wash fresh plant tissue.

  • Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

  • Filter the homogenate through miracloth to remove large debris.

  • Perform a series of differential centrifugations to separate different organelles. A typical scheme would be:

    • Low-speed spin (e.g., 1,000 x g) to pellet nuclei and intact cells.

    • Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria and chloroplasts.

    • High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (containing ER and other membranes).

    • The final supernatant is the cytosolic fraction.

  • Carefully collect each pellet and resuspend in an appropriate buffer.

  • Analyze each fraction for the presence of your enzyme of interest by Western blotting or enzyme activity assays. Use known organelle marker proteins to assess the purity of your fractions.[10][14][15][16]

Protocol 2: LC-MS/MS Quantification of Key MIA Intermediates

This protocol provides a general framework for quantifying vindoline, catharanthine, and tabersonine.

Sample Preparation:

  • Homogenize frozen, ground tissue or lyse microbial cells.

  • Extract metabolites with a suitable solvent (e.g., 80% methanol (B129727) with 0.1% formic acid).[17]

  • Centrifuge to pellet debris and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.[18]

LC-MS/MS Conditions:

ParameterSettingReference
Column C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm)[18]
Mobile Phase A 0.1% formic acid in water[18][19]
Mobile Phase B Acetonitrile with 0.1% formic acid[18][19]
Flow Rate 0.6 - 1.0 mL/min[17][18]
Column Temperature 30-40°C[17][18]
Ionization Mode Positive Electrospray Ionization (ESI+)[20]
Detection Mode Multiple Reaction Monitoring (MRM)[20]

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference
Catharanthine 337.5173.4, 144.3[21]
Vindoline 457.5397.5, 188.4[21]
Tabersonine 337.2158.1, 144.1[2]

Quantification:

  • Create a standard curve for each analyte using pure standards.

  • Spike samples with a known amount of an internal standard to correct for matrix effects and variations in sample preparation.

  • Integrate the peak areas of the MRM transitions and quantify against the standard curve.[18]

References

Validation & Comparative

Unlocking Secologanin: A Comparative Analysis of Extraction Method Efficiencies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of secologanin (B1681713), a key precursor in the biosynthesis of numerous bioactive alkaloids, is a critical first step. This guide provides a comparative analysis of common extraction methodologies, supported by experimental data, to inform the selection of the most effective technique for your research needs.

This analysis focuses on the efficiency of three primary extraction methods: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Hot Water Extraction (HWE). The quantitative data presented is primarily derived from a key study on the extraction of this compound from Symphoricarpos albus (snowberry), a known source of this valuable iridoid glycoside.

Comparative Efficiency of this compound Extraction Methods

The following table summarizes the quantitative yield of this compound obtained using different extraction methods and solvents from fresh Symphoricarpos albus berries.

Extraction MethodSolventMean Yield (mg/g fresh weight)Standard Deviation
Ultrasound-Assisted Extraction Methanol (B129727) 3.35 ± 0.24
Ultrasound-Assisted ExtractionEthanol (B145695)2.98± 0.15
Ultrasound-Assisted ExtractionAcetone (B3395972)1.56± 0.11
Ultrasound-Assisted ExtractionWater0.89± 0.09
Microwave-Assisted ExtractionWater2.54± 0.21
Hot Water ExtractionWater2.31± 0.18

Data sourced from Kim et al., Phytochemical Analysis, 2004.[1]

As the data clearly indicates, Ultrasound-Assisted Extraction with methanol as the solvent demonstrated the highest efficiency , yielding 3.35 mg of this compound per gram of fresh plant material.[1] Microwave-assisted and hot water extractions also proved to be effective, though they yielded comparatively less this compound. The choice of solvent in UAE was shown to be critical, with methanol and ethanol outperforming acetone and water.

Experimental Workflows

To provide a clearer understanding of the processes involved, the general experimental workflow for this compound extraction and a more detailed visualization of the comparative methods are illustrated below.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing plant_material Plant Material (e.g., Symphoricarpos albus berries) grinding Grinding (e.g., with liquid nitrogen) plant_material->grinding extraction Extraction with Solvent grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation analysis Analysis (e.g., NMR, HPLC) evaporation->analysis

General this compound Extraction Workflow.

cluster_uae Ultrasound-Assisted Extraction cluster_mae Microwave-Assisted Extraction cluster_hwe Hot Water Extraction start Prepared Plant Material uae_solvent Add Solvent (Methanol, Ethanol, Acetone, or Water) start->uae_solvent mae_solvent Add Water start->mae_solvent hwe_solvent Add Boiling Water start->hwe_solvent uae_sonication Ultrasonication (30 min) uae_solvent->uae_sonication end_node Filtration & Analysis uae_sonication->end_node mae_irradiation Microwave Irradiation (intermittent) mae_solvent->mae_irradiation mae_irradiation->end_node hwe_extraction Extraction (2 min) hwe_solvent->hwe_extraction hwe_extraction->end_node

Comparison of Extraction Methodologies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Kim et al. (2004).

Ultrasound-Assisted Extraction (UAE) Protocol
  • Plant Material Preparation: A 1-gram sample of fresh Symphoricarpos albus berries is ground to a fine powder using a mortar and pestle under liquid nitrogen.

  • Solvent Addition: The ground plant material is suspended in 20 mL of the chosen solvent (methanol, ethanol, acetone, or water).

  • Ultrasonication: The mixture is subjected to ultrasonication for 30 minutes.

  • Filtration: The extract is filtered to remove solid plant debris.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Analysis: The resulting extract is redissolved in a suitable solvent for quantitative analysis by methods such as 1H-NMR or HPLC.

Microwave-Assisted Extraction (MAE) Protocol
  • Plant Material Preparation: A 1-gram sample of fresh Symphoricarpos albus berries is ground as described for UAE.

  • Solvent Addition: The ground material is mixed with 20 mL of water.

  • Microwave Irradiation: The sample is irradiated in a domestic microwave oven (full power of 700 W) using an intermittent cycle: 5 seconds of irradiation followed by a 10-second cooling period. This cycle is repeated until a net irradiation time of approximately 2 minutes is achieved, while maintaining the temperature between 85-90°C.

  • Filtration: The extract is filtered.

  • Solvent Removal: The water is evaporated from the filtrate.

  • Analysis: The extract is prepared for quantitative analysis.

Hot Water Extraction (HWE) Protocol
  • Plant Material Preparation: A 1-gram sample of fresh Symphoricarpos albus berries is ground as previously described.

  • Extraction: The ground material is added to 20 mL of boiling water and extracted for 2 minutes.

  • Filtration: The mixture is filtered.

  • Solvent Removal: The water is evaporated from the filtrate.

  • Analysis: The resulting extract is prepared for quantitative analysis.

Conclusion

For researchers aiming to maximize the yield of this compound, Ultrasound-Assisted Extraction with methanol is the most efficient method among those compared.[1] The provided protocols offer a detailed guide for replicating these extraction techniques. The choice of extraction method will ultimately depend on the specific research goals, available equipment, and the scale of the extraction. While UAE with methanol shows the highest yield, MAE and HWE present as viable, more environmentally friendly alternatives due to their use of water as a solvent. Further optimization of parameters such as extraction time, temperature, and solvent-to-solid ratio for different plant matrices may lead to even greater extraction efficiencies.

References

A Comparative Guide to the Absolute Quantification of Secologanin: 1H-NMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy against established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the absolute quantification of secologanin (B1681713), a key secoiridoid glycoside with significant pharmacological interest.

This document outlines the performance of each technique, supported by experimental data, and provides detailed methodologies to facilitate informed decisions for analytical method selection in quality control, pharmacokinetic studies, and natural product research.

Data Presentation: A Side-by-Side Comparison

The quantitative performance of ¹H-NMR, HPLC-UV, and LC-MS/MS for the quantification of this compound and structurally related iridoid glycosides is summarized below. It is important to note that while specific validation data for this compound is provided for ¹H-NMR, the data for HPLC and LC-MS is representative of methods for similar analytes and may vary based on the specific instrumentation and experimental conditions.[1][2]

Parameter ¹H-NMR HPLC-UV (Representative) [1][2]LC-MS/MS (Representative) [1]
Linearity (R²) Essentially linear[3]≥ 0.999> 0.99
Limit of Detection (LOD) ~10 µM[4][5]0.15 µg/mLNot explicitly stated, but high sensitivity is a key feature.
Limit of Quantification (LOQ) Dependent on desired accuracy and experiment time[4][5]0.50 µg/mLCapable of quantifying low concentrations.
Accuracy (Recovery %) High accuracy achievable with proper methodology[4][5]97.8% - 100.2%Method described as accurate and reliable.
Precision (RSD %) High precision achievable with proper methodology[4][5]Intra-day: 0.75% Inter-day: 1.1%Method described as accurate and reliable.
Analysis Time per Sample ~5 minutes (excluding sample preparation)[6]< 30 minutes~10-15 minutes
Sample Preparation Minimal, no pre-purification required[6]Extraction, filtration requiredExtraction, filtration, potential protein precipitation required[1]
Need for Reference Standard Internal standard of known concentration required for absolute quantification.[7][8]External calibration curve with a purified this compound standard is necessary.External calibration curve with a purified this compound standard is necessary.

Experimental Protocols

Detailed methodologies for the absolute quantification of this compound using ¹H-NMR, HPLC-UV, and LC-MS/MS are provided below.

Absolute Quantification of this compound by ¹H-NMR Spectroscopy

This method, adapted from Kim et al. (2004), allows for the rapid and simple quantification of this compound in crude extracts without the need for pre-purification steps.[6]

a. Sample Preparation:

  • Accurately weigh the plant material or extract.

  • Perform an extraction, for example, ultrasonication with methanol (B129727), which has been shown to provide a high yield of this compound.[6]

  • Evaporate the solvent from the extract.

  • Dissolve a precisely weighed amount of the dried extract in a suitable deuterated solvent (e.g., Methanol-d₄).

  • Add a known amount of an internal standard. Gallic acid is a suitable internal standard for the quantification of this compound.[6]

  • Transfer the solution to an NMR tube.

b. ¹H-NMR Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 500 MHz or higher).

  • Pulse Program: A standard 1D proton experiment (e.g., zg30).

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the signals of interest (both this compound and internal standard) to ensure full relaxation and accurate integration. A typical starting point is 15-30 seconds.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for <1% error).[5]

    • Pulse Angle: A 90° pulse is recommended for maximum signal intensity.[3]

    • Acquisition Time (aq): Should be long enough to ensure good digital resolution.

c. Data Processing and Quantification:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Integrate the well-separated signal of the H-9 proton of this compound, which appears in the range of δ 7.4-7.5 ppm.[6]

  • Integrate a known signal from the internal standard (e.g., the aromatic protons of gallic acid).

  • Calculate the concentration of this compound using the following formula:

    Cseco = (Iseco / Nseco) * (NIS / IIS) * (Mseco / MIS) * (mIS / msample)

    Where:

    • Cseco = Concentration of this compound

    • Iseco = Integral of the this compound H-9 signal

    • Nseco = Number of protons for the this compound signal (1 for H-9)

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons for the internal standard signal

    • Mseco = Molar mass of this compound

    • MIS = Molar mass of the internal standard

    • mIS = Mass of the internal standard

    • msample = Mass of the sample

Quantification of this compound by HPLC-UV

This protocol is a representative method for the quantification of iridoid glycosides.

a. Sample and Standard Preparation:

  • Stock Solution: Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1.0 - 100 µg/mL).[2]

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

b. HPLC-UV Conditions:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength is selected (e.g., ~240 nm).

  • Injection Volume: 10-20 µL.

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the linearity of the method by calculating the correlation coefficient (r²), which should be ≥ 0.999.[1]

  • Inject the sample solutions and record the peak area for this compound.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex matrices.

a. Sample and Standard Preparation:

  • Follow the same procedure as for HPLC-UV for the preparation of stock and calibration standards. For biological matrices, a protein precipitation step (e.g., with acetonitrile) may be necessary.[1]

b. LC-MS/MS Conditions:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A UPLC/UHPLC C18 column for faster analysis (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile with formic acid is typically used.

  • Flow Rate: A lower flow rate is common for UPLC systems (e.g., 0.3-0.5 mL/min).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound.[1][9]

c. Data Analysis:

  • Similar to the HPLC-UV method, a calibration curve is constructed using the peak areas of the MRM transitions for the this compound standards. The concentration in the samples is then determined from this curve.

Mandatory Visualization

G Workflow for Absolute Quantification of this compound by ¹H-NMR cluster_sample_prep Sample Preparation cluster_nmr ¹H-NMR Analysis weigh_sample Weigh Sample extraction Solvent Extraction (e.g., Ultrasonication with Methanol) weigh_sample->extraction dissolve Dissolve in Deuterated Solvent extraction->dissolve add_is Add Internal Standard (e.g., Gallic Acid) dissolve->add_is transfer Transfer to NMR Tube add_is->transfer acquisition Data Acquisition (Optimized Parameters) transfer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing integration Signal Integration (this compound H-9 & Internal Standard) processing->integration calculation Concentration Calculation integration->calculation

Caption: Workflow for ¹H-NMR Quantification of this compound.

G Workflow for Quantification of this compound by HPLC-UV / LC-MS cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis stock Prepare this compound Stock Solution cal_standards Prepare Calibration Standards stock->cal_standards inject_standards Inject Calibration Standards cal_standards->inject_standards sample_extract Extract this compound from Sample filter_sample Filter Sample Extract sample_extract->filter_sample inject_sample Inject Sample filter_sample->inject_sample gen_curve Generate Calibration Curve inject_standards->gen_curve quantify Quantify this compound gen_curve->quantify inject_sample->quantify

References

A Comparative Analysis of the Biological Activities of Secologanin and Secoxyloganin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related secoiridoid glycosides, secologanin (B1681713) and secoxyloganin (B110862). While this compound is a well-established key intermediate in the biosynthesis of valuable terpenoid indole (B1671886) alkaloids, recent studies have highlighted the diverse pharmacological potential of its oxidized derivative, secoxyloganin. This document aims to objectively compare their performance in various biological assays, supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of this compound and secoxyloganin. A notable data gap exists for the direct quantitative bioactivity of this compound in several areas, reflecting its primary area of study as a biosynthetic precursor.

Table 1: Quantitative Bioactivity of this compound

BioactivityAssayModelResult
NeuroprotectionIn vivo epilepsy modelPilocarpine-induced seizures in ratsEffective at 10 & 20 mg/kg

Table 2: Quantitative Bioactivity of Secoxyloganin

BioactivityAssayModelResult (IC₅₀ / Other)
AntibacterialDisc Diffusion AssayE. coli & S. aureusActive at 2 mg/disc
CytotoxicityMTT AssayHuman Dermal FibroblastsIC₅₀ = 78.1 µM
MTT AssayHuman Breast Cancer (MDA-MB-231)IC₅₀ = 6.5 µM
MTT AssayNormal Breast Epithelial (fR2)IC₅₀ = 38 µM
Cytotoxicity AssayUACC-62 cell lineActive
Anti-allergicIn vivo allergic inflammation modelHen egg white lysozyme-sensitized miceEffective at 10 mg/ml
AntiviralCell Protection AssayPorcine Reproductive and Respiratory Syndrome Virus (PRRSV) infected cellsMinimum protective concentration of 6.25 µg/mL
HepatoprotectiveNot specifiedNot specifiedActive

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

This compound: Neuroprotection Assay

Protocol: Pilocarpine-Induced Seizure Model in Rats

  • Animal Model: Male Wistar rats (200-250 g) are used.

  • Induction of Epilepsy: Seizures are induced by a single intraperitoneal (i.p.) injection of pilocarpine (B147212) hydrochloride (350 mg/kg). To reduce peripheral cholinergic effects, scopolamine (B1681570) (1 mg/kg) is administered subcutaneously 30 minutes prior to pilocarpine injection.

  • Treatment: this compound is administered orally at doses of 10 mg/kg and 20 mg/kg for a period of 7 days following the induction of seizures.

  • Behavioral Assessment: The latency to myoclonic jerking and the duration of generalized tonic seizures are monitored for 30 minutes after the final administration of this compound. Seizure severity can be scored using the Racine scale.

  • Biochemical Analysis: After the behavioral assessment, brain tissues (e.g., hippocampus) are collected to measure levels of oxidative stress markers (Superoxide Dismutase, Catalase, Lipid Peroxidation), neurochemicals (Dopamine, 5-HT), and caspase activity.

  • Histopathological Analysis: Neuronal cell damage is assessed using NeuN staining of brain tissue sections.

Secoxyloganin: Key Bioactivity Assays

Protocol: Antibacterial Disc Diffusion Assay

  • Bacterial Strains: Escherichia coli and Staphylococcus aureus are cultured in a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the surface of a Mueller-Hinton Agar plate.

  • Disc Preparation and Application: Sterile 6 mm paper discs are impregnated with a solution of secoxyloganin to achieve a final concentration of 2 mg/disc. The discs are allowed to dry under sterile conditions. The impregnated discs are then placed onto the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Protocol: Cytotoxicity MTT Assay

  • Cell Culture: Human dermal fibroblasts or MDA-MB-231 breast cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of secoxyloganin. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and secoxyloganin are mediated through their interactions with various cellular signaling pathways.

This compound: Neuroprotective Mechanism

The neuroprotective effects of this compound in the pilocarpine-induced epilepsy model appear to be multifactorial. The proposed mechanism involves the modulation of neurochemical balance and the amelioration of oxidative stress. Treatment with this compound has been shown to increase the levels of the neurotransmitters dopamine (B1211576) and 5-HT and to enhance the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT), while reducing lipid peroxidation. This suggests that this compound may protect neurons by restoring neurotransmitter homeostasis and mitigating oxidative damage.

G This compound This compound Neurotransmitters ↑ Dopamine & 5-HT Levels This compound->Neurotransmitters OxidativeStress ↓ Oxidative Stress This compound->OxidativeStress NeuronalProtection Neuronal Protection Neurotransmitters->NeuronalProtection AntioxidantEnzymes ↑ SOD & CAT Activity OxidativeStress->AntioxidantEnzymes LipidPeroxidation ↓ Lipid Peroxidation OxidativeStress->LipidPeroxidation OxidativeStress->NeuronalProtection

Caption: Proposed neuroprotective mechanism of this compound.

Secoxyloganin: Anticancer Signaling Pathway

In MDA-MB-231 breast cancer cells, secoxyloganin induces anticancer effects through the induction of apoptosis and cell cycle arrest. It has been shown to disrupt DNA integrity, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway. Furthermore, secoxyloganin causes an accumulation of cells in the G0/G1 phase of the cell cycle, which is associated with the suppression of cyclin D2 expression.

G Secoxyloganin Secoxyloganin DNA_Damage DNA Damage Secoxyloganin->DNA_Damage CellCycleArrest G0/G1 Cell Cycle Arrest Secoxyloganin->CellCycleArrest Apoptosis Apoptosis Induction DNA_Damage->Apoptosis Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 CancerCellGrowth ↓ Cancer Cell Growth Apoptosis->CancerCellGrowth CyclinD2 ↓ Cyclin D2 CellCycleArrest->CyclinD2 CellCycleArrest->CancerCellGrowth G Loganin Loganin This compound This compound Loganin->this compound This compound Synthase (SLS) Secoxyloganin Secoxyloganin This compound->Secoxyloganin This compound Synthase (SLS)

A Comparative Guide to the Functional Divergence of Secologanin Synthase-Like Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Secologanin (B1681713) Synthase-Like (SLS-like) genes, exploring their functional divergence in key medicinal plant species. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into the varied catalytic activities, substrate preferences, and expression patterns of these enzymes. This guide aims to serve as a valuable resource for researchers investigating secoiridoid and monoterpenoid indole (B1671886) alkaloid (MIA) biosynthesis, and for professionals in drug development seeking to harness the biosynthetic potential of these pathways.

Introduction to this compound Synthase and its Homologs

This compound synthase (SLS) is a critical cytochrome P450-dependent monooxygenase that catalyzes the oxidative cleavage of loganin (B1675030) to form this compound, a pivotal precursor in the biosynthesis of a vast array of valuable MIAs, including the anticancer agents vinblastine (B1199706) and vincristine.[1] Recent genomic and functional studies have revealed the existence of multiple SLS-like homologous genes within a single plant species, indicating a functional divergence that contributes to the chemical diversity of the iridoid pathway.[2][3] This guide focuses on the characterized SLS-like genes from two well-studied medicinal plants: Camptotheca acuminata and Catharanthus roseus.

Comparative Analysis of SLS-Like Gene Function

The functional divergence of SLS-like genes is evident in their varied enzymatic activities and substrate specificities. While canonical SLS enzymes primarily convert loganin to this compound, several SLS-like proteins exhibit broader substrate acceptance and catalytic capabilities.

Enzyme Activity and Product Profile

In Camptotheca acuminata, a plant known for producing the anticancer compound camptothecin (B557342), five SLS-like genes have been identified and characterized: CaSLAS1, CaSLAS2, Ca7DLH, CaSLS4, and CaSLS5.[2][3] Notably, CaSLAS1 and CaSLAS2 are multifunctional enzymes displaying not only SLS activity (converting loganin to this compound) but also secologanic acid synthase (SLAS) activity (converting loganic acid to secologanic acid) and secoxyloganin (B110862) synthase (SXS) activity (converting this compound to secoxyloganin).[2] In contrast, Catharanthus roseus, the source of vinblastine and vincristine, possesses at least two SLS isoforms, SLS1 and SLS2. Both isoforms are capable of converting loganin to this compound and further oxidizing this compound to secoxyloganin.[1]

Table 1: Comparison of Enzymatic Activities of SLS-Like Genes

GenePlant SpeciesSubstrate(s)Product(s)Reported Activities
CaSLAS1 Camptotheca acuminataLoganin, Loganic Acid, this compoundThis compound, Secologanic Acid, SecoxyloganinSLS, SLAS, SXS
CaSLAS2 Camptotheca acuminataLoganin, Loganic Acid, this compoundThis compound, Secologanic Acid, SecoxyloganinSLS, SLAS, SXS
Ca7DLH Camptotheca acuminata7-deoxyloganic acidLoganic acid7-deoxyloganic acid hydroxylase
CaSLS4 Camptotheca acuminataNot reportedNot reportedPutative SLS
CaSLS5 Camptotheca acuminataLoganinThis compoundSLS
CrSLS1 Catharanthus roseusLoganin, this compoundThis compound, SecoxyloganinSLS, SXS
CrSLS2 Catharanthus roseusLoganin, this compoundThis compound, SecoxyloganinSLS, SXS

Table 2: Enzyme Kinetic Parameters of Selected SLS-Like Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Vmax (pmol/min/mg protein)Reference
CaSLAS1 Loganic AcidData not reportedData not reportedData not reported[2]
CaSLAS2 Loganic AcidData not reportedData not reportedData not reported[2]
CrSLS1 LoganinData not reportedData not reportedData not reported[1]
CrSLS2 LoganinData not reportedData not reportedData not reported[1]
Note: Specific enzyme kinetic data for SLS-like genes is not consistently reported in the reviewed literature. This table serves as a template for data that would be crucial for a complete comparative analysis.
Gene Expression Patterns

The functional roles of SLS-like genes are further delineated by their differential expression in various plant tissues. In C. acuminata, CaSLAS2 is ubiquitously expressed at high levels, particularly in young leaves, suggesting it plays a major role in camptothecin biosynthesis.[3] In contrast, CaSLS5 shows poor expression across all tested tissues.[3] In C. roseus, CrSLS2 is the major isoform expressed in aerial organs, which are the primary sites of MIA accumulation.[1]

Table 3: Tissue-Specific Expression of SLS-Like Genes

GenePlant SpeciesHigh Expression TissuesLow Expression Tissues
CaSLAS2 Camptotheca acuminataYoung leaves, ubiquitous high expression-
CaSLS5 Camptotheca acuminata-All tested tissues
CrSLS2 Catharanthus roseusAerial organs (leaves, flower buds), roots-

Visualizing the Divergence

The following diagrams illustrate the biosynthetic pathways and experimental workflows relevant to the study of SLS-like gene function.

Secoiridoid_Biosynthesis cluster_upstream Upstream Pathway cluster_divergence Functional Divergence of SLS-like Enzymes cluster_downstream Downstream MIA Biosynthesis GPP Geranyl Diphosphate Deoxyloganic_Acid 7-deoxyloganic Acid GPP->Deoxyloganic_Acid Multiple Steps Loganin Loganin This compound This compound Loganin->this compound CrSLS1/2, CaSLS5 Loganic_Acid Loganic Acid Loganic_Acid->Loganin LAMT (in C. roseus) Secologanic_Acid Secologanic Acid Loganic_Acid->Secologanic_Acid CaSLAS1/2 Deoxyloganic_Acid->Loganic_Acid Ca7DLH Secoxyloganin Secoxyloganin This compound->Secoxyloganin CrSLS1/2, CaSLAS1/2 MIAs Monoterpenoid Indole Alkaloids This compound->MIAs + Tryptamine Secologanic_Acid->MIAs + Tryptamine (e.g., Camptothecin)

Caption: Secoiridoid biosynthetic pathway highlighting the functional divergence of SLS-like enzymes.

Experimental_Workflow cluster_gene_id Gene Identification & Cloning cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Functional Analysis Transcriptome Transcriptome Sequencing Gene_Mining Homology-based Gene Mining Transcriptome->Gene_Mining Cloning Gene Cloning (PCR) Gene_Mining->Cloning Expression Heterologous Expression (e.g., Yeast) Cloning->Expression VIGS Virus-Induced Gene Silencing (VIGS) Cloning->VIGS Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Assays Purification->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Enzyme_Assay->Metabolite_Analysis qRT_PCR Gene Expression Analysis (qRT-PCR) VIGS->qRT_PCR Metabolite_Profiling Metabolite Profiling (in planta) VIGS->Metabolite_Profiling

Caption: Generalized experimental workflow for investigating the functional divergence of SLS-like genes.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of SLS-like genes.

Gene Cloning and Heterologous Expression
  • Gene Identification: SLS-like gene sequences are typically identified from transcriptome databases of the target plant species through homology searches using known SLS sequences.

  • Cloning: Full-length open reading frames are amplified from cDNA using polymerase chain reaction (PCR) with gene-specific primers. The amplified fragments are then cloned into an appropriate expression vector, such as a yeast expression vector (e.g., pYES-DEST52).

  • Heterologous Expression: The expression constructs are transformed into a suitable host, commonly Saccharomyces cerevisiae (yeast). Yeast cultures are grown and protein expression is induced according to standard protocols. For cytochrome P450 enzymes like SLS, co-expression with a cytochrome P450 reductase (CPR) is often necessary for full activity.[4]

Enzyme Assays
  • Preparation of Microsomes: Yeast cells expressing the SLS-like protein are harvested and lysed. The microsomal fraction, containing the membrane-bound cytochrome P450 enzymes, is isolated by differential centrifugation.

  • Reaction Mixture: A typical reaction mixture contains the microsomal preparation (or purified enzyme), a buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5), the substrate (e.g., loganin or loganic acid), and a source of reducing equivalents, typically an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5]

  • Reaction Conditions: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 30°C) for a defined period. The reaction is then terminated, for example, by the addition of an organic solvent like ethyl acetate.

  • Product Analysis: The reaction products are extracted with an organic solvent and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and quantification.

Metabolite Analysis by LC-MS/MS
  • Chromatographic Separation: The extracted metabolites are separated using a reverse-phase C18 column with a gradient elution program, typically using a mobile phase consisting of water with a small percentage of formic acid and acetonitrile (B52724) or methanol.

  • Mass Spectrometry: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a mass spectrometer. Product identification is confirmed by comparing the retention time and mass spectrum (including fragmentation pattern in MS/MS mode) with those of authentic standards.

In Vivo Functional Analysis: Virus-Induced Gene Silencing (VIGS)
  • Vector Construction: A fragment of the target SLS-like gene is cloned into a VIGS vector, such as the Tobacco Rattle Virus (TRV)-based vector system (pTRV1 and pTRV2).[6]

  • Agroinfiltration: The VIGS constructs are introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves or cotyledons of young plants.[6][7]

  • Phenotypic Analysis: After a period of incubation to allow for the spread of the virus and silencing of the target gene, plants are observed for any phenotypic changes.

  • Molecular and Chemical Analysis: The efficiency of gene silencing is confirmed by measuring the transcript levels of the target gene using quantitative real-time PCR (qRT-PCR). The functional consequence of gene silencing is assessed by analyzing the metabolite profile of the silenced plants using LC-MS/MS to determine changes in the accumulation of secoiridoids and MIAs.[2]

Conclusion

The study of SLS-like genes reveals a fascinating example of functional divergence within a plant gene family, leading to an expansion of the metabolic repertoire. The presence of multifunctional enzymes and differentially expressed isoforms underscores the complexity and adaptability of plant secondary metabolism. A thorough understanding of the catalytic properties and regulation of these enzymes is crucial for metabolic engineering efforts aimed at enhancing the production of valuable MIAs in either their native plant hosts or in heterologous systems. This guide provides a foundational overview to aid researchers in navigating this complex and exciting field.

References

Secologanin vs. Loganin: A Comparative Guide for Alkaloid Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of terpenoid indole (B1671886) alkaloid (TIA) biosynthesis, the selection of an appropriate precursor for feeding studies is a critical decision that can significantly impact experimental outcomes and the overall efficiency of alkaloid production. This guide provides an objective comparison of two key precursors, secologanin (B1681713) and its immediate antecedent, loganin (B1675030), to aid researchers in designing effective feeding strategies.

At a Glance: this compound and Loganin in Biosynthesis

This compound is the direct iridoid precursor that condenses with tryptamine (B22526) in a reaction catalyzed by strictosidine (B192452) synthase to form strictosidine, the universal precursor for all TIAs.[1][2] Loganin is the immediate precursor to this compound, being converted in a single enzymatic step catalyzed by this compound synthase.[3][4] Understanding the dynamics of this conversion is crucial when selecting a precursor for feeding experiments aimed at enhancing the yield of valuable alkaloids like vinblastine (B1199706) and vincristine.

Quantitative Data Summary

Feeding studies with Catharanthus roseus cell suspension cultures have demonstrated that the addition of either loganin or this compound can lead to an increase in the accumulation of downstream alkaloids, such as ajmalicine (B1678821) and strictosidine.[5] This suggests that the iridoid pathway can be a rate-limiting factor in TIA biosynthesis.

The efficiency of loganin as a precursor is underscored by the observation that 4-day-old C. roseus cells are capable of converting 100% of exogenously supplied loganin to this compound within a 24-hour period.[3][5] This indicates that in young, metabolically active cultures, the enzymatic machinery for this conversion is highly efficient and not a significant bottleneck. However, in older, 13-day-old cultures, only about 25% of the fed loganin was recovered as this compound, highlighting the importance of the physiological state of the cells.[5]

The following table summarizes the key quantitative findings from a representative feeding study using C. roseus cell suspension cultures.

Precursor Fed (500 µM)Cell Age (days)Intracellular Loganin (µmol/g FW) after 24hIntracellular this compound (µmol/g FW) after 24hIntracellular Strictosidine (µmol/g FW) after 24h
Loganin4~0>1.5>0.5
Loganin13>0.5~0.5<0.1

Data adapted from studies on Catharanthus roseus cell suspension cultures.[3]

Deciding on a Precursor: A Comparative Analysis

This compound:

  • Advantages: As the direct precursor, feeding with this compound bypasses the loganin-to-secologanin conversion step, potentially leading to a more direct and efficient incorporation into strictosidine, especially in systems where this compound synthase activity might be limited.

  • Disadvantages: this compound is often more expensive and less readily available than loganin. Exogenously supplied this compound may also be subject to different compartmentalization within the cell compared to endogenously produced this compound, which could affect its availability for strictosidine synthesis.[6]

Loganin:

  • Advantages: Loganin is generally more accessible and cost-effective. In young, vigorous cell cultures, it is efficiently converted to this compound, making it a highly effective precursor.[3][5]

  • Disadvantages: The efficiency of loganin utilization is highly dependent on the activity of this compound synthase, which can vary with cell age and culture conditions.[5] In systems with low this compound synthase activity, feeding with loganin may lead to a bottleneck and lower alkaloid yields compared to direct feeding of this compound.

Visualizing the Biosynthetic and Experimental Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key biosynthetic pathway and a typical experimental workflow for a precursor feeding study.

Terpenoid Indole Alkaloid Biosynthesis Biosynthetic Pathway of Key TIA Precursors Geraniol (B1671447) Geraniol Loganin Loganin Geraniol->Loganin Multiple Steps This compound This compound Loganin->this compound This compound Synthase Strictosidine Strictosidine This compound->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine Strictosidine Synthase TIAs TIAs Strictosidine->TIAs Multiple Steps

Caption: Biosynthetic pathway from geraniol to TIAs.

Precursor Feeding Experimental Workflow Workflow for a Precursor Feeding Experiment cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Establish Plant Cell Suspension Culture C Introduce Labeled Precursor to Cell Culture A->C B Prepare Labeled Precursor ([14C]-Loganin or [14C]-Secologanin) B->C D Incubate under Controlled Conditions C->D E Harvest Cells and Separate from Medium D->E F Extract Alkaloids E->F G Quantify Alkaloids (HPLC/LC-MS) F->G H Measure Radioactivity (Scintillation Counting) F->H

Caption: A typical workflow for a precursor feeding study.

Experimental Protocols

Below are detailed methodologies for conducting a comparative precursor feeding study.

Establishment and Maintenance of Catharanthus roseus Cell Suspension Culture
  • Culture Medium: Modified B5 medium is commonly used, supplemented with plant growth regulators such as 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin. A typical formulation includes B5 salts and vitamins, 30 g/L sucrose, and appropriate concentrations of growth regulators (e.g., 1 mg/L 2,4-D and 0.1 mg/L kinetin).

  • Culture Conditions: Cultures are typically maintained in flasks on an orbital shaker at 100-120 rpm in the dark at 25 ± 2°C.

  • Subculturing: Subculture the cells every 7-14 days by transferring a small volume of the cell suspension to fresh medium. For experiments, use cultures in the exponential growth phase (e.g., 4-day-old cultures).

Protocol for a Comparative Feeding Experiment

This protocol can be adapted for both stable isotope-labeled and radiolabeled precursors.

a. Preparation of Precursor Stock Solutions:

  • Prepare sterile stock solutions of loganin and this compound in the culture medium or a suitable solvent that is non-toxic to the cells at the final concentration used.

  • For radiolabeling studies, prepare stock solutions of [¹⁴C]-loganin and [¹⁴C]-secologanin of known specific activity.

b. Precursor Feeding:

  • To replicate flasks containing a defined volume of the cell suspension culture in the exponential growth phase, add the precursor stock solution to achieve the desired final concentration (e.g., 500 µM).

  • Include control flasks with no precursor added and, if a solvent other than the medium is used, a solvent control.

  • For a direct comparison, ensure that equimolar amounts of loganin and this compound are added.

c. Incubation and Harvesting:

  • Return the flasks to the incubator and continue cultivation under standard conditions.

  • Harvest cell samples at various time points (e.g., 0, 6, 12, 24, 48 hours) post-feeding.

  • Separate the cells from the medium by filtration or centrifugation. Wash the cells with fresh medium to remove any residual external precursor.

  • Freeze the cell pellets immediately in liquid nitrogen and store at -80°C until extraction.

d. Extraction of Alkaloids:

  • Lyophilize the frozen cell samples to determine the dry weight.

  • Homogenize the dried cells in a suitable solvent, such as methanol (B129727) or ethanol.

  • Perform extraction by sonication or maceration.

  • Centrifuge the extract to pellet cell debris and collect the supernatant.

  • The extraction process may be repeated to ensure complete recovery of alkaloids.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Redissolve the dried extract in a known volume of the initial mobile phase for analysis.

e. Analysis:

  • Quantification of Loganin, this compound, and Alkaloids: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for more sensitive and specific quantification. Use authentic standards for identification and quantification.

  • Determination of Incorporation (for Radiolabeling Studies):

    • Separate the alkaloids of interest from the crude extract using HPLC.

    • Collect the fractions corresponding to the target alkaloids.

    • Measure the radioactivity in each fraction using a liquid scintillation counter.

    • Calculate the incorporation rate as the percentage of the total radioactivity fed that is recovered in the specific alkaloid.

Conclusion

The choice between this compound and loganin as a precursor in alkaloid feeding studies is context-dependent. For young, highly metabolic C. roseus cell cultures, loganin serves as an excellent and cost-effective precursor due to its efficient conversion to this compound. However, in systems with potentially limited this compound synthase activity or when a more direct precursor is desired to bypass this enzymatic step, this compound may be the more appropriate choice, despite its higher cost. Researchers should consider the physiological state of their experimental system and the specific goals of their study to make an informed decision. The protocols provided in this guide offer a framework for conducting robust comparative feeding experiments to optimize TIA production.

References

A Comparative Guide to the Triose Phosphate/Pyruvate (MEP) and Mevalonate (MVA) Pathways for Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary metabolic routes for the biosynthesis of isoprenoid precursors: the 2-C-methyl-D-erythritol 4-phosphate (MEP) or triose phosphate/pyruvate pathway, and the mevalonate (B85504) (MVA) pathway. Isoprenoids are a vast and diverse class of natural products with a wide range of applications in pharmaceuticals, fragrances, and biofuels. Understanding the fundamental differences between these two pathways is critical for the rational design and optimization of microbial cell factories for the production of high-value isoprenoid compounds.

Introduction to Isoprenoid Biosynthesis Pathways

All isoprenoids are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[1]. Living organisms have evolved two distinct and independent pathways to produce these essential precursors: the mevalonate (MVA) pathway and the non-mevalonate or MEP pathway. While some organisms utilize only one of these pathways, plants and some bacteria possess both, often localized in different cellular compartments[1][2].

Pathway Overviews: A Visual and Mechanistic Comparison

The MEP and MVA pathways differ in their starting substrates, enzymatic reactions, and cellular localization.

The Mevalonate (MVA) Pathway

The MVA pathway, typically found in eukaryotes (including fungi and animals), archaea, and some bacteria, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[1]. This is subsequently reduced to mevalonate, which then undergoes a series of phosphorylations and a decarboxylation to yield IPP[3].

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway Acetyl-CoA (x3) Acetyl-CoA (x3) Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA (x3)->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR (Rate-limiting) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI MEP_Pathway cluster_MEP Triose Phosphate/Pyruvate (MEP) Pathway G3P + Pyruvate G3P + Pyruvate DXP DXP G3P + Pyruvate->DXP DXS (Rate-limiting) MEP MEP DXP->MEP DXR (Rate-limiting) CDP-ME CDP-ME MEP->CDP-ME IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE MEcPP MEcPP CDP-MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP + DMAPP IPP + DMAPP HMBPP->IPP + DMAPP IspH MFA_Workflow Start Start Cell Culture with 13C-labeled Glucose Cell Culture with 13C-labeled Glucose Start->Cell Culture with 13C-labeled Glucose Quenching and Metabolite Extraction Quenching and Metabolite Extraction Cell Culture with 13C-labeled Glucose->Quenching and Metabolite Extraction Protein Hydrolysis to Amino Acids Protein Hydrolysis to Amino Acids Quenching and Metabolite Extraction->Protein Hydrolysis to Amino Acids Derivatization of Amino Acids Derivatization of Amino Acids Protein Hydrolysis to Amino Acids->Derivatization of Amino Acids GC-MS Analysis of Labeled Amino Acids GC-MS Analysis of Labeled Amino Acids Derivatization of Amino Acids->GC-MS Analysis of Labeled Amino Acids Mass Isotopomer Distribution (MID) Analysis Mass Isotopomer Distribution (MID) Analysis GC-MS Analysis of Labeled Amino Acids->Mass Isotopomer Distribution (MID) Analysis Flux Estimation using a Metabolic Model Flux Estimation using a Metabolic Model Mass Isotopomer Distribution (MID) Analysis->Flux Estimation using a Metabolic Model End End Flux Estimation using a Metabolic Model->End

References

Validating CrMATE1: A Comparative Guide to its Role in Secologanin Vacuolar Import

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental validation of CrMATE1, a multidrug and toxic compound extrusion (MATE) family transporter, and its critical role as a vacuolar importer of secologanin (B1681713) in Catharanthus roseus. The transport of this compound into the vacuole is a pivotal step for the biosynthesis of valuable monoterpenoid indole (B1671886) alkaloids (MIAs), including the anticancer drugs vinblastine (B1199706) and vincristine.[1][2][3][4] This document objectively reviews the performance of CrMATE1 and provides supporting experimental data, detailed methodologies, and comparative insights.

Executive Summary

Catharanthus roseus MATE transporter 1 (CrMATE1) has been robustly identified and characterized as a highly specific and efficient vacuolar importer of this compound.[2][5][6][7] Key experimental evidence derived from in planta gene silencing, subcellular localization studies, and heterologous expression systems unequivocally supports its function. The absence of CrMATE1 creates a significant bottleneck in the MIA biosynthetic pathway, leading to the accumulation of a reduced form of this compound, secologanol, thereby underscoring its unique and non-redundant role.[2][4][5] While other transporters are involved in the MIA pathway, no direct functional alternatives for vacuolar this compound import have been identified to date, highlighting CrMATE1 as a critical gatekeeper for MIA biosynthesis.[1][3]

Data Presentation: Performance Characteristics of CrMATE1

The following table summarizes the key quantitative and qualitative data validating the function of CrMATE1.

Parameter Experimental System Observation Reference
Substrate Specificity Xenopus laevis oocytesHigh specificity for this compound. Does not transport other secoiridoid intermediates like loganin (B1675030) or loganic acid.[6][7]
Transport Directionality Xenopus laevis oocytesUnidirectional import into the vacuole (from neutral pH of the cytosol to the acidic pH of the vacuole).[1][3][6]
Transport Rate Xenopus laevis oocytesRapidly transports 1 mM of this compound within 25 minutes.[2][5][6][7] 95% of the assayed substrate is translocated within 5 minutes.[3]
Subcellular Localization Nicotiana benthamiana (transient expression)Localized to the tonoplast (vacuolar membrane).[2][3][5][6]
In planta function Catharanthus roseus (Virus-Induced Gene Silencing)Silencing of CrMATE1 leads to a significant reduction in downstream MIAs and a notable accumulation of secologanol.[1][2][3][5]

Comparative Analysis

Direct functional analogs for vacuolar this compound import in C. roseus have not been identified, making a direct comparison challenging. However, the significance of CrMATE1 can be understood by comparing its characteristics to other transporters within the broader MIA pathway and to MATE transporters in general.

Transporter Function Substrate(s) Subcellular Localization Key Distinction from CrMATE1
CrMATE1 Vacuolar Import This compound Tonoplast Highly specific vacuolar importer crucial for the first committed step of MIA biosynthesis.
CrNPF2.9 Vacuolar ExportStrictosidine (B192452)TonoplastExports the product of the reaction that CrMATE1 facilitates, acting sequentially in the pathway.
CrTPT2 Cellular ExportCatharanthinePlasma MembraneInvolved in the export of a final MIA product from the cell, a later step in the pathway.
Nt-MATE1/2 (Nicotiana tabacum) Vacuolar SequestrationNicotineTonoplastA MATE transporter from a different plant involved in the vacuolar sequestration of a different alkaloid.

This comparison highlights the specialized role of CrMATE1. While other transporters are essential for the overall MIA pathway, CrMATE1 is the specific gatekeeper for the entry of a key precursor into the vacuolar compartment where the initial condensation reaction of MIA biosynthesis occurs.

Experimental Protocols

Detailed methodologies for the key experiments that validated the function of CrMATE1 are outlined below.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This technique was employed to assess the in planta function of CrMATE1 by knocking down its expression.

  • Vector System: A Tobacco Rattle Virus (TRV)-based VIGS system (e.g., pTRV2) was utilized.[8][9]

  • Construct Preparation: A specific fragment of the CrMATE1 gene was cloned into the pTRV2 vector.

  • Agrobacterium Transformation: The pTRV2-CrMATE1 construct and the pTRV1 helper plasmid were introduced into Agrobacterium tumefaciens.

  • Plant Infiltration: Cultures of Agrobacterium carrying pTRV1 and pTRV2-CrMATE1 were mixed and infiltrated into the leaves of young C. roseus plants.[8][9]

  • Analysis: After a period of incubation for the virus to spread and silencing to take effect, metabolite analysis of the silenced tissues was performed using techniques like LC-MS to quantify this compound, secologanol, and downstream MIAs.[10]

Subcellular Localization in Nicotiana benthamiana

This method was used to visualize the specific location of the CrMATE1 protein within the cell.

  • Construct Preparation: The full-length coding sequence of CrMATE1 was fused to a Green Fluorescent Protein (GFP) tag in a plant expression vector.

  • Transient Expression: The CrMATE1-GFP fusion construct was introduced into Agrobacterium tumefaciens, which was then infiltrated into the leaves of N. benthamiana.[11]

  • Microscopy: After 2-3 days of expression, the infiltrated leaf sections were observed using a confocal laser scanning microscope.[12]

  • Co-localization: To confirm tonoplast localization, co-expression with a known tonoplast marker protein tagged with a different fluorescent protein (e.g., RFP) can be performed.

Biochemical Characterization in Xenopus laevis Oocytes

This heterologous expression system allows for the detailed study of transport activity in a controlled environment.

  • cRNA Synthesis: The CrMATE1 gene was cloned into a Xenopus expression vector, and capped complementary RNA (cRNA) was synthesized in vitro.

  • Oocyte Injection: The synthesized cRNA was microinjected into X. laevis oocytes. Control oocytes were injected with water.

  • Transport Assay:

    • Import Assay: Oocytes expressing CrMATE1 were incubated in a buffer containing the substrate (e.g., this compound). The uptake of the substrate into the oocytes over time was measured.

    • Export Assay: The substrate was microinjected into the oocytes, and its efflux into the surrounding buffer was monitored.

  • Substrate Specificity: The transport assays were repeated with various potential substrates (e.g., loganin, loganic acid) to determine the specificity of the transporter.

  • Quantification: The concentration of the substrate in the oocytes and the buffer was determined using methods such as LC-MS.

Visualizations

Signaling Pathway of this compound Vacuolar Import

Vacuolar_Import_of_this compound Vacuolar import of this compound via CrMATE1 for strictosidine synthesis. cluster_cytosol Cytosol (pH ~7.4) cluster_vacuole Vacuole (pH ~5.5) Secologanin_cytosol This compound CrMATE1 CrMATE1 Secologanin_cytosol->CrMATE1 Reduction Reduction Secologanin_cytosol->Reduction Tryptamine_cytosol Tryptamine Unknown_Tryptamine_Transporter Unknown Tryptamine Transporter Tryptamine_cytosol->Unknown_Tryptamine_Transporter Secologanol Secologanol Secologanin_vacuole This compound STR Strictosidine Synthase (STR) Secologanin_vacuole->STR Tryptamine_vacuole Tryptamine Tryptamine_vacuole->STR Strictosidine Strictosidine STR->Strictosidine CrMATE1->Secologanin_vacuole Unknown_Tryptamine_Transporter->Tryptamine_vacuole Reduction->Secologanol

Caption: Vacuolar import of this compound via CrMATE1.

Experimental Workflow for CrMATE1 Validation

Experimental_Workflow Experimental workflow for the functional validation of CrMATE1. cluster_in_planta In Planta Validation cluster_subcellular Subcellular Localization cluster_biochemical Biochemical Characterization VIGS Virus-Induced Gene Silencing (VIGS) in C. roseus Metabolite_Analysis Metabolite Analysis (LC-MS) VIGS->Metabolite_Analysis Phenotype: Secologanol accumulation Conclusion Conclusion: CrMATE1 is a specific vacuolar This compound importer VIGS->Conclusion Localization CrMATE1-GFP Fusion in N. benthamiana Confocal_Microscopy Confocal Microscopy Localization->Confocal_Microscopy Observation: Tonoplast localization Confocal_Microscopy->Conclusion Xenopus Expression in Xenopus oocytes Transport_Assay Transport Assays (Import/Export) Xenopus->Transport_Assay Measurement: Substrate specificity & rate Transport_Assay->Conclusion

Caption: Experimental workflow for CrMATE1 validation.

References

Comparative Metabolite Profiling of Mitragyna speciosa: A Focus on Secologanin Content and its Role as a Biosynthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolite profile of Mitragyna speciosa (commonly known as kratom), with a specific emphasis on the iridoid glycoside, secologanin (B1681713). While quantitative data for this compound across different M. speciosa strains and alternatives is currently limited in published literature, this document summarizes the existing knowledge on the variation of its downstream products—the pharmacologically active alkaloids. Furthermore, it details the crucial role of this compound as a biosynthetic precursor and provides comprehensive experimental protocols for its analysis.

Introduction to this compound in Mitragyna speciosa

This compound is a monoterpenoid iridoid glycoside that serves as a pivotal precursor in the biosynthesis of a wide array of pharmacologically important alkaloids in various plant species, including the indole (B1671886) alkaloids found in Mitragyna speciosa. The concentration and availability of this compound directly influence the production of downstream compounds such as mitragynine (B136389), the most abundant and well-known alkaloid in kratom. Understanding the variation in this compound content is therefore critical for researchers aiming to standardize herbal preparations, optimize cultivation conditions for desired alkaloid profiles, and explore the therapeutic potential of M. speciosa.

Comparative Analysis of Major Alkaloids in Mitragyna Species

While direct comparative data on this compound content is scarce, extensive research has been conducted on the variation of the major alkaloids, which are biosynthesized from this compound. The table below summarizes the known variations in the content of major alkaloids across different Mitragyna species and strains, providing an indirect insight into the potential metabolic flux through the this compound pathway.

Species/StrainMitragynine Content (% of total alkaloids)7-Hydroxymitragynine Content (% of total alkaloids)Other Major AlkaloidsReference
Mitragyna speciosa (Thailand)HighVariable, generally lowPaynantheine, Speciogynine[1]
Mitragyna speciosa (Malaysia)HighOften higher than Thai strainsPaynantheine, Speciogynine
Mitragyna speciosa (Indonesia)Generally the highestVariablePaynantheine, Speciogynine
Mitragyna hirsutaDoes not contain mitragynine or 7-hydroxymitragynineDoes not contain mitragynine or 7-hydroxymitragynineMitraphylline, Isomitraphylline
Mitragyna javanicaDoes not contain mitragynine or 7-hydroxymitragynineDoes not contain mitragynine or 7-hydroxymitragynineMitrajavine, 3-isoajmalicine

Note: The alkaloid content in M. speciosa can be highly variable depending on factors such as the geographical origin, age of the plant, and harvesting time. The data presented is a generalized summary from available literature.

Biosynthesis of Mitragynine from this compound

The biosynthesis of the primary indole alkaloids in Mitragyna speciosa is a complex process that begins with the condensation of tryptamine (B22526) and this compound. The pathway leading to the formation of mitragynine is a critical area of study for understanding the plant's pharmacology.

Mitragynine_Biosynthesis GPP Geranyl Diphosphate (GPP) Loganin Loganin GPP->Loganin Iridoid Synthase Pathway This compound This compound Loganin->this compound This compound Synthase Strictosidine Strictosidine This compound->Strictosidine Strictosidine Synthase Tryptamine Tryptamine Tryptamine->Strictosidine Intermediates Series of Intermediates Strictosidine->Intermediates Deglycosylation & Rearrangement Mitragynine Mitragynine Intermediates->Mitragynine Methylation & Other Modifications

Caption: Biosynthetic pathway of mitragynine from this compound.

Experimental Protocols

Accurate quantification of this compound and its downstream metabolites is essential for comparative profiling. The following protocols are based on established methods for the analysis of iridoid glycosides and alkaloids in plant matrices.

Sample Preparation and Extraction

This protocol is adapted for the extraction of both this compound (a polar glycoside) and alkaloids from Mitragyna speciosa leaves.

  • Materials:

    • Fresh or dried leaf material of Mitragyna speciosa.

    • Methanol (B129727) (HPLC grade).

    • Water (deionized).

    • Formic acid (LC-MS grade).

    • Ultrasonic bath.

    • Centrifuge.

    • 0.22 µm syringe filters.

  • Procedure:

    • Homogenize fresh leaf material or grind dried leaves to a fine powder.

    • Accurately weigh approximately 100 mg of the homogenized tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol in water (v/v) containing 0.1% formic acid.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

    • Centrifuge the sample at 10,000 x g for 15 minutes.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

UPLC-MS/MS Quantification of this compound

This protocol provides a sensitive and selective method for the quantification of this compound.

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive.

    • MRM Transitions:

      • This compound: Precursor ion [M+Na]+ m/z 411.1; Product ions for quantification and confirmation to be determined by infusion of a pure standard.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Quantification:

    • A calibration curve should be constructed using a certified reference standard of this compound over a suitable concentration range. The concentration of this compound in the samples is determined by interpolating their peak areas against the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative metabolite profiling of Mitragyna speciosa for this compound content.

Experimental_Workflow Plant_Material Plant Material (Different M. speciosa strains/species) Extraction Extraction of Metabolites Plant_Material->Extraction LCMS_Analysis UPLC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Comparative_Analysis Comparative Analysis & Reporting Data_Processing->Comparative_Analysis

Caption: Workflow for comparative metabolite profiling.

Conclusion and Future Directions

The comparative metabolite profiling of Mitragyna speciosa reveals significant variations in alkaloid content, which is directly influenced by the availability of the precursor this compound. While direct quantitative comparisons of this compound are currently lacking in the scientific literature, the established analytical protocols provide a clear pathway for future research in this area. For researchers and drug development professionals, a deeper understanding of the factors that regulate this compound biosynthesis will be instrumental in the development of standardized and therapeutically optimized Mitragyna speciosa-based products. Future studies should focus on the direct quantification of this compound across a wide range of M. speciosa cultivars and geographical locations to fill the current knowledge gap.

References

Safety Operating Guide

Proper Disposal of Secologanin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Secologanin, a secoiridoid monoterpene intermediate crucial in the biosynthesis of various alkaloids. While specific disposal regulations may vary by institution and region, the following protocols are based on general best practices for chemical waste management and available safety data.

Hazard Identification and Safety Precautions

Quantitative Data for this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₁₇H₂₄O₁₀
Molar Mass388.369 g/mol [2]
Density1.42 g/mL[2]
Boiling Point595.5 °C[2]
SolubilitySlightly soluble in water[1][3]
Storage Temperature-20°C[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste.

1. Collection of Waste:

  • Carefully collect all waste materials containing this compound. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, weighing paper, and gloves.

    • Materials used for spill cleanup.

  • For solid spills, avoid generating dust. Gently sweep or use a specialized vacuum for chemical powders.

  • For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or absorbent pads.

2. Containment and Labeling:

  • Place all collected waste into a designated, leak-proof, and chemically compatible container.

  • Securely close the container.

  • Clearly label the waste container with the full chemical name "this compound" and the CAS Number "19351-63-4".[2][4] Include a hazardous waste label as required by your institution's environmental health and safety (EHS) department.

3. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials, heat sources, and general laboratory traffic.

  • Ensure the storage area is accessible only to authorized personnel.

4. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's EHS program or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Adhere to all local, state, and federal regulations governing chemical waste disposal.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the general experimental workflow involving this compound and the subsequent disposal pathway.

experimental_workflow cluster_experiment Experimental Protocol cluster_waste Waste Generation Weighing Weighing Solubilization Solubilization Weighing->Solubilization Contaminated_Consumables Contaminated Consumables Weighing->Contaminated_Consumables Reaction Reaction Solubilization->Reaction Solubilization->Contaminated_Consumables Analysis Analysis Reaction->Analysis Reaction_Quench Quenched Reaction Mixture Reaction->Reaction_Quench Analysis->Contaminated_Consumables Unused_Reagent Unused/Expired Reagent Start Start Start->Weighing Start->Unused_Reagent

Fig. 1: Experimental workflow leading to this compound waste generation.

disposal_workflow Waste_Generated This compound Waste (Solid, Liquid, Contaminated Materials) Collect_Waste Collect in Designated Container Waste_Generated->Collect_Waste Improper_Disposal Improper Disposal (Drain, Trash) Waste_Generated->Improper_Disposal Is_Container_Full Is Container Full? Collect_Waste->Is_Container_Full Label_Container Label with Chemical Name, CAS#, and Hazard Info Store_Securely Store in Secure, Ventilated Area Label_Container->Store_Securely Contact_EHS Contact Institutional EHS or Licensed Contractor Store_Securely->Contact_EHS Disposal Professional Chemical Waste Disposal Contact_EHS->Disposal Is_Container_Full->Collect_Waste No Is_Container_Full->Label_Container Yes

References

Safeguarding Your Research: A Comprehensive Guide to Handling Secologanin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Secologanin, a pivotal intermediate in the biosynthesis of valuable alkaloids. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is crucial to prevent accidental exposure. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield offers broader protection against splashes.[1]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Select gloves based on the solvent being used, if any. Do not use leather or fabric gloves. Wash the exterior of gloves before removal.
Body Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant suit.Clothing should have long sleeves. Consider a chemical-resistant apron for added protection when handling solutions.
Respiratory Full-face respirator with appropriate cartridges.Use if exposure limits are exceeded, if irritation is experienced, or when handling large quantities of powder.[1]

Operational Plan: Safe Handling and Storage

This compound should be treated as a hazardous substance.[2] Following these step-by-step procedures will ensure safe handling from receipt to use.

Storage:

  • Long-Term Storage: Store this compound as a solid at -20°C for optimal stability, which can be maintained for at least four years.

  • Stock Solutions: If preparing stock solutions, store them at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[2]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage Don_PPE Don PPE Weigh Weigh Solid Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Wash Thoroughly Wash Hands Dissolve->Wash Clean Clean Work Area Wash->Clean Store_Solid Store Solid at -20°C Clean->Store_Solid Store_Solution Store Solution at -20°C to -80°C Clean->Store_Solution

A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Immediate First Aid

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Collection: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.

  • Containment: Place all waste in a clearly labeled, sealed, and chemical-resistant container.

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, separate from incompatible materials.

  • Final Disposal: Arrange for disposal through a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations. Do not discharge this compound or its solutions down the drain or into waterways.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Accidental Exposure Occurs Remove Remove from Exposure Source Exposure->Remove Administer_First_Aid Administer Appropriate First Aid Remove->Administer_First_Aid Seek_Medical Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical Report Report Incident to Supervisor Seek_Medical->Report

Procedural flow for responding to an accidental exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.